molecular formula C3H6O4 B1207378 (2R)-2,3-Dihydroxypropanoic acid CAS No. 473-81-4

(2R)-2,3-Dihydroxypropanoic acid

Cat. No.: B1207378
CAS No.: 473-81-4
M. Wt: 106.08 g/mol
InChI Key: RBNPOMFGQQGHHO-UWTATZPHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-glyceric acid is the D-enantiomer of glyceric acid. It is a conjugate acid of a D-glycerate. It is an enantiomer of a L-glyceric acid.
(2R)-2,3-Dihydroxypropanoic acid has been reported in Solanum tuberosum, Glycine max, and other organisms with data available.
Glyceric acid is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2,3-dihydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O4/c4-1-2(5)3(6)7/h2,4-5H,1H2,(H,6,7)/t2-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNPOMFGQQGHHO-UWTATZPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001016563
Record name (R)-Glyceric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Glyceric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000139
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1000.0 mg/mL
Record name Glyceric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000139
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

6000-40-4, 473-81-4
Record name D-Glyceric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6000-40-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glyceric acid, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006000404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-Glyceric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLYCERIC ACID, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19D9ZZX4MH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Glyceric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000139
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to (2R)-2,3-Dihydroxypropanoic Acid: Chemical Properties, Structure, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological relevance of (2R)-2,3-dihydroxypropanoic acid, also known as D-glyceric acid. The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental protocols, and visual diagrams to facilitate a deeper understanding of this significant biomolecule.

Chemical Properties and Structure

This compound is a naturally occurring three-carbon sugar acid.[1][2] It is the D-enantiomer of glyceric acid and plays a role as a fundamental metabolite in various organisms.[3]

Nomenclature and Identification
  • IUPAC Name : this compound[4]

  • Synonyms : D-Glyceric acid, (R)-Glyceric acid, D-glycerate, (-)-D-Glyceric acid[5]

  • CAS Number : 6000-40-4[5]

  • Molecular Formula : C₃H₆O₄[4][5]

  • InChI Key : RBNPOMFGQQGHHO-UWTATZPHSA-N[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Weight 106.08 g/mol [5]
Appearance Colorless syrup[6]
Melting Point <25 °C[6]
Boiling Point 532.9 °C at 760 mmHg (Predicted)[5]
pKa 3.42 ± 0.11 (Predicted)[5]
Water Solubility 1000.0 mg/mL
Density 1.2 g/cm³ (Predicted)[5]
LogP -1.57580[5]
Hydrogen Bond Donor Count 3[5]
Hydrogen Bond Acceptor Count 4[5]
Rotatable Bond Count 2[5]
Chemical Structure

This compound is a chiral molecule with a stereocenter at the C2 position. Its structure consists of a three-carbon chain with a carboxylic acid group at one end, and hydroxyl groups attached to the second and third carbons.

structure Chemical Structure of this compound C1 O C2 C C2->C1 = C3 OH C2->C3 C4 C C2->C4 C5 H C4->C5 C6 OH C4->C6 C7 C C4->C7 C8 H C7->C8 C9 H C7->C9 C10 OH C7->C10

Caption: 2D structure of this compound.

Experimental Protocols

This section outlines detailed methodologies for the synthesis, purification, and analysis of this compound, compiled from various literature sources.

Asymmetric Synthesis from Glycerol (Enzymatic Method)

This protocol describes a two-step enzymatic reaction for the asymmetric synthesis of D-glyceric acid from glycerol.[7][8]

Materials:

  • Glycerol

  • FAD-dependent alditol oxidase (AldO) from Streptomyces coelicolor A3(2) (wild-type or engineered for higher activity)[7]

  • Catalase

  • Potassium phosphate buffer (pH 7.0)

  • Reaction vessel with temperature and pH control

  • HPLC system for monitoring the reaction

Procedure:

  • Prepare a reaction mixture containing glycerol in potassium phosphate buffer.

  • Add the FAD-dependent alditol oxidase to the reaction mixture. The enzyme catalyzes the oxidation of glycerol to glyceraldehyde.

  • In the same pot, the alditol oxidase further catalyzes the oxidation of glyceraldehyde to D-glyceric acid.

  • Add catalase to the reaction mixture to decompose the hydrogen peroxide byproduct, which can inhibit the oxidase.

  • Maintain the reaction at a controlled temperature (e.g., 30°C) and pH.

  • Monitor the conversion of glycerol and the formation of D-glyceric acid periodically by taking samples and analyzing them via HPLC.

  • Upon completion of the reaction, the enzyme can be removed by ultrafiltration or other protein separation techniques. The resulting solution contains D-glyceric acid.

Purification by Chiral Resolution of DL-Glyceric Acid

This protocol describes a general method for the resolution of a racemic mixture of DL-glyceric acid to obtain the (2R)-enantiomer.[9][10]

Materials:

  • Racemic DL-glyceric acid

  • Enantiomerically pure chiral resolving agent (e.g., a chiral amine like (+)-brucine or (R)-1-phenylethylamine)

  • Suitable solvent (e.g., ethanol, methanol, or water)

  • Filtration apparatus

  • Acid and base for salt formation and subsequent liberation of the free acid

Procedure:

  • Dissolve the racemic DL-glyceric acid in a suitable solvent.

  • Add an equimolar amount of the chiral resolving agent to the solution. This will form a mixture of diastereomeric salts.

  • Allow the solution to stand, or cool it, to induce crystallization. One of the diastereomeric salts will be less soluble and will crystallize out of the solution preferentially.

  • Separate the crystallized diastereomeric salt by filtration.

  • Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • To recover the this compound, dissolve the purified diastereomeric salt in water and add an acid (e.g., HCl) to protonate the glycerate and precipitate the chiral resolving agent as its salt.

  • Alternatively, if a chiral base was used, adding a strong base (e.g., NaOH) will liberate the free amine, which can be extracted, leaving the sodium salt of the desired glyceric acid enantiomer in the aqueous phase.

  • The aqueous solution containing the enantiomerically enriched glyceric acid can then be further purified, for example, by ion-exchange chromatography.

Quantitative Analysis by HPLC

This protocol outlines a method for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC).[11][12][13]

Instrumentation:

  • HPLC system equipped with a UV detector or a Refractive Index (RI) detector.

  • Ion-exchange column (e.g., Aminex HPX-87C).

Reagents:

  • This compound standard

  • Sulfuric acid (for mobile phase)

  • Ultrapure water

Chromatographic Conditions:

  • Column: Aminex HPX-87C (300 mm × 7.8 mm)

  • Mobile Phase: 3 mM H₂SO₄ in ultrapure water[11][12]

  • Flow Rate: 0.5 mL/min[11][12]

  • Column Temperature: 70 °C[11][12]

  • Detector: UV at 210 nm or RI detector[11]

  • Injection Volume: 20 µL

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Sample Preparation: Dilute the sample containing this compound with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the prepared standards and samples into the HPLC system.

  • Quantification: Generate a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Biological Significance and Pathways

This compound is an important intermediate in several metabolic pathways. Its accumulation is associated with the rare genetic disorder, D-glyceric aciduria. Recent studies also suggest a role for this molecule in cellular signaling.

Metabolic Pathway and D-Glyceric Aciduria

D-glyceric acid is involved in the catabolism of serine and fructose.[14] In the metabolic disorder D-glyceric aciduria, a deficiency in the enzyme D-glycerate kinase prevents the phosphorylation of D-glyceric acid to 2-phosphoglycerate, a key intermediate in glycolysis.[15] This leads to an accumulation of D-glyceric acid in the body.[16]

metabolic_pathway Metabolic Pathway of D-Glyceric Acid and Defect in D-Glyceric Aciduria Fructose Fructose Glyceraldehyde D-Glyceraldehyde Fructose->Glyceraldehyde Serine Serine Serine->Glyceraldehyde GlycericAcid D-Glyceric Acid Glyceraldehyde->GlycericAcid Aldehyde dehydrogenase Phosphoglycerate 2-Phosphoglycerate GlycericAcid->Phosphoglycerate D-Glycerate Kinase Glycolysis Glycolysis Phosphoglycerate->Glycolysis

Caption: D-Glyceric acid metabolism and the enzymatic block in D-glyceric aciduria.

Role as a Signaling Molecule

Recent research suggests that this compound may act as a signaling molecule that activates mitochondrial metabolism.[17][18] Studies have shown that administration of D-glyceric acid can lead to an upregulation of mitochondrial function and a reduction in low-grade inflammation in aging humans.[1] The proposed mechanism involves an increase in intracellular D-glyceric acid concentration, which is hypothesized to trigger a cascade of signals indicating a need for more ATP, thereby stimulating mitochondrial activity.[19]

Caption: Logical workflow of the proposed signaling function of D-glyceric acid.

References

The Biological Role of D-Glyceric Acid in Metabolic Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Glyceric acid, a naturally occurring three-carbon sugar acid, occupies a critical nexus in cellular metabolism. While historically viewed as a minor metabolic intermediate, recent research has illuminated its multifaceted roles in key metabolic pathways, including serine and fructose catabolism, gluconeogenesis, and photorespiration. Furthermore, emerging evidence suggests a novel signaling function for D-glyceric acid in the activation of mitochondrial biogenesis and function, positioning it as a molecule of significant interest for therapeutic development in metabolic disorders. This technical guide provides a comprehensive overview of the biological roles of D-glyceric acid, detailing its involvement in metabolic pathways, summarizing key quantitative data, providing detailed experimental protocols for its study, and visualizing its metabolic context through pathway and workflow diagrams.

Introduction

D-Glyceric acid is a chiral carboxylic acid that exists as an intermediate in several fundamental metabolic pathways.[1] Its metabolic significance is underscored by the existence of the rare genetic disorder, D-glyceric aciduria, which results from a deficiency in the enzyme D-glycerate kinase and leads to the accumulation of D-glyceric acid in biological fluids.[2][3] This condition is often associated with severe neurological symptoms, highlighting the importance of tightly regulated D-glyceric acid homeostasis.[3] Beyond its role in inherited metabolic disease, D-glyceric acid is gaining attention for its potential as a signaling molecule that can modulate cellular energy metabolism, particularly through the activation of mitochondrial function.[4][5][6] This guide will delve into the core metabolic pathways involving D-glyceric acid, present relevant quantitative data for researchers, and provide detailed experimental methodologies for its investigation.

Metabolic Pathways Involving D-Glyceric Acid

D-Glyceric acid is primarily involved in the catabolism of the amino acid serine and the metabolism of fructose. It also serves as a substrate for gluconeogenesis and is a key intermediate in the photorespiratory pathway in plants.

Serine Catabolism

In the catabolic pathway of serine, the amino acid is converted to hydroxypyruvate. D-Glycerate dehydrogenase then catalyzes the reduction of hydroxypyruvate to D-glyceric acid, utilizing NADH or NADPH as a cofactor.[7] Subsequently, D-glycerate kinase phosphorylates D-glyceric acid to 2-phosphoglycerate, which can then enter the glycolytic or gluconeogenic pathways.[8]

Serine_Catabolism Serine L-Serine Hydroxypyruvate Hydroxypyruvate Serine->Hydroxypyruvate Serine-Glyoxylate Aminotransferase D_Glyceric_Acid D-Glyceric Acid Hydroxypyruvate->D_Glyceric_Acid D-Glycerate Dehydrogenase (NADH/NADPH) Two_Phosphoglycerate 2-Phosphoglycerate D_Glyceric_Acid->Two_Phosphoglycerate D-Glycerate Kinase (ATP) Glycolysis_Gluconeogenesis Glycolysis / Gluconeogenesis Two_Phosphoglycerate->Glycolysis_Gluconeogenesis

Caption: Catabolism of L-Serine to D-Glyceric Acid.
Fructose Metabolism

D-Glyceric acid is also an intermediate in fructose metabolism, particularly in the liver. Fructose is first phosphorylated to fructose-1-phosphate, which is then cleaved by aldolase B into dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde. D-Glyceraldehyde can be converted to D-glyceric acid by aldehyde dehydrogenase.[9] Similar to the serine pathway, D-glyceric acid is then phosphorylated to 2-phosphoglycerate.[10]

Fructose_Metabolism Fructose Fructose F1P Fructose-1-Phosphate Fructose->F1P Fructokinase (ATP) DHAP DHAP F1P->DHAP Aldolase B Glyceraldehyde D-Glyceraldehyde F1P->Glyceraldehyde Aldolase B Glycolysis Glycolysis DHAP->Glycolysis D_Glyceric_Acid D-Glyceric Acid Glyceraldehyde->D_Glyceric_Acid Aldehyde Dehydrogenase Two_Phosphoglycerate 2-Phosphoglycerate D_Glyceric_Acid->Two_Phosphoglycerate D-Glycerate Kinase (ATP) Two_Phosphoglycerate->Glycolysis

Caption: Fructose Metabolism Leading to D-Glyceric Acid.
Photorespiration

In plants and other photosynthetic organisms, D-glyceric acid is a crucial intermediate in the photorespiratory pathway (C2 cycle). This pathway salvages carbon lost due to the oxygenase activity of RuBisCO. In the final step of photorespiration, glycerate is phosphorylated by glycerate 3-kinase to 3-phosphoglycerate, which re-enters the Calvin cycle.[11][12]

Photorespiration cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion RuBP Ribulose-1,5-bisphosphate TwoPG 2-Phosphoglycolate RuBP->TwoPG RuBisCO (Oxygenase) Glycolate Glycolate TwoPG->Glycolate ThreePGA_calvin 3-Phosphoglycerate Glycerate_chloro Glycerate ThreePGA_photo 3-Phosphoglycerate Glycerate_chloro->ThreePGA_photo Glycerate 3-Kinase (ATP) ThreePGA_photo->ThreePGA_calvin Re-enters Calvin Cycle Glyoxylate Glyoxylate Glycolate->Glyoxylate Glycine_pero Glycine Glyoxylate->Glycine_pero Glycine_mito Glycine Glycine_pero->Glycine_mito Serine_pero Serine Hydroxypyruvate_pero Hydroxypyruvate Serine_pero->Hydroxypyruvate_pero Hydroxypyruvate_pero->Glycerate_chloro Glycerate Dehydrogenase Serine_mito Serine Glycine_mito->Serine_mito Glycine Decarboxylase (releases CO2, NH3) Serine_mito->Serine_pero

Caption: The Photorespiratory Pathway (C2 Cycle).
Potential Role in Mitochondrial Signaling

Recent studies suggest that D-glyceric acid may act as a signaling molecule that activates mitochondrial metabolism.[4][5][6] Administration of D-glyceric acid has been shown to upregulate mitochondrial metabolism, reduce lactate levels, and decrease markers of inflammation.[4][6] The proposed mechanism involves an increase in the cellular NADH/NAD+ ratio, which would enhance oxidative phosphorylation.[4] While the precise signaling cascade is still under investigation, it is hypothesized that D-glyceric acid may influence the activity of key regulators of mitochondrial biogenesis, such as AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[13][14]

Mitochondrial_Signaling D_Glyceric_Acid D-Glyceric Acid AMPK AMPK D_Glyceric_Acid->AMPK Activates (hypothesized) NADH_NAD Increased NADH/NAD+ ratio D_Glyceric_Acid->NADH_NAD Leads to PGC1a PGC-1α AMPK->PGC1a Activates Mito_Biogenesis Mitochondrial Biogenesis PGC1a->Mito_Biogenesis Promotes Oxidative_Phosphorylation Oxidative Phosphorylation NADH_NAD->Oxidative_Phosphorylation Enhances

Caption: Hypothesized Signaling Role of D-Glyceric Acid.

Quantitative Data

This section summarizes key quantitative data related to D-glyceric acid metabolism, including enzyme kinetics and metabolite concentrations.

Enzyme Kinetics
EnzymeSubstrateKmVmaxOrganism/TissueReference
D-Glycerate DehydrogenaseD-Glycerate20 mmol/LNot ReportedHuman Liver[15]
Hydroxypyruvate0.5 mmol/LNot ReportedHuman Liver[15]
NADPH0.08 mmol/LNot ReportedHuman Liver[15]
NADP+0.03 mmol/LNot ReportedHuman Liver[15]
Glyoxylate1.25 mmol/LNot ReportedHuman Liver[15]
D-Glycerate KinaseD-Glycerate~15 µMNot ReportedHuman Liver[16]
ATP0.45 - 0.81 mMNot ReportedPlants[4]
D-Glycerate0.1 mMNot ReportedHomo sapiens[17]
Metabolite Concentrations
MetaboliteConditionFluidConcentrationReference
D-Glyceric AcidD-Glyceric AciduriaUrine6343 - 8812 µmol/mmol creatinine[18]
D-Glyceric AciduriaUrine10.8 to 19.9 mmol/24 h[19]
HealthyUrine0.4–12 µmol/mmol creatinine[18]
Healthy AdultsPlasmaNot explicitly quantified, but very low[20]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of D-glyceric acid metabolism.

Quantification of D-Glyceric Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is essential for the accurate measurement of D-glyceric acid in biological samples, which is crucial for diagnosing D-glyceric aciduria and for metabolic research.

Objective: To quantify the concentration of D-glyceric acid in biological fluids (e.g., urine, plasma).

Principle: Due to its low volatility, D-glyceric acid requires derivatization prior to GC-MS analysis. A two-step derivatization involving methoximation followed by silylation is commonly used to increase its volatility.

Workflow:

GCMS_Workflow Sample_Prep Sample Preparation (e.g., urine, plasma) Derivatization1 Methoximation (Methoxyamine HCl in pyridine) Sample_Prep->Derivatization1 Derivatization2 Silylation (e.g., BSTFA, MSTFA) Derivatization1->Derivatization2 GC_MS_Analysis GC-MS Analysis Derivatization2->GC_MS_Analysis Data_Analysis Data Analysis (Quantification against internal standard) GC_MS_Analysis->Data_Analysis

Caption: GC-MS Workflow for D-Glyceric Acid Analysis.

Materials:

  • Biological sample (urine, plasma)

  • Internal standard (e.g., ¹³C-labeled D-glyceric acid)

  • Pyridine

  • Methoxyamine hydrochloride

  • Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA))

  • Organic solvent (e.g., ethyl acetate)

  • GC-MS system

Procedure:

  • Sample Preparation: Thaw frozen biological samples. Add a known amount of internal standard to a specific volume of the sample. For urine, an aliquot can often be used directly. For plasma, a protein precipitation step (e.g., with cold acetone or methanol) may be necessary.

  • Drying: Lyophilize the samples to complete dryness.

  • Methoximation: Add methoxyamine hydrochloride in pyridine to the dried sample. Incubate at a specific temperature (e.g., 60°C) for a defined time (e.g., 60 minutes) to convert carbonyl groups to methoximes.

  • Silylation: Add the silylating agent (e.g., BSTFA with 1% TMCS). Incubate at a specific temperature (e.g., 70°C) for a defined time (e.g., 30 minutes) to derivatize hydroxyl and carboxyl groups to their trimethylsilyl (TMS) esters.

  • GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system. Use a suitable capillary column (e.g., DB-5ms) and a temperature gradient program to separate the analytes. The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for targeted quantification, monitoring specific ions for D-glyceric acid-TMS and the internal standard.

  • Data Analysis: Integrate the peak areas of the target ions for both D-glyceric acid and the internal standard. Calculate the concentration of D-glyceric acid in the original sample based on the peak area ratio and the known concentration of the internal standard.

D-Glycerate Kinase Activity Assay

This assay is critical for diagnosing D-glyceric aciduria and for characterizing the kinetic properties of the enzyme.

Objective: To measure the activity of D-glycerate kinase in biological samples (e.g., liver homogenates, cell lysates).

Principle: The activity of D-glycerate kinase is determined by a coupled enzyme assay. The product of the D-glycerate kinase reaction, 2-phosphoglycerate, is converted to phosphoenolpyruvate by enolase. Phosphoenolpyruvate is then used by pyruvate kinase to convert ADP to ATP, producing pyruvate. Finally, pyruvate is reduced to lactate by lactate dehydrogenase, with the concomitant oxidation of NADH to NAD+. The decrease in NADH absorbance at 340 nm is monitored spectrophotometrically and is directly proportional to the D-glycerate kinase activity.

Workflow:

Kinase_Assay_Workflow Sample_Prep Sample Preparation (e.g., tissue homogenate) Reaction_Mix Prepare Reaction Mixture (Buffer, ATP, MgCl2, NADH, PEP, coupling enzymes) Sample_Prep->Reaction_Mix Initiate_Reaction Initiate Reaction (Add D-glycerate) Reaction_Mix->Initiate_Reaction Spectro_Measurement Spectrophotometric Measurement (Monitor NADH absorbance at 340 nm) Initiate_Reaction->Spectro_Measurement Calculate_Activity Calculate Enzyme Activity Spectro_Measurement->Calculate_Activity

Caption: Workflow for D-Glycerate Kinase Activity Assay.

Materials:

  • Biological sample containing D-glycerate kinase

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • ATP

  • MgCl₂

  • NADH

  • Phosphoenolpyruvate (PEP)

  • Enolase

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • D-glycerate (substrate)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Reaction Mixture: In a cuvette, combine the assay buffer, ATP, MgCl₂, NADH, PEP, enolase, PK, and LDH.

  • Add Sample: Add a specific amount of the biological sample to the cuvette.

  • Equilibrate: Incubate the mixture for a few minutes at a constant temperature (e.g., 37°C) to allow the temperature to equilibrate and to consume any endogenous pyruvate in the sample.

  • Initiate Reaction: Start the reaction by adding a known concentration of D-glycerate.

  • Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over time.

  • Calculate Activity: Determine the rate of NADH oxidation from the linear portion of the absorbance versus time plot. The enzyme activity is calculated using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.

Conclusion

D-Glyceric acid is an increasingly important metabolite that sits at the crossroads of several major metabolic pathways. Its role extends beyond that of a simple intermediate, with emerging evidence pointing towards a function in cellular signaling and the regulation of mitochondrial energy metabolism. The accumulation of D-glyceric acid in D-glyceric aciduria has profound pathological consequences, emphasizing the necessity of understanding its metabolic regulation. The experimental protocols and quantitative data provided in this guide offer a valuable resource for researchers and clinicians working to further elucidate the complex biological roles of D-glyceric acid and to explore its potential as a therapeutic target in a range of metabolic diseases. Further investigation into the precise molecular mechanisms by which D-glyceric acid influences mitochondrial function is a promising avenue for future research.

References

(2R)-2,3-Dihydroxypropanoic Acid: A Comprehensive Technical Guide on its Natural Occurrence and Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-2,3-dihydroxypropanoic acid, also known as D-glyceric acid, is a naturally occurring sugar acid with significant roles in metabolism across a wide range of organisms, from microorganisms to humans. Its presence as a key metabolic intermediate and its potential physiological effects have garnered interest within the scientific and drug development communities. This technical guide provides an in-depth overview of the natural occurrence and sources of this compound, supported by quantitative data, detailed experimental protocols for its analysis, and visualizations of its key metabolic pathways.

Natural Occurrence and Sources

This compound is a widespread natural product, found as a metabolite of glycerol in a diverse array of biological systems.[1] Its presence has been documented in animals, plants, fungi, and bacteria.

1.1. In Humans and Animals:

In humans, this compound is a normal, low-level intermediate in the catabolism of serine and fructose.[2] It is a product of glycerol metabolism and is found in various body fluids.[1] Elevated levels of D-glyceric acid in urine and plasma are indicative of a rare inborn error of metabolism known as D-glyceric aciduria, which results from a deficiency of the enzyme glycerate kinase. The fruit fly (Drosophila melanogaster) is another example of an animal species where D-glyceric acid is a known metabolite.[1]

1.2. In Plants:

This compound has been identified as a phytochemical constituent in various plants.[3] Notable examples include the common aspen (Populus tremula) and flowering plants of the Lotus genus, such as Lotus burttii and L. tenuis.[1] It is considered a component of the plant's metabolic machinery, likely involved in pathways connected to glycerol and serine metabolism.

1.3. In Microorganisms:

A significant natural source of this compound is the microbial world. Certain species of fungi and bacteria are known to produce this acid, often through the oxidation of glycerol.

  • Fungi: Species such as Penicillium and Aspergillus have been reported to produce D-glyceric acid.[1]

  • Bacteria: Acetic acid bacteria are particularly notable for their ability to produce D-glyceric acid from glycerol.[1][3] Genera such as Acetobacter and Gluconobacter are prominent examples.[1] For instance, strains of Gluconobacter frateurii have been optimized to produce high titers of D-glyceric acid in industrial fermentation processes.[3]

Quantitative Data

The concentration of this compound in natural sources can vary significantly. While it is a trace metabolite in healthy humans, its concentration can be substantially elevated in individuals with D-glyceric aciduria. In microbial fermentation, the yield is highly dependent on the strain and culture conditions.

SourceMatrixConcentration / YieldReference
Microorganisms
Gluconobacter frateuriiCulture Broth (Optimized)> 80 g/L[3]
Gluconobacter frateurii NBRC103465Culture Broth (Optimized)136.5 g/L (72% D-enantiomeric excess)[4]
Acetobacter tropicalis NBRC16470Culture Broth (Optimized)101.8 g/L (99% D-enantiomeric excess)[4]
Escherichia coli (Engineered)Culture Broth4.8 g/L (from D-galacturonate)[5][6]
Plants
Chenopodium album (leaves)Dry WeightCitric Acid: 6.42 mg/g[7]
Argemone mexicana (leaves)Dry WeightSuccinic Acid: 1.27 mg/g, Fumaric Acid: 0.73 mg/g[7]
Rumex dentatus (leaves)Dry WeightMalic Acid: 18.0 mg/g[7]

Note: Quantitative data for the natural concentration of this compound in a wide variety of plants and microorganisms is not extensively available in the literature. The provided microbial data largely reflects optimized production yields rather than natural abundance.

Metabolic Pathways

This compound is an intermediate in several key metabolic pathways, primarily connected to the metabolism of glycerol, serine, and fructose.

3.1. Serine Catabolism:

One of the primary routes for the endogenous production of D-glyceric acid in humans is through the catabolism of the amino acid L-serine. This pathway involves the conversion of serine to hydroxypyruvate, which is then reduced to D-glycerate.

Serine_Catabolism Serine L-Serine Hydroxypyruvate Hydroxypyruvate Serine->Hydroxypyruvate Serine-pyruvate aminotransferase DGlycerate This compound (D-Glyceric acid) Hydroxypyruvate->DGlycerate Glycerate dehydrogenase TwoPG 2-Phosphoglycerate DGlycerate->TwoPG Glycerate kinase Glycolysis Glycolysis / Gluconeogenesis TwoPG->Glycolysis

Serine Catabolism Pathway to D-Glyceric Acid

3.2. Microbial Glycerol Oxidation:

In many acetic acid bacteria, this compound is produced through the direct oxidation of glycerol. This is a key pathway leveraged for the biotechnological production of the acid.

Glycerol_Oxidation Glycerol Glycerol DGlyceraldehyde D-Glyceraldehyde Glycerol->DGlyceraldehyde Glycerol dehydrogenase DGlycericAcid This compound (D-Glyceric acid) DGlyceraldehyde->DGlycericAcid Aldehyde dehydrogenase

Microbial Oxidation of Glycerol to D-Glyceric Acid

Experimental Protocols

The analysis of this compound in biological samples typically involves extraction followed by chromatographic separation and detection. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most common analytical techniques employed.

4.1. Extraction of Organic Acids from Plant Material (General Protocol):

This protocol is a general guideline for the extraction of organic acids from plant tissues for subsequent GC-MS analysis.

  • Sample Preparation:

    • Harvest fresh plant material and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Lyophilize the frozen tissue to dryness and then grind to a fine powder.

    • Accurately weigh approximately 50 mg of the dried powder into a microcentrifuge tube.

  • Extraction:

    • Add 0.5 mL of 0.5 N HCl and 0.5 mL of methanol to the powdered sample.[7]

    • Vortex the mixture thoroughly.

    • Shake the sample for 3 hours at room temperature.[7]

    • Centrifuge at 12,000 rpm for 10 minutes.[7]

    • Transfer the supernatant to a new tube.

  • Derivatization (for GC-MS):

    • To the supernatant, add 300 µL of methanol and 100 µL of 50% sulfuric acid.[7]

    • Incubate the mixture overnight in a water bath at 60°C to facilitate methylation.[7]

    • Cool the mixture to room temperature.

    • Add 800 µL of chloroform and 400 µL of distilled water, then vortex for 1 minute for phase separation.[7]

    • The lower chloroform layer containing the derivatized organic acids is collected for GC-MS analysis.[7]

4.2. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS):

This section provides a typical GC-MS methodology for the analysis of derivatized organic acids.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or semi-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).[7]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.7 mL/min).[7]

  • Injection:

    • Injection Volume: 2 µL.[7]

    • Injector Temperature: 250°C.[7]

    • Injection Mode: Split.[7]

  • Oven Temperature Program:

    • Initial temperature of 50°C, hold for 1 minute.

    • Ramp to 125°C at a rate of 25°C/min.

    • Ramp to 300°C at a rate of 10°C/min and hold for 15 minutes.[7]

  • Mass Spectrometer Conditions:

    • Ion Source Temperature: 200°C.[7]

    • Interface Temperature: 280°C.[7]

    • Scan Range: m/z 50-550.

  • Quantification: Based on the peak area of a specific ion fragment of the derivatized D-glyceric acid, with normalization to an internal standard and quantification against a standard curve.

4.3. Quantification by High-Performance Liquid Chromatography (HPLC):

HPLC is another powerful technique for the quantification of D-glyceric acid, particularly from microbial cultures.

  • Instrumentation: An HPLC system equipped with a suitable detector (e.g., Refractive Index (RI) or UV detector).

  • Column: An ion-exchange column, such as a Shodex SH1011.

  • Mobile Phase: Isocratic elution with a dilute acid solution (e.g., 5 mM H₂SO₄).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 50°C.

  • Detection: Refractive Index (RI) detector.

  • Sample Preparation:

    • Centrifuge the microbial culture to pellet the cells.

    • Filter the supernatant through a 0.22 µm filter before injection.

  • Quantification: Based on the peak area of D-glyceric acid compared to a standard curve prepared with known concentrations of the pure compound.

Logical Workflow for Analysis

The general workflow for the analysis of this compound from biological samples is outlined below.

Analysis_Workflow cluster_sample Sample Collection & Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plant, Microbe, etc.) Quench Metabolic Quenching (e.g., Liquid Nitrogen) Sample->Quench Homogenize Homogenization / Lysis Quench->Homogenize Solvent Solvent Extraction (e.g., Methanol/HCl) Homogenize->Solvent Derivatization Derivatization (for GC-MS) Solvent->Derivatization HPLC HPLC Analysis Solvent->HPLC GCMS GC-MS Analysis Derivatization->GCMS Quant Quantification (vs. Standard Curve) GCMS->Quant HPLC->Quant Result Final Concentration Quant->Result

General Workflow for D-Glyceric Acid Analysis

Conclusion

This compound is a ubiquitous natural product with important roles in the metabolism of a wide range of organisms. Its presence in plants and its production by various microorganisms make these sources valuable for further investigation and potential biotechnological applications. The analytical methods outlined in this guide provide a robust framework for the accurate quantification of this molecule in various biological matrices, which is essential for advancing our understanding of its physiological functions and exploring its potential in drug development and other scientific fields. Further research is warranted to elucidate the precise natural concentrations of D-glyceric acid in a broader spectrum of organisms and to fully unravel its metabolic significance.

References

Stereoisomers of 2,3-Dihydroxypropanoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydroxypropanoic acid, also known as glyceric acid, is a chiral molecule of significant interest in metabolic research and as a building block in chemical synthesis. Its stereoisomers, D-glyceric acid and L-glyceric acid, exhibit distinct physicochemical properties and play differential roles in biological systems. This technical guide provides an in-depth analysis of these stereoisomers, including their properties, synthesis, separation, and biological significance. Detailed experimental protocols and visual representations of key metabolic pathways are presented to serve as a valuable resource for professionals in the fields of biochemistry, medicine, and drug development.

Introduction to the Stereoisomers of 2,3-Dihydroxypropanoic Acid

2,3-Dihydroxypropanoic acid possesses a single chiral center at the C2 carbon, giving rise to two enantiomers: (R)-2,3-dihydroxypropanoic acid (D-glyceric acid) and (S)-2,3-dihydroxypropanoic acid (L-glyceric acid). These enantiomers are non-superimposable mirror images of each other and, consequently, exhibit identical physical properties in an achiral environment, such as boiling point and density. However, they differ in their interaction with plane-polarized light and their recognition by chiral entities like enzymes, which leads to distinct biological activities.

D-glyceric acid is a natural metabolite in humans, arising from the catabolism of serine and fructose.[1] In contrast, L-glyceric acid is found in certain plants.[2] The accumulation of these stereoisomers in biological fluids is indicative of specific inborn errors of metabolism, making their accurate identification and quantification crucial for clinical diagnosis.

Physicochemical Properties

The distinct stereochemistry of D- and L-glyceric acid gives rise to differences in their optical activity. While many physical properties are identical for enantiomers, their interaction with plane-polarized light is a key differentiator. The racemic mixture (DL-glyceric acid) is optically inactive.

Table 1: Physicochemical Properties of 2,3-Dihydroxypropanoic Acid Stereoisomers

PropertyD-Glyceric AcidL-Glyceric AcidDL-Glyceric Acid (Racemic)
IUPAC Name (2R)-2,3-dihydroxypropanoic acid(2S)-2,3-dihydroxypropanoic acid(2RS)-2,3-dihydroxypropanoic acid
Molecular Formula C₃H₆O₄C₃H₆O₄C₃H₆O₄
Molecular Weight ( g/mol ) 106.08106.08106.08
Appearance Colorless syrup[2]Colorless syrup[2]Colorless syrup[2]
Melting Point (°C) < 25[1][3][4][5]Not Available< 25[3][4][5]
Boiling Point (°C at 760 mmHg) 412.0 ± 30.0 (Predicted)[4]412.0 (Predicted)[6]412.0 ± 30.0 (Predicted)[4]
Density (g/cm³) 1.558 (Predicted)[5]1.558 (Predicted)[6]1.6 ± 0.1[3]
pKa (at 25°C) 3.42 ± 0.11 (Predicted)3.42 ± 0.11 (Predicted)3.55[2]
Specific Rotation ([α]D) Varies with conditions; reported as both D-(-) and D-(+) (as salt). See note below.L-(+)-Form reported for the free acid.[2]
Calcium Salt Dihydrate Melting Point (°C) 138[2]137[2]-
Calcium Salt Dihydrate Specific Rotation ([α]D20, c=5 in H₂O) +14.5°[2]-14.6°[2]-

Note on Specific Rotation: There is conflicting information in the literature regarding the sign of optical rotation for D-glyceric acid. Some sources refer to it as D-(-)-glyceric acid, while others report a positive rotation for its disodium salt.[7][8] The D/L designation refers to the absolute configuration relative to glyceraldehyde and does not inherently predict the direction of rotation of plane-polarized light. The L-isomer is often referred to as L-(+)-glyceric acid.[2] For research purposes, it is crucial to experimentally determine the specific rotation under the conditions of interest.

Biological Significance and Metabolic Pathways

The stereoisomers of 2,3-dihydroxypropanoic acid are involved in distinct metabolic pathways. Aberrations in these pathways can lead to serious genetic disorders.

D-Glyceric Acid Metabolism and D-Glyceric Aciduria

D-glyceric acid is an intermediate in the catabolism of the amino acid L-serine and in fructose metabolism.[1] In the primary pathway, D-glyceric acid is phosphorylated by the enzyme glycerate kinase (GK) to form 2-phosphoglycerate, which then enters the glycolysis pathway.[7] A deficiency in glycerate kinase, due to mutations in the GLYCTK gene, leads to the accumulation of D-glyceric acid in the body and its excretion in the urine, a condition known as D-glyceric aciduria.[1][7] This rare autosomal recessive disorder can present with a wide range of symptoms, from being nearly asymptomatic to causing severe neurological impairment, developmental delay, and metabolic acidosis.[1]

D_Glyceric_Acid_Metabolism Fructose Fructose Glyceraldehyde D-Glyceraldehyde Fructose->Glyceraldehyde Aldolase B Serine L-Serine Hydroxypyruvate Hydroxypyruvate Serine->Hydroxypyruvate Transamination D_Glyceric_Acid D-Glyceric Acid Glyceraldehyde->D_Glyceric_Acid Aldehyde dehydrogenase Hydroxypyruvate->D_Glyceric_Acid D-glycerate dehydrogenase Two_Phosphoglycerate 2-Phosphoglycerate D_Glyceric_Acid->Two_Phosphoglycerate Glycerate Kinase (GK) (Deficient in D-Glyceric Aciduria) Accumulation Accumulation (D-Glyceric Aciduria) D_Glyceric_Acid->Accumulation Glycolysis Glycolysis Two_Phosphoglycerate->Glycolysis

Metabolic pathway of D-glyceric acid.
L-Glyceric Acid Metabolism and Primary Hyperoxaluria Type 2 (L-Glyceric Aciduria)

L-Glyceric aciduria, also known as primary hyperoxaluria type 2 (PH2), is another autosomal recessive metabolic disorder.[9] It is caused by a deficiency of the enzyme glyoxylate reductase/hydroxypyruvate reductase (GRHPR). This enzyme is responsible for the reduction of hydroxypyruvate to D-glycerate and glyoxylate to glycolate. In the absence of functional GRHPR, hydroxypyruvate accumulates and is subsequently reduced to L-glyceric acid by lactate dehydrogenase. The accumulation and excretion of L-glyceric acid and oxalate are the hallmarks of PH2, leading to recurrent kidney stones and potential renal failure.[9]

L_Glyceric_Acid_Metabolism Serine L-Serine Hydroxypyruvate Hydroxypyruvate Serine->Hydroxypyruvate Transamination D_Glycerate D-Glycerate Hydroxypyruvate->D_Glycerate Glyoxylate Reductase/ Hydroxypyruvate Reductase (GRHPR) (Deficient in PH2) L_Glyceric_Acid L-Glyceric Acid Hydroxypyruvate->L_Glyceric_Acid Lactate Dehydrogenase (Alternative Pathway in PH2) Accumulation Accumulation (L-Glyceric Aciduria / PH2) L_Glyceric_Acid->Accumulation Glyoxylate Glyoxylate Oxalate Oxalate (Accumulates in PH2) Glyoxylate->Oxalate Lactate Dehydrogenase Oxalate->Accumulation

Metabolic pathway leading to L-glyceric acid accumulation in PH2.

Experimental Protocols

Synthesis of Racemic 2,3-Dihydroxypropanoic Acid

A common method for the synthesis of DL-glyceric acid is the oxidation of glycerol.

Protocol: Oxidation of Glycerol with Nitric Acid

  • Materials: Glycerol, 90% nitric acid, lead carbonate, lead oxide, calcium carbonate, oxalic acid, hydrogen sulfide source.

  • Procedure:

    • In a tall, narrow glass cylinder, carefully layer 50 g of 90% nitric acid under a solution of 50 g of glycerol in an equal volume of water.

    • Allow the mixture to stand at room temperature until it becomes homogeneous.

    • Slowly evaporate the solution on a water bath to a syrupy consistency.

    • Dilute the syrup with 2 liters of water.

    • Work-up Option A (Lead Salt): Neutralize the solution with lead carbonate and a small amount of lead oxide. Boil and filter the solution while hot. Concentrate the filtrate and cool to crystallize lead glycerate. Collect the crystals and suspend them in water to form a paste. Treat the paste with hydrogen sulfide gas to precipitate lead sulfide. Filter the mixture and evaporate the filtrate on a water bath to obtain DL-glyceric acid as a thick syrup.

    • Work-up Option B (Calcium Salt): Boil the diluted solution with an excess of calcium carbonate and filter while hot. Cool and concentrate the filtrate to crystallize calcium glycerate. Recrystallize the calcium glycerate from hot water. Suspend the purified salt in water and add a stoichiometric amount of oxalic acid to precipitate calcium oxalate. Filter the mixture and evaporate the filtrate to obtain DL-glyceric acid.

Resolution of Racemic 2,3-Dihydroxypropanoic Acid

The separation of the D- and L-enantiomers from the racemic mixture can be achieved by forming diastereomeric salts with a chiral resolving agent.

Protocol: Resolution via Diastereomeric Salt Formation with a Chiral Base

  • Principle: A racemic acid ((±)-acid) is reacted with an enantiomerically pure chiral base (e.g., (-)-brucine) to form a mixture of two diastereomeric salts: ((+)-acid-(-)-base) and ((-)-acid-(-)-base). These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[10]

  • General Procedure:

    • Dissolve the racemic DL-glyceric acid in a suitable solvent (e.g., ethanol or water).

    • Add an equimolar amount of a chiral resolving agent, such as (-)-brucine or (+)-cinchonine, to the solution.[10]

    • Heat the solution to ensure complete dissolution, then allow it to cool slowly to induce crystallization.

    • The less soluble diastereomeric salt will crystallize out first. Separate the crystals by filtration.

    • The more soluble diastereomer will remain in the mother liquor.

    • Recrystallize the separated salt fractions to improve diastereomeric purity.

    • Treat each purified diastereomeric salt with a strong acid (e.g., HCl) to protonate the glyceric acid and precipitate the salt of the chiral base.

    • Filter to remove the chiral base salt and isolate the aqueous solution of the enantiomerically enriched glyceric acid.

    • Evaporate the solvent to obtain the pure D- or L-glyceric acid.

Resolution_Workflow Racemic_Mixture Racemic DL-Glyceric Acid Diastereomers Mixture of Diastereomeric Salts ((+)-acid-(-)-base and (-)-acid-(-)-base) Racemic_Mixture->Diastereomers Chiral_Base Chiral Resolving Agent (e.g., (-)-Brucine) Chiral_Base->Diastereomers Fractional_Crystallization Fractional Crystallization Diastereomers->Fractional_Crystallization Less_Soluble Less Soluble Diastereomer (Crystals) Fractional_Crystallization->Less_Soluble More_Soluble More Soluble Diastereomer (Mother Liquor) Fractional_Crystallization->More_Soluble Acidification1 Acidification Less_Soluble->Acidification1 Acidification2 Acidification More_Soluble->Acidification2 Enantiomer1 Pure D-Glyceric Acid Acidification1->Enantiomer1 Enantiomer2 Pure L-Glyceric Acid Acidification2->Enantiomer2

Workflow for the resolution of racemic glyceric acid.
Chiral High-Performance Liquid Chromatography (HPLC) Separation

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.

Protocol: Analytical Chiral HPLC

  • Principle: The enantiomers are separated on a chiral stationary phase (CSP) due to the formation of transient diastereomeric complexes with differing stabilities.

  • Example Method:

    • Column: A column with a chiral selector, such as one based on a polysaccharide derivative (e.g., cellulose or amylose carbamate derivatives) or a protein-based CSP.

    • Mobile Phase: A typical mobile phase for normal-phase separation would be a mixture of hexane and a polar modifier like isopropanol or ethanol. For acidic compounds like glyceric acid, the addition of a small amount of a strong acid (e.g., trifluoroacetic acid) to the mobile phase is often necessary to improve peak shape and resolution.

    • Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for glyceric acid.

    • Optimization: The mobile phase composition, flow rate, and column temperature should be optimized to achieve baseline separation of the enantiomers.

Enzymatic Synthesis

Enzymatic methods offer high stereoselectivity for the synthesis of a specific enantiomer.

Protocol: Enzymatic Synthesis of D-Glyceric Acid

  • Principle: An alditol oxidase enzyme can be used for the asymmetric synthesis of D-glyceric acid from glycerol.[11]

  • General Procedure:

    • Prepare a buffered aqueous solution containing glycerol as the substrate.

    • Add a purified alditol oxidase enzyme (e.g., from Streptomyces coelicolor).

    • Incubate the reaction mixture under optimized conditions of temperature and pH with aeration.

    • Monitor the reaction progress by measuring the consumption of glycerol and the formation of D-glyceric acid using HPLC.

    • Upon completion, the enzyme can be removed by ultrafiltration, and the D-glyceric acid can be purified from the reaction mixture.

Conclusion

The stereoisomers of 2,3-dihydroxypropanoic acid, D- and L-glyceric acid, present a compelling case study in the importance of stereochemistry in biological systems. Their distinct metabolic roles and the severe consequences of their respective metabolic disorders underscore the need for precise analytical methods for their identification and quantification. The synthetic and separation protocols outlined in this guide provide a foundation for researchers to produce and study these enantiomers, facilitating further investigation into their biological functions and potential therapeutic applications. The continued development of stereoselective synthetic methods and advanced analytical techniques will be crucial in advancing our understanding of these important molecules.

References

The Pivotal Role of D-Glyceric Acid at the Crossroads of Glycolysis and Gluconeogenesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

D-Glyceric acid, a naturally occurring three-carbon sugar acid, holds a critical position in cellular metabolism, acting as a key intermediate linking the catabolism of serine and fructose to the central energy-producing pathways of glycolysis and gluconeogenesis. Its metabolic fate is primarily dictated by the enzyme D-glycerate kinase, which catalyzes its phosphorylation to the glycolytic intermediate 2-phosphoglycerate. Genetic deficiencies in this enzyme lead to the rare metabolic disorder D-glyceric aciduria, characterized by the accumulation of D-glyceric acid in bodily fluids. This technical guide provides a comprehensive overview of the involvement of D-glyceric acid in glycolysis and gluconeogenesis, detailing the metabolic pathways, enzymatic reactions, and associated clinical manifestations. It further presents quantitative data, detailed experimental protocols for analysis, and visual diagrams of the core signaling pathways to serve as a valuable resource for researchers and professionals in the field of metabolic diseases and drug development.

Introduction

Cellular metabolism is a complex and highly regulated network of biochemical reactions essential for life. Glycolysis and gluconeogenesis are two fundamental and reciprocally regulated pathways that control glucose homeostasis. While glycolysis breaks down glucose to generate ATP and pyruvate, gluconeogenesis synthesizes glucose from non-carbohydrate precursors. D-Glyceric acid emerges as a significant metabolite that can feed into these central pathways, originating from the catabolism of the amino acid serine and the metabolism of fructose.[1] The enzyme D-glycerate kinase (GLYCTK) is the lynchpin in this connection, phosphorylating D-glyceric acid to 2-phosphoglycerate, a direct intermediate in both glycolysis and gluconeogenesis.[2] A deficiency in GLYCTK activity results in D-glyceric aciduria, an inborn error of metabolism with a variable clinical presentation ranging from asymptomatic to severe neurological impairment.[3] Understanding the precise role and regulation of D-glyceric acid metabolism is crucial for elucidating the pathophysiology of this disease and for exploring potential therapeutic interventions.

Metabolic Pathways Involving D-Glyceric Acid

D-Glyceric acid is primarily derived from two major metabolic routes: the catabolism of L-serine and the metabolism of fructose.

Serine Catabolism

The breakdown of the amino acid L-serine can proceed through a pathway that generates D-glyceric acid. This multi-step process involves the conversion of serine to hydroxypyruvate.[4] Subsequently, hydroxypyruvate is reduced to D-glycerate.[4]

Fructose Metabolism

In the liver, fructose is metabolized via a pathway that is independent of the phosphofructokinase regulatory step in glycolysis.[5] Fructose is first phosphorylated to fructose-1-phosphate, which is then cleaved by aldolase B into dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde.[6][7] While DHAP can directly enter glycolysis, D-glyceraldehyde can be either phosphorylated by triokinase to glyceraldehyde-3-phosphate (a glycolytic intermediate) or oxidized by aldehyde dehydrogenase to D-glyceric acid.[8]

The following diagram illustrates the convergence of serine and fructose metabolism on D-glyceric acid.

metabolic_pathways cluster_serine Serine Catabolism cluster_fructose Fructose Metabolism L-Serine L-Serine Hydroxypyruvate Hydroxypyruvate L-Serine->Hydroxypyruvate Transamination D-Glyceric Acid D-Glyceric Acid Hydroxypyruvate->D-Glyceric Acid D-Glycerate Dehydrogenase Fructose Fructose Fructose-1-P Fructose-1-P Fructose->Fructose-1-P Fructokinase DHAP DHAP Fructose-1-P->DHAP Aldolase B D-Glyceraldehyde D-Glyceraldehyde Fructose-1-P->D-Glyceraldehyde Aldolase B Glycolysis/Gluconeogenesis Glycolysis/Gluconeogenesis DHAP->Glycolysis/Gluconeogenesis D-Glyceraldehyde->D-Glyceric Acid Aldehyde Dehydrogenase 2-Phosphoglycerate 2-Phosphoglycerate D-Glyceric Acid->2-Phosphoglycerate D-Glycerate Kinase (GLYCTK) 2-Phosphoglycerate->Glycolysis/Gluconeogenesis

Figure 1: Metabolic origins of D-Glyceric Acid.

Integration with Glycolysis and Gluconeogenesis

The conversion of D-glyceric acid to 2-phosphoglycerate by D-glycerate kinase is the key reaction that integrates it into the central carbon metabolism. 2-phosphoglycerate is a bona fide intermediate of both glycolysis and gluconeogenesis.[9]

  • In Glycolysis: 2-phosphoglycerate is converted by enolase to phosphoenolpyruvate, a high-energy compound that subsequently drives the synthesis of ATP.

  • In Gluconeogenesis: The pathway is essentially the reverse of glycolysis. 2-phosphoglycerate can be isomerized to 3-phosphoglycerate and continue up the gluconeogenic pathway to produce glucose.[10]

The direction of metabolic flux, whether towards glycolysis or gluconeogenesis, is dependent on the energetic state of the cell and hormonal signals.

The diagram below depicts the entry of D-glyceric acid into these central pathways.

glycolysis_gluconeogenesis_integration cluster_glycolysis Glycolysis cluster_gluconeogenesis Gluconeogenesis D-Glyceric Acid D-Glyceric Acid 2-Phosphoglycerate 2-Phosphoglycerate D-Glyceric Acid->2-Phosphoglycerate D-Glycerate Kinase (GLYCTK) Phosphoenolpyruvate Phosphoenolpyruvate 2-Phosphoglycerate->Phosphoenolpyruvate Enolase 3-Phosphoglycerate 3-Phosphoglycerate 2-Phosphoglycerate->3-Phosphoglycerate Phosphoglycerate Mutase Pyruvate Pyruvate Phosphoenolpyruvate->Pyruvate Glucose Glucose 3-Phosphoglycerate->Glucose Multiple Steps

Figure 2: Integration of D-Glyceric Acid into Glycolysis and Gluconeogenesis.

Quantitative Data

Precise quantitative data on D-glyceric acid metabolism is crucial for understanding its physiological significance and the pathophysiology of D-glyceric aciduria.

Enzyme Activities in Human Liver

The following table summarizes the activities of key enzymes involved in fructose and D-glyceric acid metabolism in the human liver.

EnzymeSubstrateActivity (U/g wet weight)Reference
KetohexokinaseFructose1.23[8]
AldolaseFructose-1-phosphate2.08[8]
TriokinaseD-Glyceraldehyde2.07[8]
Aldehyde DehydrogenaseD-Glyceraldehyde1.04[8]
D-Glycerate Kinase D-Glyceric Acid 0.13 [8]

Note: 1 Unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 micromole of substrate per minute under specified conditions.

D-Glyceric Acid Concentrations in D-Glyceric Aciduria

In individuals with D-glyceric aciduria, the deficiency of D-glycerate kinase leads to a significant accumulation of D-glyceric acid in bodily fluids.

FluidConditionConcentration RangeReference
UrineD-Glyceric Aciduria6343 - 8812 µmol/mmol creatinine[11]
UrineNormal0.4 - 12 µmol/mmol creatinine[11]

Experimental Protocols

Quantification of D-Glyceric Acid in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of urinary organic acids, including D-glyceric acid.

Objective: To quantify the concentration of D-glyceric acid in a urine sample.

Principle: Organic acids are extracted from the urine matrix and derivatized to increase their volatility for analysis by GC-MS. The concentration is determined by comparing the peak area of the analyte to that of an internal standard.

Materials:

  • Urine sample

  • Internal standard (e.g., a stable isotope-labeled analog of a non-endogenous organic acid)

  • Urease

  • Hydrochloric acid (HCl)

  • Sodium chloride (NaCl)

  • Ethyl acetate

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • Thaw the frozen urine sample to room temperature and vortex to ensure homogeneity.

    • To 1 mL of urine, add a known amount of the internal standard.

    • Add urease to hydrolyze urea and incubate at 37°C for 15 minutes.

    • Acidify the sample to pH 1-2 with HCl.

    • Saturate the aqueous phase with NaCl.

  • Extraction:

    • Add 3 mL of ethyl acetate to the sample.

    • Vortex vigorously for 2 minutes and then centrifuge at 2000 x g for 5 minutes.

    • Carefully transfer the upper organic layer to a clean tube.

    • Repeat the extraction step twice more, pooling the organic layers.

    • Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization:

    • To the dried extract, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine.

    • Cap the tube tightly and heat at 70°C for 30 minutes.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • Use an appropriate capillary column (e.g., DB-5ms) and a temperature program to separate the organic acids.

    • The mass spectrometer should be operated in full scan mode to identify the compounds based on their mass spectra and retention times.

    • For quantification, use selected ion monitoring (SIM) mode for the characteristic ions of D-glyceric acid and the internal standard.

  • Data Analysis:

    • Calculate the ratio of the peak area of D-glyceric acid to the peak area of the internal standard.

    • Determine the concentration of D-glyceric acid in the original urine sample using a calibration curve prepared with known concentrations of D-glyceric acid.

    • Normalize the result to the urinary creatinine concentration.

The workflow for this protocol is visualized below.

gcms_protocol cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_derivatization Derivatization cluster_analysis Analysis Urine Sample Urine Sample Add Internal Standard Add Internal Standard Urine Sample->Add Internal Standard Urease Treatment Urease Treatment Add Internal Standard->Urease Treatment Acidification Acidification Urease Treatment->Acidification Ethyl Acetate Extraction Ethyl Acetate Extraction Acidification->Ethyl Acetate Extraction Evaporation Evaporation Ethyl Acetate Extraction->Evaporation Add BSTFA + Pyridine Add BSTFA + Pyridine Evaporation->Add BSTFA + Pyridine Heating Heating Add BSTFA + Pyridine->Heating GC-MS Analysis GC-MS Analysis Heating->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis

Figure 3: Workflow for GC-MS analysis of D-Glyceric Acid.
D-Glycerate Kinase Activity Assay

This protocol describes a coupled enzyme assay to measure the activity of D-glycerate kinase in a sample (e.g., liver homogenate).

Objective: To determine the activity of D-glycerate kinase.

Principle: The production of ADP from the D-glycerate kinase reaction is coupled to the pyruvate kinase and lactate dehydrogenase reactions. The oxidation of NADH to NAD+ by lactate dehydrogenase is monitored as a decrease in absorbance at 340 nm.

Materials:

  • Sample containing D-glycerate kinase (e.g., liver tissue homogenate)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • D-glyceric acid solution

  • ATP solution

  • Phosphoenolpyruvate (PEP) solution

  • NADH solution

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Magnesium chloride (MgCl₂)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Reaction Mixture Preparation:

    • In a cuvette, prepare a reaction mixture containing:

      • Assay buffer

      • D-glyceric acid

      • ATP

      • PEP

      • NADH

      • MgCl₂

      • PK

      • LDH

    • The final volume should be, for example, 1 mL.

  • Assay:

    • Place the cuvette in the spectrophotometer and allow the temperature to equilibrate to 37°C.

    • Initiate the reaction by adding the sample containing D-glycerate kinase.

    • Immediately start monitoring the decrease in absorbance at 340 nm over time.

    • Record the absorbance at regular intervals (e.g., every 15 seconds) for several minutes.

  • Data Analysis:

    • Plot absorbance versus time and determine the linear rate of decrease in absorbance (ΔA/min).

    • Calculate the D-glycerate kinase activity using the Beer-Lambert law and the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

    • One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product (or consumption of 1 µmol of substrate) per minute under the specified conditions.

The logical relationship of the coupled enzyme assay is shown below.

kinase_assay_logic D-Glyceric Acid D-Glyceric Acid D-Glycerate Kinase D-Glycerate Kinase D-Glyceric Acid->D-Glycerate Kinase ATP ATP ATP->D-Glycerate Kinase 2-Phosphoglycerate 2-Phosphoglycerate D-Glycerate Kinase->2-Phosphoglycerate ADP ADP D-Glycerate Kinase->ADP Pyruvate Kinase Pyruvate Kinase ADP->Pyruvate Kinase PEP PEP PEP->Pyruvate Kinase Pyruvate Kinase->ATP Pyruvate Pyruvate Pyruvate Kinase->Pyruvate Lactate Dehydrogenase Lactate Dehydrogenase Pyruvate->Lactate Dehydrogenase NADH NADH NADH->Lactate Dehydrogenase NAD+ NAD+ NADH->NAD+ Monitored at 340 nm Lactate Dehydrogenase->NAD+ Lactate Lactate Lactate Dehydrogenase->Lactate

Figure 4: Coupled enzyme assay for D-Glycerate Kinase activity.

Conclusion

D-Glyceric acid serves as a vital metabolic link between amino acid and carbohydrate metabolism and the central energy pathways of glycolysis and gluconeogenesis. The enzyme D-glycerate kinase plays a crucial, non-redundant role in this connection, and its deficiency leads to the clinically significant condition of D-glyceric aciduria. The quantitative data and detailed experimental protocols provided in this guide offer a foundation for further research into the regulation of this metabolic junction and the development of potential therapeutic strategies for D-glyceric aciduria. A deeper understanding of the factors that influence the metabolic fate of D-glyceric acid will be instrumental in advancing our knowledge of cellular energy homeostasis and metabolic diseases.

References

Biosynthesis of (2R)-2,3-Dihydroxypropanoic Acid in Microorganisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2R)-2,3-dihydroxypropanoic acid, also known as D-glyceric acid, is a valuable chiral molecule with significant potential in the pharmaceutical, cosmetic, and biodegradable polymer industries. Its utility as a building block for drug synthesis and other high-value chemicals has driven research into efficient and sustainable production methods. Microbial biosynthesis offers a promising alternative to traditional chemical synthesis, enabling the production of enantiomerically pure D-glyceric acid from renewable feedstocks. This technical guide provides a comprehensive overview of the core microbial biosynthetic routes, detailed experimental protocols, and quantitative production data to support research and development in this field.

Microbial Biosynthetic Pathways for D-Glyceric Acid

Two primary microbial strategies have been successfully employed for the production of D-glyceric acid: oxidative fermentation of glycerol by acetic acid bacteria and metabolic engineering of Escherichia coli. A third, enzymatic approach, shows future promise.

Oxidative Fermentation by Acetic Acid Bacteria

Certain species of acetic acid bacteria, particularly from the genera Gluconobacter and Acetobacter, are capable of efficiently oxidizing glycerol to D-glyceric acid. This process is an aerobic fermentation where membrane-bound alcohol dehydrogenases (mADHs) play a crucial role.[1]

The key enzyme, a membrane-bound alcohol dehydrogenase, directly converts glycerol to D-glyceric acid. The enantiomeric excess of the produced D-glyceric acid is strain-dependent. For instance, Acetobacter tropicalis can produce D-glyceric acid with a high enantiomeric excess (ee) of over 99%, while Gluconobacter frateurii typically yields a lower ee of around 72% but can achieve higher product titers.[1][2][3]

Metabolic Pathway in Acetic Acid Bacteria:

oxidative_fermentation Glycerol Glycerol D_Glyceric_Acid D_Glyceric_Acid Glycerol->D_Glyceric_Acid Membrane-bound Alcohol Dehydrogenase (mADH)

Caption: Oxidative fermentation of glycerol to D-glyceric acid by acetic acid bacteria.

Metabolic Engineering of Escherichia coli

Escherichia coli has been metabolically engineered to produce enantiomerically pure D-glyceric acid from D-galacturonate, a major component of pectin found in agricultural waste.[4] This strategy involves the introduction of heterologous enzymes and the knockout of competing metabolic pathways to channel carbon flux towards the desired product.

The engineered pathway utilizes uronate dehydrogenase (Udh) from Pseudomonas syringae and galactarolactone isomerase (Gli) from Agrobacterium fabrum to convert D-galacturonate to D-galactarolactone and then to D-galactarate. Endogenous E. coli enzymes, including galactarate dehydratase (GarD), 5-keto-4-deoxy-D-glucarate aldolase (GarL), and 2-hydroxy-3-oxopropionate reductase (GarR), then convert D-galactarate into D-glyceric acid. To maximize product accumulation, genes encoding for glycerate kinase (garK), hydroxypyruvate isomerase (hyi), glycerate 3-kinase (glxK), and uronate isomerase (uxaC) are knocked out to prevent the further metabolism of D-glyceric acid and pathway intermediates.[4]

Engineered D-Glyceric Acid Pathway in E. coli:

ecoli_pathway cluster_heterologous Heterologous Enzymes cluster_endogenous Endogenous E. coli Enzymes cluster_knockouts Gene Knockouts Udh Uronate Dehydrogenase (Udh) (P. syringae) Gli Galactarolactone Isomerase (Gli) (A. fabrum) GarD Galactarate Dehydratase (GarD) GarL 5-keto-4-deoxy-D-glucarate Aldolase (GarL) GarR 2-hydroxy-3-oxopropionate Reductase (GarR) garK garK (Glycerate Kinase) hyi hyi (Hydroxypyruvate Isomerase) glxK glxK (Glycerate 3-Kinase) uxaC uxaC (Uronate Isomerase) D_Galacturonate D_Galacturonate D_Galacturonate->uxaC D_Galactarolactone D_Galactarolactone D_Galacturonate->D_Galactarolactone Udh D_Galactarate D_Galactarate D_Galactarolactone->D_Galactarate Gli KDG_analog 5-keto-4-deoxy-D-glucarate D_Galactarate->KDG_analog GarD Tartronate_semialdehyde Tartronate Semialdehyde KDG_analog->Tartronate_semialdehyde GarL Tartronate_semialdehyde->hyi D_Glyceric_Acid D_Glyceric_Acid Tartronate_semialdehyde->D_Glyceric_Acid GarR D_Glyceric_Acid->garK D_Glyceric_Acid->glxK enzymatic_synthesis Glycerol Glycerol Glyceraldehyde Glyceraldehyde Glycerol->Glyceraldehyde Alditol Oxidase D_Glyceric_Acid D_Glyceric_Acid Glyceraldehyde->D_Glyceric_Acid Alditol Oxidase gluconobacter_workflow cluster_inoculum Inoculum Preparation cluster_fermentation Fed-Batch Fermentation Inoculum1 1. Primary Pre-culture (50 mL, 24h, 30°C, 220 rpm) Inoculum2 2. Secondary Seed Culture (500 mL, 24h, 30°C, 220 rpm) Inoculum1->Inoculum2 Fermentor 3. Inoculate 5L Bioreactor (2.5L working volume) Inoculum2->Fermentor Conditions 4. Maintain Conditions: - Temp: 30°C - pH: 6.0 (controlled with glycerol/NaOH feed) - Agitation: 500 rpm - Aeration: 0.5 vvm Fermentor->Conditions Sampling 5. Monitor Production (6-7 days) Conditions->Sampling lambda_red_workflow cluster_cells Prepare Electrocompetent Cells cluster_cassette Generate Deletion Cassette cluster_recombination Recombination and Selection Grow 1. Grow E. coli with pKD46 Induce 2. Induce Lambda Red genes (L-arabinose) Grow->Induce Wash 3. Wash with 10% glycerol Induce->Wash Electroporate 6. Electroporate cassette into competent cells Wash->Electroporate PCR 4. PCR amplify resistance gene with homologous arms Purify 5. Purify PCR product PCR->Purify Purify->Electroporate Recover 7. Recover in SOC medium Electroporate->Recover Select 8. Plate on selective media Recover->Select Verify 9. Verify knockout by colony PCR Select->Verify purification_workflow cluster_pretreatment Pre-treatment cluster_chromatography Anion Exchange Chromatography cluster_recovery Product Recovery Centrifuge 1. Centrifugation (Remove cells) Filter 2. Microfiltration (Clarify broth) Centrifuge->Filter Load 4. Load Broth Filter->Load Equilibrate 3. Equilibrate Column Equilibrate->Load Wash 5. Wash with Water (Remove impurities) Load->Wash Elute 6. Elute with Acid/Base (Displace D-Glyceric Acid) Wash->Elute Collect 7. Collect Fractions Elute->Collect Crystallize 8. Crystallization (optional) Collect->Crystallize ecoli_regulation UxuR UxuR uxu_operon uxu Operon UxuR->uxu_operon Repression ExuR ExuR ExuR->uxu_operon Repression uxa_operon uxa Operon ExuR->uxa_operon Repression D_Galacturonate D-Galacturonate D_Galacturonate->UxuR Inactivation D_Galacturonate->ExuR Inactivation

References

Enzymatic Synthesis of D-Glyceric Acid from Glycerol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of biocatalytic routes for the sustainable production of a valuable chiral molecule.

The conversion of glycerol, a readily available and inexpensive byproduct of biodiesel production, into the high-value chemical D-glyceric acid presents a significant opportunity for the development of sustainable and green chemical processes.[1][2][3] D-glyceric acid and its derivatives have wide-ranging applications in the pharmaceutical, cosmetic, and biodegradable polymer industries.[4][5] Enzymatic synthesis offers a highly specific and efficient alternative to traditional chemical oxidation methods, which often yield racemic mixtures and require harsh reaction conditions.[3][6] This technical guide provides a comprehensive overview of the core enzymatic strategies for the synthesis of D-glyceric acid from glycerol, with a focus on experimental methodologies and quantitative data for researchers, scientists, and drug development professionals.

Core Enzymatic Pathways

The biocatalytic conversion of glycerol to D-glyceric acid is primarily achieved through a two-step oxidation process, where glycerol is first oxidized to D-glyceraldehyde, which is subsequently oxidized to D-glyceric acid. Several classes of enzymes and microbial systems have been effectively employed for this transformation.

Whole-Cell Biocatalysis using Acetic Acid Bacteria

Acetic acid bacteria, particularly species from the genera Acetobacter and Gluconobacter, are widely utilized for the production of D-glyceric acid from glycerol.[3][7] These microorganisms possess a membrane-bound alcohol dehydrogenase (mADH) that catalyzes the initial oxidation of glycerol.[8]

A common strategy involves a two-step culture approach to mitigate the inhibitory effects of high glycerol concentrations on cell growth. Initially, cells are grown in a medium with a low glycerol concentration to accumulate biomass. Subsequently, the resting cells are used as whole-cell biocatalysts in a high-concentration glycerol solution for the production of D-glyceric acid. Strains like Acetobacter tropicalis have demonstrated the ability to produce high titers of D-glyceric acid with excellent enantiomeric excess.[7][9]

dot

cluster_0 Glycerol Glycerol mADH Membrane-Bound Alcohol Dehydrogenase (mADH) Glycerol->mADH Glyceraldehyde D-Glyceraldehyde ALDH Aldehyde Dehydrogenase (ALDH) Glyceraldehyde->ALDH GlycericAcid D-Glyceric Acid mADH->Glyceraldehyde ALDH->GlycericAcid Bacteria Acetic Acid Bacteria (e.g., Acetobacter tropicalis) Bacteria->mADH Bacteria->ALDH Glycerol Glycerol AldO Alditol Oxidase (FAD-dependent) Glycerol->AldO Glyceraldehyde D-Glyceraldehyde Glyceraldehyde->AldO GlycericAcid D-Glyceric Acid AldO->Glyceraldehyde AldO->GlycericAcid H2O2 H₂O₂ AldO->H2O2 O2 O₂ O2->AldO Glycerol Glycerol GlxO Glyoxal Oxidase Glycerol->GlxO Glyceraldehyde Glyceraldehyde Glyceraldehyde->GlxO GlycericAcid Glyceric Acid GlxO->Glyceraldehyde GlxO->GlycericAcid H2O2 H₂O₂ GlxO->H2O2 HRP Horseradish Peroxidase HRP->GlxO Reactivation Catalase Catalase O2 O₂ Catalase->O2 H2O H₂O Catalase->H2O H2O2->HRP H2O2->Catalase Glycerol Glycerol GlyDH Glycerol Dehydrogenase (GlyDH) Glycerol->GlyDH Glyceraldehyde Glyceraldehyde ALDH Aldehyde Dehydrogenase (ALDH) Glyceraldehyde->ALDH GlycericAcid Glyceric Acid GlyDH->Glyceraldehyde NADH NADH GlyDH->NADH ALDH->GlycericAcid ALDH->NADH NAD NAD⁺ NAD->GlyDH NAD->ALDH Regen Coenzyme Regeneration NADH->Regen Regen->NAD

References

An In-depth Technical Guide to D-Glyceric Acid Sodium Salt: Properties, Protocols, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-glyceric acid, a naturally occurring three-carbon sugar acid, and its sodium salt are of increasing interest in the fields of metabolic research and drug development. This technical guide provides a comprehensive overview of the physical and chemical properties of D-glyceric acid sodium salt. It details experimental protocols for its synthesis, purification, and analysis, and explores its biological significance, particularly its role in mitochondrial metabolism and its association with the metabolic disorder D-glyceric aciduria. This document is intended to serve as a valuable resource for researchers and professionals working with this compound.

Core Physical and Chemical Properties

D-glyceric acid sodium salt is the sodium salt of the D-enantiomer of glyceric acid. While some properties are reported for the free acid, this section summarizes the available data for the sodium salt.

PropertyValueSource(s)
Synonyms (R)-2,3-Dihydroxypropanoic acid sodium salt, Sodium D-glycerate
Molecular Formula C₃H₅NaO₄
Molecular Weight 128.06 g/mol Calculated
CAS Number 6000-40-4
Appearance White to off-white powder or crystals
Purity (Assay) ≥95.0% (TLC)
Melting Point Data not available (likely decomposes)
Boiling Point Data not available
Solubility Soluble in water
pKa (of free acid) 3.55
Optical Activity [α]/D +18.5 ± 3.0° (c = 1 in H₂O)
Storage Store at 2-8°C. Limited shelf life, refer to label.

Experimental Protocols

Biotechnological Synthesis of D-Glyceric Acid

This protocol is based on the microbial oxidation of glycerol by Gluconobacter frateurii.

Objective: To produce D-glyceric acid from glycerol using a whole-cell biocatalyst.

Materials:

  • Gluconobacter frateurii strain

  • Glycerol (reagent grade)

  • Yeast extract

  • Peptone

  • Sterile fermentation medium (e.g., containing KH₂PO₄, MgSO₄·7H₂O)

  • Fermenter with pH, temperature, and aeration control

  • Shaker incubator for inoculum preparation

  • Centrifuge

Procedure:

  • Inoculum Preparation: Aseptically inoculate a sterile liquid medium containing glycerol, yeast extract, and peptone with a culture of Gluconobacter frateurii. Incubate in a shaker at the optimal temperature (e.g., 30°C) and agitation speed until a sufficient cell density is reached.

  • Fermentation: Transfer the inoculum to a fermenter containing the production medium with a higher concentration of glycerol. Maintain the pH (e.g., around 5.5 by automatic addition of NaOH solution), temperature (e.g., 30°C), and aeration at optimal levels for D-glyceric acid production.

  • Monitoring: Monitor the concentration of glycerol and D-glyceric acid throughout the fermentation process using methods like High-Performance Liquid Chromatography (HPLC).

  • Harvesting: Once the glycerol is consumed and D-glyceric acid concentration is maximized, harvest the fermentation broth.

  • Cell Removal: Separate the bacterial cells from the broth by centrifugation or microfiltration to obtain a cell-free supernatant containing D-glyceric acid.

Conversion to Sodium Salt and Purification

Objective: To convert the biosynthesized D-glyceric acid into its sodium salt and purify it.

Materials:

  • Cell-free supernatant containing D-glyceric acid

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Activated carbon

  • Ethanol (absolute)

  • Ion-exchange resin (optional, for high purity)

  • Rotary evaporator

  • Crystallization vessel

  • Filtration apparatus

Procedure:

  • Neutralization: Slowly add a stoichiometric amount of NaOH solution to the D-glyceric acid supernatant while monitoring the pH. The target pH should be neutral (around 7.0). This reaction forms the sodium salt of D-glyceric acid.

  • Decolorization: Add a small amount of activated carbon to the solution and stir for a period to remove colored impurities. Filter the solution to remove the activated carbon.

  • Concentration: Concentrate the solution using a rotary evaporator under reduced pressure to increase the concentration of the D-glyceric acid sodium salt.

  • Crystallization: Induce crystallization by adding a water-miscible organic solvent like ethanol to the concentrated aqueous solution. Cool the solution to promote crystal formation.

  • Isolation and Washing: Collect the precipitated crystals by filtration. Wash the crystals with a small amount of cold ethanol to remove residual impurities.

  • Drying: Dry the purified D-glyceric acid sodium salt crystals under vacuum.

  • Optional High-Purity Purification: For higher purity, the neutralized solution can be passed through a series of cation and anion exchange resins to remove residual salts and other ionic impurities before the crystallization step.

Analytical Methods

Objective: To determine the purity and concentration of D-glyceric acid sodium salt.

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For organic acids, ion-exchange or reverse-phase chromatography is commonly used.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the D-glyceric acid sodium salt in the mobile phase or a compatible solvent to a known concentration. Filter the sample through a 0.45 µm syringe filter.

  • HPLC System: Use an HPLC system equipped with a suitable column (e.g., a C18 reverse-phase column or an ion-exchange column) and a detector (e.g., Refractive Index Detector (RID) or UV detector at a low wavelength like 210 nm).

  • Mobile Phase: A typical mobile phase for organic acid analysis is a dilute aqueous solution of a strong acid like sulfuric acid or phosphoric acid.

  • Analysis: Inject the prepared sample into the HPLC system. The retention time of the peak corresponding to D-glycerate is used for identification, and the peak area is used for quantification against a standard curve prepared from a reference standard.

Objective: To confirm the chemical structure of D-glyceric acid sodium salt.

Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are most common for organic molecules.

Methodology:

  • Sample Preparation: Dissolve a small amount of the D-glyceric acid sodium salt in a deuterated solvent, typically deuterium oxide (D₂O). Add a small amount of a reference standard (e.g., DSS or TSP) for chemical shift calibration.

  • NMR Spectrometer: Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

  • Data Analysis: The chemical shifts, integration of proton signals, and coupling patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are used to confirm the molecular structure of D-glyceric acid.

Objective: To identify the functional groups present in D-glyceric acid sodium salt.

Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, which causes molecular vibrations. The absorption pattern is unique to the molecule and provides information about its functional groups.

Methodology:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.

  • FTIR Spectrometer: Record the FTIR spectrum over a typical range of 4000-400 cm⁻¹.

  • Data Analysis: The positions and intensities of the absorption bands are correlated with specific functional groups. For D-glyceric acid sodium salt, characteristic peaks for O-H (hydroxyl), C-H, and C=O (carboxylate) functional groups are expected.

Biological Significance and Signaling Pathways

Role in D-glyceric Aciduria

D-glyceric aciduria is a rare inborn error of metabolism characterized by the accumulation of D-glyceric acid in the body. The underlying cause is a deficiency in the enzyme glycerate kinase (GLYCTK), which catalyzes the phosphorylation of D-glyceric acid to 2-phosphoglycerate, an intermediate in the glycolytic pathway.

In-depth Technical Guide on (2R)-2,3-Dihydroxypropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a clear understanding of key chemical compounds is paramount. This guide provides essential information on (2R)-2,3-Dihydroxypropanoic acid, a significant molecule in various biological contexts.

Chemical Identity

This compound is a naturally occurring sugar acid. Its structure and stereochemistry are crucial to its function in biological systems.

Synonyms and CAS Number

Precise identification of chemical compounds is critical for research and regulatory purposes. The Chemical Abstracts Service (CAS) number is a unique identifier for each chemical substance. The following table summarizes the CAS number and common synonyms for this compound.

PropertyValue
CAS Number 6000-40-4[1][2][3]
Synonyms D-Glyceric acid[1][2][3]
(R)-2,3-dihydroxypropanoic acid[1][2]
D-glycerate[1][2][3][4]
(R)-glycerate[1][2][3][4]
Glyceric acid, D-[1][2]
Propanoic acid, 2,3-dihydroxy-, (2R)-[1][2][3]
(-)-D-Glyceric acid[2][3]
[R,(-)-]-2,3-Dihydroxypropanoic acid[2][3]
a,b-Hydroxypropionic acid[1][2][4]
alpha,beta-Hydroxypropionic acid[2][4][5]
Glyceronic acid[2][5]

References

D-Glyceric Aciduria: A Comprehensive Technical Guide to its Biochemical Basis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-glyceric aciduria is a rare, autosomal recessive inborn error of metabolism characterized by the accumulation and excretion of D-glyceric acid.[1] This condition arises from a deficiency in the enzyme D-glycerate kinase (GLYCTK), a critical component in the catabolism of serine and fructose.[1][2][3] The clinical presentation of D-glyceric aciduria is markedly heterogeneous, ranging from severe, progressive encephalopathy with profound neurological impairment to milder phenotypes with only speech delay or even asymptomatic individuals.[1][4] This technical guide provides an in-depth exploration of the biochemical underpinnings of D-glyceric aciduria, including the affected metabolic pathways, the genetic basis of the disorder, and detailed experimental protocols for its diagnosis and study. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of therapeutic interventions for this and other metabolic disorders.

Introduction

D-glyceric aciduria, also known as D-glycerate kinase deficiency, is a metabolic disorder resulting from the genetic impairment of the enzyme D-glycerate kinase.[3][5] This enzyme catalyzes the phosphorylation of D-glycerate to 2-phosphoglycerate, a key intermediate in glycolysis.[1] The deficiency of D-glycerate kinase leads to a metabolic block, causing the accumulation of D-glyceric acid in bodily fluids, which is then excreted in the urine.[3][4] The disorder is inherited in an autosomal recessive manner, meaning an individual must inherit two mutated copies of the responsible gene, GLYCTK, to be affected.[1][3]

The clinical manifestations of D-glyceric aciduria are highly variable, with some individuals presenting with severe neurological symptoms such as intellectual disability, seizures, microcephaly, and failure to thrive, while others may exhibit only mild developmental delays or be entirely asymptomatic.[1][4] This clinical variability presents a diagnostic challenge and suggests the influence of other genetic or environmental factors on the disease phenotype.

Biochemical Basis of D-Glyceric Aciduria

The biochemical hallmark of D-glyceric aciduria is the deficiency of D-glycerate kinase (EC 2.7.1.31).[5] This enzyme plays a crucial role in the metabolic pathways of serine and fructose.

Role in Serine and Fructose Metabolism

D-glyceric acid is an intermediate in the catabolism of the amino acid L-serine and in a minor pathway of fructose metabolism. In the serine catabolic pathway, serine is converted to hydroxypyruvate, which is then reduced to D-glycerate. In fructose metabolism, fructose can be converted to fructose-1-phosphate, which is then cleaved into dihydroxyacetone phosphate and D-glyceraldehyde. D-glyceraldehyde can be oxidized to D-glycerate.

Under normal physiological conditions, D-glycerate kinase phosphorylates D-glycerate to 2-phosphoglycerate, which then enters the glycolytic pathway to be used for energy production or gluconeogenesis. In D-glyceric aciduria, the deficiency of D-glycerate kinase disrupts this conversion, leading to the accumulation of D-glycerate.

Pathophysiology

The precise mechanisms by which the accumulation of D-glyceric acid leads to the observed clinical symptoms, particularly the neurological manifestations, are not fully understood. It is hypothesized that high concentrations of D-glyceric acid may interfere with cerebral energy metabolism, neurotransmitter function, or other critical cellular processes in the brain. The metabolic acidosis that can be present in affected individuals may also contribute to the pathophysiology.[4]

Quantitative Data

The diagnosis of D-glyceric aciduria is primarily based on the detection of elevated levels of D-glyceric acid in the urine. Enzyme activity assays and genetic testing provide definitive confirmation.

Parameter Patient Range Normal Range Reference
Urinary D-Glyceric Acid2900 - 8812 µmol/mmol creatinine0.4 - 12 µmol/mmol creatinine[2]
D-Glycerate Kinase Activity< 5% of normal100%

Table 1: Biochemical Markers in D-Glyceric Aciduria

Genetic Basis

D-glyceric aciduria is caused by mutations in the GLYCTK gene, located on chromosome 3p21. The gene encodes the enzyme D-glycerate kinase. A variety of mutations have been identified in individuals with D-glyceric aciduria, including missense, nonsense, frameshift, and deletion mutations.

Mutation Type Reference
c.1448delT (p.Phe483SerfsX2)Frameshift[2]
c.1478T>G (p.Phe493Cys)Missense[2]
c.1558delC (p.Leu520CysfsX108)Frameshift[2]
c.767C>G (p.P256R)Missense

Table 2: Known Pathogenic Variants in the GLYCTK Gene

Experimental Protocols

Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard method for the quantitative analysis of D-glyceric acid in urine.

5.1.1. Sample Preparation

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the samples at 1500 x g for 10 minutes to remove any particulate matter.

  • Transfer 1.0 mL of the supernatant to a clean glass tube.

  • Add an internal standard (e.g., 10 µL of a 1 mg/mL solution of ethylmalonic acid).

  • Acidify the urine to a pH of approximately 1 by adding 100 µL of 6M HCl.

  • Saturate the sample with sodium chloride.

5.1.2. Extraction

  • Add 2 mL of ethyl acetate to the acidified urine sample.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 1500 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a new clean glass tube.

  • Repeat the extraction with another 2 mL of ethyl acetate and combine the organic layers.

  • Evaporate the pooled ethyl acetate extract to dryness under a gentle stream of nitrogen at 40°C.

5.1.3. Derivatization

  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Cap the tube tightly and heat at 70°C for 30 minutes.

  • Cool the sample to room temperature before injection into the GC-MS system.

5.1.4. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 200°C

    • Ramp 2: 20°C/min to 300°C, hold for 5 minutes

  • Injection Volume: 1 µL (splitless mode)

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Scan Range: m/z 50-600

5.1.5. Data Analysis

Quantification is achieved by comparing the peak area of the D-glyceric acid derivative to the peak area of the internal standard and referencing a calibration curve prepared with known concentrations of D-glyceric acid.

D-Glycerate Kinase Enzyme Assay (Radiochemical Method)

This protocol is adapted from the method described for human liver tissue.

5.2.1. Tissue Homogenization

  • Obtain a liver biopsy or fibroblast cell pellet.

  • Homogenize the tissue in a buffer containing 10 mM potassium phosphate (pH 7.4), 1 mM EDTA, and 1 mM dithiothreitol.

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • The resulting supernatant is used for the enzyme assay.

5.2.2. Assay Reaction

  • Prepare a reaction mixture containing:

    • 50 mM Tris-HCl (pH 7.5)

    • 10 mM MgCl₂

    • 5 mM ATP

    • 0.2 mM [1-¹⁴C]D-glycerate (specific activity ~50 mCi/mmol)

  • Initiate the reaction by adding 10-50 µL of the tissue homogenate supernatant to 100 µL of the reaction mixture.

  • Incubate at 37°C for 30 minutes.

  • Stop the reaction by adding 20 µL of 1 M formic acid.

5.2.3. Separation and Quantification

  • Separate the product, [¹⁴C]2-phosphoglycerate, from the substrate, [¹⁴C]D-glycerate, using anion-exchange chromatography (e.g., a small DEAE-cellulose column).

  • Elute the unreacted D-glycerate with water.

  • Elute the 2-phosphoglycerate with a salt gradient (e.g., 0-0.5 M NaCl).

  • Quantify the radioactivity in the 2-phosphoglycerate-containing fractions using liquid scintillation counting.

  • Enzyme activity is expressed as nmol of product formed per minute per mg of protein.

Visualizations

Metabolic Pathways

D_Glyceric_Aciduria_Pathway Fructose Fructose F1P Fructose-1-Phosphate Fructose->F1P Fructokinase Serine Serine Hydroxypyruvate Hydroxypyruvate Serine->Hydroxypyruvate Serine-Glyoxylate Aminotransferase DHAP DHAP F1P->DHAP Aldolase B Glyceraldehyde D-Glyceraldehyde F1P->Glyceraldehyde Aldolase B Glycerate D-Glyceric Acid Glyceraldehyde->Glycerate Hydroxypyruvate->Glycerate Glycerate Dehydrogenase PG2 2-Phosphoglycerate Glycerate->PG2 D-Glycerate Kinase (Deficient in D-GA) Glycolysis Glycolysis PG2->Glycolysis

Caption: Metabolic pathways leading to the production and metabolism of D-glyceric acid.

Experimental Workflow

Experimental_Workflow start Urine Sample Collection acidification Acidification (pH ~1) start->acidification extraction Liquid-Liquid Extraction (Ethyl Acetate) acidification->extraction evaporation Evaporation to Dryness extraction->evaporation derivatization Derivatization (BSTFA) evaporation->derivatization gcms GC-MS Analysis derivatization->gcms data Data Analysis and Quantification gcms->data diagnosis Diagnosis of D-Glyceric Aciduria data->diagnosis

Caption: Workflow for urinary organic acid analysis by GC-MS.

Conclusion

D-glyceric aciduria is a complex inborn error of metabolism with a wide spectrum of clinical severity. A thorough understanding of its biochemical and genetic basis is essential for accurate diagnosis, patient management, and the development of novel therapeutic strategies. This technical guide provides a comprehensive overview of the current knowledge of D-glyceric aciduria, with a focus on the quantitative and methodological aspects relevant to researchers and drug development professionals. Further research is needed to elucidate the precise pathophysiological mechanisms underlying the neurological dysfunction observed in this disorder, which will be critical for the identification of new therapeutic targets.

References

Methodological & Application

Application Note: Synthesis of (2R)-2,3-Dihydroxypropanoic Acid from D-Glyceraldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (2R)-2,3-Dihydroxypropanoic acid, also known as D-glyceric acid, is a valuable chiral building block in the synthesis of various pharmaceuticals and fine chemicals. It is a naturally occurring three-carbon sugar acid found as an intermediate in metabolic pathways such as glycolysis.[1] This document provides a detailed protocol for the synthesis of this compound via the selective catalytic oxidation of D-glyceraldehyde. The methodology is designed to be robust and reproducible, yielding a high-purity product.

Chemical Reaction Pathway

The synthesis involves the direct and selective oxidation of the aldehyde functional group in D-glyceraldehyde to a carboxylic acid, without affecting the two hydroxyl groups. This transformation can be efficiently achieved using a heterogeneous catalyst, such as platinum on a carbon support (Pt/C), with molecular oxygen as the terminal oxidant.[2]

Caption: Chemical transformation of D-glyceraldehyde to this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the catalytic oxidation of D-glyceraldehyde. These values are representative and may vary based on specific experimental conditions and equipment.

ParameterValueUnitNotes
D-Glyceraldehyde (Substrate)9.0g0.1 mol
Solvent (Deionized Water)200mL-
Catalyst (5% Pt/C)0.5g-
Reaction Temperature60°CControlled via oil bath
Oxygen Pressure2bar-
Stirring Speed1000rpmMechanical stirring
Reaction Time6hoursMonitored by HPLC
Substrate Conversion>95%Determined by HPLC analysis
Product Yield (Isolated)85 - 90%After purification
Product Purity>98%Determined by ¹H NMR and HPLC

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of this compound.

Materials and Reagents
  • D-Glyceraldehyde (≥98% purity)

  • 5% Platinum on activated carbon (Pt/C) catalyst

  • Deionized water

  • Oxygen gas (high purity)

  • Nitrogen gas (high purity)

  • Sodium bicarbonate (NaHCO₃)

  • Dowex® 50WX8 hydrogen form ion-exchange resin

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deuterium oxide (D₂O) for NMR analysis

  • HPLC grade water and sulfuric acid for mobile phase

Equipment
  • High-pressure batch reactor (e.g., Parr autoclave) equipped with a mechanical stirrer, gas inlet/outlet, temperature probe, and pressure gauge.

  • Heating mantle or oil bath

  • Filtration apparatus (e.g., Büchner funnel with vacuum flask)

  • Rotary evaporator

  • Freeze-dryer (Lyophilizer)

  • Glass column for chromatography

  • Standard laboratory glassware

  • Analytical balance

  • pH meter

  • High-Performance Liquid Chromatography (HPLC) system with a Refractive Index Detector (RID).[3]

  • Nuclear Magnetic Resonance (NMR) spectrometer (≥400 MHz).

Synthesis Procedure
  • Reactor Setup: Add 0.5 g of 5% Pt/C catalyst and 200 mL of deionized water to a clean, dry high-pressure batch reactor.

  • Inerting: Seal the reactor and purge the system with nitrogen gas three times to remove air.

  • Reactant Addition: Dissolve 9.0 g (0.1 mol) of D-glyceraldehyde in the water inside the reactor.

  • Reaction Initiation: Begin stirring at 1000 rpm and heat the reactor to 60°C.

  • Oxygenation: Once the target temperature is reached, pressurize the reactor with 2 bar of oxygen.[3] Maintain this pressure throughout the reaction by supplying oxygen as it is consumed.

  • Reaction Monitoring: Monitor the reaction progress by periodically taking small aliquots of the reaction mixture. Filter the aliquot to remove the catalyst and analyze it by HPLC to determine the consumption of D-glyceraldehyde. The reaction is typically complete within 6 hours.

  • Reaction Quench: Once the reaction is complete, stop the heating, cease the oxygen supply, and allow the reactor to cool to room temperature. Carefully vent the excess pressure and purge the reactor with nitrogen gas.

Work-up and Purification
  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® using a Büchner funnel to completely remove the Pt/C catalyst. Wash the catalyst cake with a small amount of deionized water to ensure complete recovery of the product.

  • Neutralization (Optional): The resulting solution will be acidic. For certain purification methods, it can be partially neutralized with a base like sodium bicarbonate. However, for ion-exchange purification, this step is omitted.

  • Ion-Exchange Chromatography: The product is highly soluble in water, making extraction difficult.[4] Purification is effectively achieved using a strong acid cation-exchange resin (e.g., Dowex® 50WX8) to remove any metal ions and other cationic impurities.

    • Prepare a column with the activated resin.

    • Pass the filtered reaction solution through the column.

    • Elute the product with deionized water.

  • Solvent Removal: Concentrate the collected aqueous fractions containing the product using a rotary evaporator under reduced pressure at a temperature below 50°C to avoid degradation.

  • Final Drying: For complete removal of water, freeze-dry (lyophilize) the concentrated product to obtain this compound as a colorless, viscous syrup or solid.[1]

Product Characterization
  • HPLC Analysis:

    • Column: Aminex HPX-87H column (300 x 7.8 mm).[3]

    • Mobile Phase: 0.005 M H₂SO₄ in deionized water.[3]

    • Flow Rate: 0.5 mL/min.[3]

    • Detector: Refractive Index (RI).

    • Retention Times: Calibrate using standards for D-glyceraldehyde and (if available) D-glyceric acid.

  • NMR Spectroscopy:

    • Dissolve a small sample of the final product in D₂O.

    • ¹H NMR: The spectrum is expected to show characteristic peaks for the protons of the C-2 and C-3 carbons.

    • ¹³C NMR: The spectrum should confirm the presence of three distinct carbon signals, including the carbonyl carbon of the carboxylic acid.

Experimental Workflow Diagram

The entire process from preparation to final product analysis is outlined in the following workflow diagram.

Synthesis Workflow prep 1. Preparation - Add Catalyst & Water to Reactor - Purge with N₂ - Add D-Glyceraldehyde react 2. Reaction - Heat to 60°C - Pressurize with O₂ (2 bar) - Stir at 1000 rpm - Monitor by HPLC prep->react cool 3. Cooldown & Depressurize - Cool to Room Temperature - Vent O₂ - Purge with N₂ react->cool filter 4. Catalyst Removal - Filter Reaction Mixture - Wash Catalyst with H₂O cool->filter purify 5. Purification - Ion-Exchange Chromatography filter->purify concentrate 6. Concentration - Rotary Evaporation purify->concentrate dry 7. Final Drying - Lyophilization (Freeze-Drying) concentrate->dry analyze 8. Analysis - HPLC (Purity) - NMR (Structure) - Mass Spectrometry dry->analyze product Final Product This compound analyze->product

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

References

Application Notes and Protocols for the Quantification of D-Glyceric Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-glyceric acid is a chiral carboxylic acid that serves as a key intermediate in various metabolic pathways, including the catabolism of serine and fructose.[1][2][3] The accurate and sensitive quantification of D-glyceric acid in biological matrices such as plasma and urine is of paramount importance for the diagnosis and monitoring of inborn errors of metabolism, most notably D-glyceric aciduria.[1][3] This metabolic disorder results from a deficiency of the enzyme D-glycerate kinase, leading to an accumulation of D-glyceric acid in bodily fluids.[2][3] Furthermore, the analysis of D-glyceric acid levels is crucial in broader metabolomic studies to understand cellular metabolism and in drug development to assess potential metabolic liabilities of new chemical entities.

These application notes provide a comprehensive overview of the principal analytical methodologies for the quantification of D-glyceric acid in biological samples. Detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are presented, along with a comparative summary of their performance characteristics.

Comparative Overview of Analytical Methods

The selection of an appropriate analytical method for D-glyceric acid quantification depends on various factors, including the required sensitivity, selectivity, sample throughput, and the availability of instrumentation. The following table summarizes the key quantitative performance parameters of the most common techniques.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Enzymatic Assay
Principle Separation of volatile derivatives by gas chromatography followed by mass-based detection.Chromatographic separation of the analyte followed by highly selective and sensitive mass-based detection.Specific enzymatic reaction leading to a measurable signal (e.g., colorimetric or fluorometric).
Derivatization Mandatory (e.g., methoximation and silylation).[4]Not always necessary, but can be used for chiral separation.[5]Not applicable.
Specificity High, based on retention time and mass spectrum.Very high, based on precursor/product ion transitions.[6]High, dependent on enzyme specificity.
Sensitivity (LOD) Typically in the low micromolar to nanomolar range.Can reach picomolar to femtomolar range.Generally in the micromolar range.[7]
Limit of Quantification (LOQ) Typically in the low micromolar range.Can be in the low nanomolar range.Typically in the low micromolar range.[7]
Linearity Good over several orders of magnitude.Excellent over a wide dynamic range.Generally linear over a defined concentration range.
Accuracy (% Recovery) Typically >80-90%.[8]Typically >90%.Good, often within ±15%.
Precision (% CV) Good, typically <15%.Excellent, often <10%.Good, typically <15%.
Sample Throughput Moderate.High, especially with modern UHPLC systems.High, suitable for plate-based formats.
Chiral Separation Possible with chiral columns or derivatizing agents.Readily achievable with chiral columns.[6]Not typically designed for chiral separation.
Instrumentation GC-MS system.LC-MS/MS system (triple quadrupole recommended).Spectrophotometer or fluorometer.
Notes A well-established and robust method.The gold standard for high sensitivity and specificity.No specific commercial kits for D-glyceric acid were identified; development would be required.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol describes the analysis of D-glyceric acid in plasma and urine samples using GC-MS following a two-step derivatization procedure.

a. Materials and Reagents

  • D-Glyceric acid standard

  • Internal Standard (IS): Stable isotope-labeled D-glyceric acid (e.g., D-glyceric acid-d3) or a structurally similar compound not present in the sample.

  • Pyridine

  • Methoxyamine hydrochloride (MeOx)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Solvents: Methanol, Ethyl Acetate, Hexane (all HPLC or GC grade)

  • Anhydrous sodium sulfate

  • Deionized water

b. Sample Preparation

  • Thawing and Centrifugation: Thaw frozen biological samples (plasma or urine) on ice. Centrifuge at 10,000 x g for 10 minutes at 4°C to remove any particulate matter.[4]

  • Aliquoting and Internal Standard Spiking: Transfer a precise volume (e.g., 100 µL) of the supernatant to a clean microcentrifuge tube. Add a known amount of the internal standard solution.

  • Protein Precipitation (for plasma): Add 4 volumes of ice-cold methanol to the plasma sample. Vortex vigorously for 1 minute and centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at 40-50°C.

c. Derivatization

  • Methoximation: Add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine to the dried residue. Vortex and incubate at 60°C for 60 minutes.[4] This step protects ketone and aldehyde groups.

  • Trimethylsilylation: Add 80 µL of MSTFA with 1% TMCS. Vortex and incubate at 60°C for 30 minutes.[4] This step replaces active hydrogens with trimethylsilyl groups, increasing volatility.

d. GC-MS Analysis

  • GC System: Agilent 7890B GC or equivalent.

  • Column: 5%-phenyl-95%-dimethylpolysiloxane capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injection Volume: 1 µL.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for D-glyceric acid-TMS derivative (e.g., m/z 219, 292, 307) and the internal standard.

e. Data Analysis

Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by analyzing standards of known concentrations.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (Plasma/Urine) Spike Spike with Internal Standard Sample->Spike Dry Evaporation to Dryness Spike->Dry Methoximation Methoximation (MeOx) Dry->Methoximation Silylation Silylation (MSTFA) Methoximation->Silylation GCMS GC-MS Analysis Silylation->GCMS Data Data Processing & Quantification GCMS->Data

GC-MS workflow for D-glyceric acid.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Chiral Analysis

This protocol outlines a method for the simultaneous quantification of D- and L-glyceric acid in urine, which is critical for the differential diagnosis of D-glyceric aciduria and primary hyperoxaluria type II.[6]

a. Materials and Reagents

  • D-Glyceric acid and L-Glyceric acid standards

  • Internal Standard (IS): Stable isotope-labeled D-glyceric acid (e.g., D-glyceric acid-d3)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • Triethylamine acetate buffer (pH 4.1) can also be used as a mobile phase component.[6]

  • Solvents: Methanol, Acetonitrile (LC-MS grade)

  • Deionized water (LC-MS grade)

b. Sample Preparation

  • Thawing and Centrifugation: Thaw frozen urine samples on ice. Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Dilution and Internal Standard Spiking: Dilute the urine supernatant (e.g., 1:10) with deionized water. Add a known amount of the internal standard solution.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial. For many urine samples, minimal sample preparation beyond dilution is needed.[6]

c. LC-MS/MS Analysis

  • LC System: Agilent 1290 Infinity II LC or equivalent.

  • Column: Ristocetin A glycopeptide antibiotic silica gel bonded column (e.g., Astec CHIROBIOTIC R, 150 x 2.1 mm, 5 µm).[6]

  • Column Temperature: 40°C.

  • Mobile Phase: Isocratic elution with 10% methanol in triethylamine acetate buffer (pH 4.1) or a gradient with Mobile Phase A and B.[6]

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer (e.g., Agilent 6470) with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ESI.[6]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor specific parent-to-daughter ion transitions for D/L-glyceric acid (e.g., m/z 105 -> 75) and the internal standard.

d. Data Analysis

Quantification is performed using the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of D- and L-glyceric acid standards.

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Urine Sample Dilute Dilution & Spike with Internal Standard Sample->Dilute Filter Filtration Dilute->Filter LC Chiral LC Separation Filter->LC MS Tandem MS Detection (MRM) LC->MS Data Data Processing & Quantification MS->Data

References

Application Note: Chiral Separation of (2R)- and (2S)-2,3-dihydroxypropanoic Acid by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-dihydroxypropanoic acid, also known as glyceric acid, is a chiral carboxylic acid with two enantiomeric forms: (2R)-2,3-dihydroxypropanoic acid (D-glyceric acid) and (2S)-2,3-dihydroxypropanoic acid (L-glyceric acid). The accurate separation and quantification of these enantiomers are crucial in various fields, including the diagnosis of inherited metabolic disorders such as D-glyceric aciduria and L-glyceric aciduria (primary hyperoxaluria type 2).[1] In drug development, the stereoisomeric purity of chiral building blocks like glyceric acid is a critical quality attribute. This application note provides detailed protocols for the enantioselective analysis of glyceric acid using High-Performance Liquid Chromatography (HPLC).

Principle of Chiral Separation

The separation of enantiomers by HPLC is achieved by creating a chiral environment in which the two enantiomers interact differently. This can be accomplished either directly, by using a chiral stationary phase (CSP), or indirectly, by derivatizing the enantiomers with a chiral reagent to form diastereomers that can be separated on a conventional achiral column. This document focuses on direct chiral separation methods.

Protocol 1: Chiral HPLC-MS/MS Method Using a Ristocetin A Glycopeptide-Based Column

This method is adapted from a published procedure for the determination of glyceric acid enantiomers in biological samples and utilizes a chiral stationary phase based on a glycopeptide antibiotic.[1]

Experimental Protocol

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source[1]

  • Chiral Column: Ristocetin A glycopeptide antibiotic silica gel bonded column[1]

  • This compound and (2S)-2,3-dihydroxypropanoic acid standards

  • Methanol (HPLC grade)

  • Triethylamine (TEA)

  • Acetic acid

  • Deionized water

2. Chromatographic Conditions:

ParameterCondition
Column Ristocetin A glycopeptide antibiotic silica gel bonded column
Mobile Phase 10% Methanol in Triethylamine Acetate (TEAA) buffer (pH 4.1)[1]
Flow Rate To be optimized for the specific column dimensions
Column Temperature Ambient
Injection Volume To be optimized
Detection Tandem Mass Spectrometry (MS/MS) in negative ion mode[1]

3. Preparation of Mobile Phase (TEAA buffer, pH 4.1):

  • Prepare an aqueous solution of triethylamine.

  • Adjust the pH to 4.1 with acetic acid.

  • Add methanol to a final concentration of 10% (v/v).

  • Filter and degas the mobile phase before use.

4. Sample Preparation:

  • For biological samples like urine, minimal sample preparation may be required.[1] Dilute the sample in the mobile phase.

  • For other samples, dissolve a known quantity in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • The two enantiomers of glyceric acid were reported to be well-separated, with retention times of approximately 3.6 and 4.5 minutes.[1]

  • Quantification is achieved by monitoring specific parent-to-daughter ion transitions using the mass spectrometer.[1]

Protocol 2: Alternative Chiral HPLC Method Using a Polysaccharide-Based Column

Polysaccharide-based chiral stationary phases, such as those derived from cellulose or amylose, are widely used for the separation of a broad range of chiral compounds, including carboxylic acids.[2][3] This protocol provides a general starting point for method development using these types of columns.

Experimental Protocol

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with UV or Refractive Index (RI) detector

  • Chiral Column: Polysaccharide-based CSP (e.g., Chiralpak® or Lux® series)[2][4]

  • This compound and (2S)-2,3-dihydroxypropanoic acid standards

  • Hexane or Heptane (HPLC grade)

  • 2-Propanol (IPA) or Ethanol (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid (for normal phase)

  • Acetonitrile or Methanol (HPLC grade)

  • Water (deionized)

  • Formic acid or Acetic acid (for reversed-phase)

2. Chromatographic Conditions (Method Development Starting Points):

Normal Phase Mode

ParameterCondition
Column Amylose or Cellulose-based CSP (e.g., Chiralpak IA/IB/IC, Lux Cellulose-1/Amylose-1)[2][4]
Mobile Phase Hexane/2-Propanol with 0.1% Trifluoroacetic Acid (TFA) (e.g., 90:10 v/v)
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 °C
Injection Volume 5 - 20 µL
Detection UV (e.g., 210 nm) or RI

Reversed-Phase Mode

ParameterCondition
Column Immobilized Polysaccharide-based CSP (e.g., Chiralpak IA/IB/IC)
Mobile Phase Water/Acetonitrile with 0.1% Formic Acid (e.g., 90:10 v/v)
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 °C
Injection Volume 5 - 20 µL
Detection UV (e.g., 210 nm) or RI

3. Sample Preparation:

  • Dissolve the sample in the mobile phase or a solvent compatible with the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

4. Method Optimization:

  • The mobile phase composition, particularly the ratio of the organic modifier and the acidic additive, should be optimized to achieve the best resolution and retention times.

  • The choice between normal phase and reversed-phase will depend on the specific polysaccharide-based column and the sample matrix. Immobilized polysaccharide columns offer greater flexibility in solvent choice.[2]

Data Presentation

The following table summarizes expected quantitative data from a successful chiral separation of (2R)- and (2S)-2,3-dihydroxypropanoic acid.

ParameterThis compound(2S)-2,3-dihydroxypropanoic acid
Retention Time (t_R) t_R1t_R2
Peak Area Area_1Area_2
Resolution (R_s) \multicolumn{2}{c}{> 1.5 for baseline separation}

Experimental Workflow

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing sample Sample injection Sample Injection sample->injection standard Standard Solutions standard->injection mobile_phase Mobile Phase Preparation hplc HPLC System with Chiral Column mobile_phase->hplc separation Enantiomeric Separation hplc->separation injection->separation detection Detection (MS/MS or UV/RI) separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification

Caption: Workflow for chiral HPLC analysis of 2,3-dihydroxypropanoic acid.

Conclusion

The successful chiral separation of (2R)- and (2S)-2,3-dihydroxypropanoic acid can be achieved using specialized chiral stationary phases. The choice of the specific CSP and mobile phase conditions will depend on the available instrumentation and the sample matrix. The protocols provided offer robust starting points for developing a reliable and accurate method for the enantioselective analysis of glyceric acid, which is essential for both clinical diagnostics and pharmaceutical quality control.

References

Application Notes and Protocols for the GC-MS Analysis of D-Glyceric Acid after Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Glyceric acid is a key intermediate in various metabolic pathways, and its accurate quantification is crucial for the diagnosis and monitoring of certain metabolic disorders, such as D-glyceric aciduria. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of small, volatile molecules. However, due to its polar nature and low volatility, D-glyceric acid requires a chemical derivatization step to convert it into a more volatile and thermally stable compound suitable for GC-MS analysis.[1] This application note provides a detailed protocol for the quantitative analysis of D-glyceric acid in biological samples using GC-MS following a two-step derivatization process involving methoximation and trimethylsilylation.

Experimental Protocols

This section details the necessary steps for sample preparation, derivatization, and GC-MS analysis of D-glyceric acid.

Materials and Reagents
  • D-Glyceric acid standard

  • Internal Standard (IS): Stable isotope-labeled glyceric acid (e.g., D-Glyceric acid-13C3) or a structurally similar compound not present in the sample.

  • Pyridine

  • Methoxyamine hydrochloride (MeOx)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) - for alternative single-step derivatization

  • Solvents: Acetonitrile, Ethyl Acetate, Hexane (all HPLC or GC grade)

  • Anhydrous sodium sulfate

  • Deionized water

Sample Preparation (from Biological Fluids, e.g., Urine)
  • Thawing and Centrifugation: Thaw frozen biological samples on ice. To remove particulate matter, centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Aliquoting: Transfer a precise volume (e.g., 100 µL) of the supernatant to a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a known amount of the internal standard to each sample, calibrator, and quality control sample.

  • Drying: Evaporate the samples to complete dryness under a gentle stream of nitrogen at 40-50°C. It is crucial to ensure all water is removed as it can interfere with the derivatization process.

Derivatization Protocol: Two-Step Methoximation and Trimethylsilylation

This is a widely used method for the derivatization of organic acids.

  • Methoximation:

    • Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried sample residue.

    • Vortex the mixture for 1 minute to ensure complete dissolution.

    • Incubate the mixture at 60°C for 45 minutes. This step converts the keto group of any interfering substances into their methoxime derivatives.

  • Trimethylsilylation:

    • After cooling to room temperature, add 80 µL of MSTFA with 1% TMCS to the sample.

    • Vortex the mixture for 1 minute.

    • Incubate at 60°C for 30 minutes. This step silylates the hydroxyl and carboxyl groups of D-glyceric acid, forming the volatile tris-trimethylsilyl (tris-TMS) derivative.

  • Final Preparation: After cooling, transfer the derivatized sample to a GC-MS autosampler vial for analysis.

Alternative Derivatization Protocol: Single-Step Trimethylsilylation

This method is faster but may be less effective if interfering keto-containing compounds are present.

  • Silylation:

    • Add 100 µL of BSTFA with 1% TMCS and 50 µL of pyridine to the dried sample residue.

    • Vortex the mixture for 1 minute.

    • Incubate at 70°C for 60 minutes.

  • Final Preparation: After cooling, transfer the derivatized sample to a GC-MS autosampler vial for analysis.

GC-MS Analysis

Instrumentation

A gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an autosampler is used for the analysis.

GC-MS Conditions

The following table summarizes the recommended GC-MS parameters for the analysis of derivatized D-glyceric acid.

ParameterValue
Gas Chromatograph
Column5%-phenyl-95%-dimethylpolysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Injection Volume1 µL
Injector Temperature250°C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min
Oven Temperature ProgramInitial temperature 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM) and/or Full Scan

Data Presentation

Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using standard solutions of D-glyceric acid at different concentrations. The peak area ratio of the analyte to the internal standard is plotted against the concentration.

Table 1: Example Calibration Curve Data for D-Glyceric Acid

Concentration (µg/mL)Peak Area (Analyte)Peak Area (Internal Standard)Peak Area Ratio (Analyte/IS)
115,234148,9870.102
578,956150,1230.526
10155,876149,5431.042
25390,123151,0342.583
50785,432150,5675.216
1001,589,765149,87610.607
Linearity (R²) \multicolumn{3}{c}{> 0.995}
Mass Spectral Data

The derivatized D-glyceric acid (tris-trimethylsilyl D-glyceric acid) will produce a characteristic mass spectrum under electron ionization.

Table 2: Characteristic Mass Fragments of Tris-TMS D-Glyceric Acid

m/zRelative Abundance (%)Putative Fragment
73100[Si(CH₃)₃]⁺
14780[(CH₃)₃SiO=CH-CH=OSi(CH₃)₃]⁺
20545[M - CH₃ - (CH₃)₃SiOH]⁺
21830[M - (CH₃)₃SiOCH₂]⁺
29225[M - CH₃ - O]⁺
30715[M - CH₃]⁺
3225[M]⁺

M = Molecular Ion

Mandatory Visualization

Experimental Workflow

experimental_workflow start Start: Biological Sample (e.g., Urine) centrifuge Centrifugation (10,000 x g, 10 min, 4°C) start->centrifuge aliquot Aliquot Supernatant centrifuge->aliquot is_spike Spike with Internal Standard aliquot->is_spike dry Dry Down (Nitrogen Stream) is_spike->dry derivatize Derivatization (Two-Step or Single-Step) dry->derivatize gcms GC-MS Analysis derivatize->gcms data_analysis Data Analysis (Quantification) gcms->data_analysis end End: D-Glyceric Acid Concentration data_analysis->end

Caption: Experimental workflow for GC-MS analysis of D-glyceric acid.

Derivatization Reaction of D-Glyceric Acid

derivatization_reaction cluster_reagents d_glyceric_acid D-Glyceric Acid (HOCH₂(CHOH)COOH) derivatized_product Tris-TMS D-Glyceric Acid ((CH₃)₃SiOCH₂(CHOSi(CH₃)₃)COOSi(CH₃)₃) d_glyceric_acid->derivatized_product Derivatization reagents + 3 (CH₃)₃Si-X (e.g., from MSTFA or BSTFA)

Caption: Derivatization of D-glyceric acid to its tris-TMS derivative.

References

Application Note: Structural Elucidation of 2,3-Dihydroxypropanoic Acid using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive guide for the structural elucidation of 2,3-dihydroxypropanoic acid (glyceric acid) utilizing one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for sample preparation, data acquisition, and spectral analysis are presented to aid researchers, scientists, and professionals in the fields of chemistry and drug development. This document includes tabulated ¹H and ¹³C NMR data and illustrates the experimental workflow with a Graphviz diagram.

Introduction

2,3-Dihydroxypropanoic acid is a three-carbon carboxylic acid with two hydroxyl groups, making it a chiral molecule with important roles in various biochemical pathways. Accurate structural confirmation is critical for its application in research and development. NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure, including connectivity and stereochemistry. This note describes the application of ¹H NMR, ¹³C NMR, and ancillary 2D NMR experiments for the unambiguous structural determination of 2,3-dihydroxypropanoic acid.

Experimental Protocols

Materials and Equipment
  • 2,3-Dihydroxypropanoic acid sample

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • 5 mm NMR tubes

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

  • Pipettes and vials for sample preparation

  • Vortex mixer

Sample Preparation

A properly prepared sample is crucial for acquiring high-quality NMR spectra. The following protocol is recommended:

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of 2,3-dihydroxypropanoic acid for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Dissolving the Sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (D₂O is commonly used for this polar analyte) to the vial.

  • Homogenization: Gently vortex the sample to ensure complete dissolution.

  • Transfer to NMR Tube: Using a pipette, transfer the solution into a 5 mm NMR tube. The final sample depth in the tube should be at least 4.5 cm.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition

The following parameters are recommended for acquiring high-quality NMR spectra. These may need to be optimized based on the specific instrument and sample concentration.

  • ¹H NMR Spectroscopy:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16-64 scans to achieve adequate signal-to-noise ratio.

    • Relaxation Delay (d1): 1-5 seconds.

    • Acquisition Time: 2-4 seconds.

    • Spectral Width: A spectral width of 10-12 ppm is typically sufficient.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans: 1024-4096 scans are often required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time: 1-2 seconds.

    • Spectral Width: A spectral width of 200-220 ppm is standard.

  • 2D NMR Spectroscopy (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei.

Data Presentation

The expected ¹H and ¹³C NMR chemical shifts for 2,3-dihydroxypropanoic acid are summarized in the table below. Chemical shifts can vary slightly depending on the solvent, pH, and temperature.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-2~4.1-4.3~72-74Doublet of doublets (dd)~3-5 Hz, ~7-9 Hz
H-3a~3.6-3.8~63-65Doublet of doublets (dd)~11-13 Hz, ~3-5 Hz
H-3b~3.5-3.7~63-65Doublet of doublets (dd)~11-13 Hz, ~7-9 Hz
C-1 (COOH)-~175-178--
C-2 (CHOH)-~72-74--
C-3 (CH₂OH)-~63-65--

Visualization of Experimental Workflow

The logical flow of the experimental and analytical process for the structural elucidation of 2,3-dihydroxypropanoic acid via NMR is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Elucidation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_spectrometer High-Resolution NMR Spectrometer transfer->nmr_spectrometer one_d_nmr 1D NMR (¹H, ¹³C) nmr_spectrometer->one_d_nmr two_d_nmr 2D NMR (COSY, HSQC, HMBC) nmr_spectrometer->two_d_nmr process_spectra Process Spectra (FT, Phasing, Baseline Correction) one_d_nmr->process_spectra two_d_nmr->process_spectra assign_signals Assign ¹H and ¹³C Signals process_spectra->assign_signals analyze_coupling Analyze Coupling Constants and Correlations assign_signals->analyze_coupling structure_confirm Confirm Structure of 2,3-Dihydroxypropanoic Acid analyze_coupling->structure_confirm

Workflow for NMR-based structural elucidation.

Conclusion

NMR spectroscopy is an indispensable tool for the structural elucidation of 2,3-dihydroxypropanoic acid. The detailed protocols and reference data provided in this application note will aid researchers, scientists, and drug development professionals in accurately characterizing this molecule, ensuring the integrity and purity of their samples for further research and development. The combination of 1D and 2D NMR techniques provides a high degree of confidence in the structural assignment.

Application Notes and Protocols for Microbial Fermentation of (2R)-2,3-Dihydroxypropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-2,3-Dihydroxypropanoic acid, also known as D-glyceric acid, is a valuable chiral building block for the synthesis of various pharmaceuticals and fine chemicals. Its production through microbial fermentation offers a sustainable and stereospecific alternative to chemical synthesis. This document provides detailed application notes and protocols for the production of this compound using two promising microbial platforms: the bacterium Gluconobacter frateurii and genetically engineered Escherichia coli.

Microbial Production Platforms

Two primary microbial systems have been successfully employed for the production of this compound:

  • Gluconobacter frateurii : This acetic acid bacterium can efficiently oxidize glycerol, a readily available and inexpensive carbon source, to glyceric acid. While it produces a racemic mixture, strains with high enantiomeric excess for the D-isomer have been identified.

  • Engineered Escherichia coli : By introducing a heterologous metabolic pathway, E. coli has been engineered to produce enantiomerically pure D-glyceric acid from D-galacturonate, a component of pectin.[1][2] This approach offers high specificity and the potential for further optimization through metabolic engineering.

Quantitative Data Summary

The following tables summarize the key quantitative data from fermentation experiments for the production of this compound using Gluconobacter frateurii and engineered E. coli.

Table 1: Fermentation Performance of Gluconobacter frateurii

StrainSubstrateTiter (g/L)Yield (g/g)Enantiomeric Excess (ee) of D-isomerReference
G. frateurii NBRC103465Glycerol136.5Not Reported72%[3]

Table 2: Fermentation Performance of Engineered Escherichia coli

StrainSubstrateTiter (g/L)Molar Yield (%)Enantiomeric PurityReference
MG1655(DE3)ΔgarKΔhyiΔglxKΔuxaCD-Galacturonate4.883>99%[1]

Metabolic Pathways

The metabolic pathways for the conversion of substrates to this compound differ between Gluconobacter frateurii and engineered E. coli.

Gluconobacter frateurii

In acetic acid bacteria like Gluconobacter, glycerol is oxidized to glyceric acid via a membrane-bound alcohol dehydrogenase (mADH).[3][4]

gluconobacter_pathway Glycerol Glycerol Glyceraldehyde Glyceraldehyde Glycerol->Glyceraldehyde mADH Glyceric_Acid Glyceric_Acid Glyceraldehyde->Glyceric_Acid Aldehyde Dehydrogenase

Glycerol to Glyceric Acid Pathway in Gluconobacter.
Engineered Escherichia coli

In the engineered E. coli strain, a synthetic pathway converts D-galacturonate to D-glyceric acid. This involves the expression of heterologous enzymes and the knockout of competing metabolic pathways to channel the carbon flux towards the desired product.[1][2]

ecoli_pathway D_Galacturonate D_Galacturonate D_Galactaro_lactone D_Galactaro_lactone D_Galacturonate->D_Galactaro_lactone Uronate Dehydrogenase (udh) D_Galactarate D_Galactarate D_Galactaro_lactone->D_Galactarate Galactarolactone Isomerase (gli) _5_Keto_4_deoxy_D_glucarate _5_Keto_4_deoxy_D_glucarate D_Galactarate->_5_Keto_4_deoxy_D_glucarate Galactarate Dehydratase (garD) _2_Hydroxy_3_oxopropionate _2_Hydroxy_3_oxopropionate _5_Keto_4_deoxy_D_glucarate->_2_Hydroxy_3_oxopropionate 5-Keto-4-deoxy-D-glucarate Aldolase (garL) D_Glyceric_Acid D_Glyceric_Acid _2_Hydroxy_3_oxopropionate->D_Glyceric_Acid 2-Hydroxy-3-oxopropionate Reductase (garR) dsp_workflow Fermentation_Broth Fermentation_Broth Cell_Removal Cell_Removal Fermentation_Broth->Cell_Removal Centrifugation/Filtration Clarified_Broth Clarified_Broth Cell_Removal->Clarified_Broth Concentration Concentration Clarified_Broth->Concentration Electrodialysis (Desalting) Concentrated_Glycerate Concentrated_Glycerate Concentration->Concentrated_Glycerate Conversion_to_Acid Conversion_to_Acid Concentrated_Glycerate->Conversion_to_Acid Electrodialysis (Water-Splitting) Glyceric_Acid_Solution Glyceric_Acid_Solution Conversion_to_Acid->Glyceric_Acid_Solution Crystallization Crystallization Glyceric_Acid_Solution->Crystallization Addition of CaCl2 Pure_Calcium_Glycerate Pure_Calcium_Glycerate Crystallization->Pure_Calcium_Glycerate

References

Applications of D-Glyceric Acid in Biochemical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-glyceric acid, a naturally occurring three-carbon sugar acid, is increasingly recognized for its significant roles in various biochemical processes. As an intermediate in serine and fructose metabolism, its relevance extends from the diagnosis of rare metabolic disorders to emerging applications in cellular energy modulation. This document provides detailed application notes and experimental protocols for the use of D-glyceric acid in biochemical research, catering to the needs of researchers, scientists, and professionals in drug development.

Application 1: Investigation of Mitochondrial Metabolism and Cellular Bioenergetics

Recent studies have highlighted the potential of D-glyceric acid as a modulator of mitochondrial function. Exogenous administration of D-glyceric acid has been shown to activate mitochondrial metabolism, suggesting its therapeutic potential for conditions associated with mitochondrial dysfunction.

Quantitative Data Summary

A randomized, double-blind clinical trial investigating the effects of D-glyceric acid supplementation in healthy 50–60-year-old individuals revealed significant changes in several plasma biomarkers indicative of enhanced mitochondrial activity. The key quantitative findings are summarized below.

Biomarker CategoryAnalyteDay 4 Change from BaselineDay 21 Change from BaselineStatistical Significance (p-value)
Energy Metabolism Plasma Lactate-18.2%-15.9%< 0.001
Pyruvate-11.1%-8.7%< 0.01
D-Glyceric Acid-4.5%Not ReportedNot Significant
Inflammation High-sensitivity C-reactive protein (hs-CRP)-10.5%-12.1%< 0.05
Glycoprotein acetyls (GlycA)-3.4%-4.1%< 0.05
Cellular Integrity Alanine aminotransferase (ALT)-8.9%-11.5%< 0.01
Aspartate aminotransferase (AST)-7.1%-9.8%< 0.01
Signaling Pathway: Proposed Mechanism of D-Glyceric Acid in Mitochondrial Activation

D-glyceric acid is readily phosphorylated by glycerate kinase to 2-phosphoglycerate, an intermediate in the glycolytic pathway. This conversion consumes ATP and is hypothesized to create a transient energy demand, signaling an upregulation of mitochondrial oxidative phosphorylation (OXPHOS) and the NADH/NAD+ ratio to replenish cellular ATP levels.

D_Glyceric_Acid_Pathway DGA D-Glyceric Acid (exogenous) P2G 2-Phosphoglycerate DGA->P2G Glycerate Kinase (ATP consumed) ATP_demand Increased ATP Demand DGA->ATP_demand Glycolysis Glycolysis P2G->Glycolysis Mitochondria Mitochondria OXPHOS Upregulated OXPHOS Mitochondria->OXPHOS NADH_NAD Increased NADH/NAD+ ratio Mitochondria->NADH_NAD ATP_demand->Mitochondria

Proposed pathway of D-glyceric acid-induced mitochondrial activation.
Experimental Protocol: Human Clinical Trial for Mitochondrial Activation

The following protocol is a summary of the methodology employed in a double-blind, placebo-controlled study to assess the effects of D-glyceric acid on mitochondrial metabolism.[1][2]

1. Subject Recruitment and Baseline Assessment:

  • Recruit healthy male and female volunteers aged 50-60 years.

  • Conduct a comprehensive health screening, including blood tests for baseline metabolic and inflammatory markers.

2. Study Design and Intervention:

  • A 25-day, double-blind, placebo-controlled trial.

  • Treatment Group: Administer D-glyceric acid calcium salt dissolved in water, twice daily.

  • Placebo Group: Administer an equimolar amount of calcium chloride in water.

3. Data and Sample Collection:

  • Collect venous blood samples at baseline (Day 0), Day 4, and Day 21.

  • Perform plasma metabolomics analysis to quantify key energy metabolites (e.g., lactate, pyruvate, D-glyceric acid).

  • Measure inflammatory markers (e.g., hs-CRP, GlycA) and markers of cellular integrity (e.g., ALT, AST).

  • Isolate peripheral blood mononuclear cells (PBMCs) for gene expression analysis of mitochondria-related genes.

4. Data Analysis:

  • Use appropriate statistical tests (e.g., t-tests, ANOVA) to compare changes in biomarkers between the treatment and placebo groups.

  • Set statistical significance at p < 0.05.

Workflow for the clinical investigation of D-glyceric acid's metabolic effects.

Application 2: Diagnostic Marker for D-Glyceric Aciduria

D-glyceric aciduria is a rare inborn error of metabolism caused by a deficiency of D-glycerate kinase. This enzymatic defect leads to the accumulation of D-glyceric acid in urine and plasma. Chiral analysis of glyceric acid is crucial for the differential diagnosis of this condition from other metabolic disorders.

Quantitative Data: Urinary D-Glyceric Acid Levels
PopulationUrinary D-Glyceric Acid (µmol/mmol creatinine)
Normal Range 0.4 - 12
D-Glyceric Aciduria Patients 6343 - 8812

Data from a study on a patient with D-glyceric aciduria.

Experimental Protocol: Chiral LC-MS/MS Analysis of D-Glyceric Acid in Urine

This protocol outlines a method for the enantioselective quantification of D- and L-glyceric acid in urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Thaw frozen urine samples to room temperature.

  • Centrifuge at 10,000 x g for 5 minutes to remove particulate matter.

  • Dilute the supernatant 1:1 with deionized water.

  • No derivatization is required for this direct analysis method.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

  • Mass Spectrometer: A triple quadrupole tandem mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in negative ion mode.

3. Chromatographic Separation:

  • Chiral Column: Ristocetin A glycopeptide antibiotic silica gel bonded column (narrow-bore).

  • Mobile Phase: Triethylamine acetate at pH 4.1 with 10% methanol.

  • Flow Rate: 0.2 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

4. Mass Spectrometric Detection:

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Parent Ion (m/z): 105.0 (for both D- and L-glyceric acid).

  • Daughter Ions (m/z): Monitor three specific parent-to-daughter transitions for confirmation.

5. Data Analysis and Quantification:

  • Generate a calibration curve using standards of known concentrations of D- and L-glyceric acid.

  • Integrate the peak areas for the respective enantiomers in the patient samples.

  • Calculate the concentration of D- and L-glyceric acid, typically normalized to urinary creatinine concentration.

Workflow for the diagnostic analysis of D-glyceric acid in urine.

Application 3: Chiral Building Block in Organic Synthesis

The inherent chirality of D-glyceric acid makes it a valuable starting material for the stereoselective synthesis of complex organic molecules, including pharmaceuticals and biologically active natural products.

Experimental Protocol: Synthesis of a Chiral Glyceride Intermediate from D-Serine (via D-Glyceric Acid)

This protocol describes the conversion of D-serine to a chiral isopropylideneglycerol, a key intermediate in the synthesis of chiral glycerides, with D-glyceric acid as a transient intermediate.

1. Stereospecific Diazotization of D-Serine to D-Glyceric Acid:

  • Dissolve D-serine in an aqueous solution of sulfuric acid.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of sodium nitrite dropwise while maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • The resulting solution contains D-glyceric acid.

2. Esterification and Acetalization:

  • Neutralize the D-glyceric acid solution with a suitable base.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in methanol and add a catalytic amount of acid (e.g., sulfuric acid).

  • Reflux the mixture to form the methyl ester of D-glyceric acid.

  • After cooling, neutralize the acid catalyst and remove the solvent.

  • Dissolve the crude methyl D-glycerate in acetone and add a catalytic amount of acid (e.g., p-toluenesulfonic acid).

  • Stir at room temperature to form the isopropylidene derivative.

3. Reduction to (R)-(-)-2,3-O-Isopropylideneglycerol:

  • Dissolve the isopropylidene D-glycerate in a suitable anhydrous ether (e.g., diethyl ether or THF).

  • Add the solution dropwise to a stirred suspension of lithium aluminum hydride (LiAlH4) in the same solvent at 0°C.

  • After the addition is complete, stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water.

  • Filter the resulting precipitate and wash with ether.

  • Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-(-)-2,3-O-Isopropylideneglycerol.

Chiral_Synthesis cluster_0 Reaction Scheme a D-Serine b D-Glyceric Acid a->b 1. NaNO2, H2SO4 c Methyl D-glycerate b->c 2. MeOH, H+ d Isopropylidene D-glycerate c->d 3. Acetone, H+ e (R)-(-)-2,3-O- Isopropylideneglycerol d->e 4. LiAlH4

Synthetic route from D-serine to a chiral glyceride intermediate.

Conclusion

D-glyceric acid is a versatile molecule with significant and expanding applications in biochemical research. Its role as a biomarker for D-glyceric aciduria is well-established, and its potential as a modulator of mitochondrial function opens new avenues for therapeutic development. Furthermore, its utility as a chiral synthon provides a valuable tool for the synthesis of complex, biologically active molecules. The protocols and data presented herein offer a comprehensive resource for researchers and scientists working with this important biomolecule.

References

The Versatility of (2R)-2,3-Dihydroxypropanoic Acid: A Chiral Building Block for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(2R)-2,3-Dihydroxypropanoic acid , also known as D-glyceric acid, is a naturally occurring and highly versatile chiral building block in organic synthesis. Its inherent stereochemistry and multiple functional groups make it an invaluable starting material for the enantioselective synthesis of a wide array of complex molecules, including natural products and pharmaceutically active compounds. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this valuable chiral synthon.

Introduction to this compound

This compound is a C3 chiral pool starting material possessing a carboxylic acid, a secondary alcohol, and a primary alcohol. This arrangement of functional groups allows for a variety of selective transformations, enabling the construction of intricate molecular architectures with high stereochemical control. It is a metabolite in various biological pathways and can be produced through both biotechnological and chemical methods.[1]

Key Synthetic Intermediate: (R)-2,3-O-Isopropylideneglyceraldehyde

Direct use of this compound in synthesis can be challenging due to its high polarity and the presence of multiple hydroxyl groups. Therefore, it is commonly converted into its protected form, (R)-2,3-O-isopropylideneglyceraldehyde , a more versatile and widely used chiral building block. This transformation masks the diol as an acetonide and the carboxylic acid is converted to an aldehyde, which is a key handle for various carbon-carbon bond-forming reactions.

The most common route to (R)-2,3-O-isopropylideneglyceraldehyde starts from the readily available and inexpensive D-mannitol. The process involves the protection of the 1,2- and 5,6-diols of D-mannitol as isopropylidene acetals, followed by oxidative cleavage of the central C3-C4 bond.

Experimental Protocol: Preparation of (R)-2,3-O-Isopropylideneglyceraldehyde from D-Mannitol

This protocol is adapted from established literature procedures.

Materials:

  • D-Mannitol

  • Acetone

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Sodium metaperiodate (NaIO₄)

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Celite

Procedure:

Step 1: Synthesis of 1,2:5,6-Di-O-isopropylidene-D-mannitol

  • To a suspension of D-mannitol in acetone, add anhydrous zinc chloride in portions with stirring.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding aqueous sodium bicarbonate solution.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization to afford 1,2:5,6-di-O-isopropylidene-D-mannitol.

Step 2: Oxidative Cleavage to (R)-2,3-O-Isopropylideneglyceraldehyde

  • Dissolve 1,2:5,6-di-O-isopropylidene-D-mannitol in dichloromethane and cool the solution in an ice bath.

  • Add a solution of sodium metaperiodate in water dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the inorganic salts.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude (R)-2,3-O-isopropylideneglyceraldehyde. The crude product is often used immediately in the next step due to its moderate stability.

Diagram of the synthetic workflow:

workflow mannitol D-Mannitol acetone Acetone, ZnCl₂ diacetonide 1,2:5,6-Di-O-isopropylidene- D-mannitol acetone->diacetonide Acetonide Protection periodate NaIO₄, H₂O/CH₂Cl₂ glyceraldehyde (R)-2,3-O-Isopropylidene- glyceraldehyde periodate->glyceraldehyde Oxidative Cleavage

Caption: Synthetic workflow for the preparation of (R)-2,3-O-isopropylideneglyceraldehyde.

Applications in the Synthesis of Chiral Molecules

(R)-2,3-O-Isopropylideneglyceraldehyde is a versatile C3 chiral building block that serves as a precursor to a wide range of enantiomerically pure compounds. The aldehyde functionality allows for chain extension through various reactions, including Wittig reactions, aldol additions, and Grignard reactions, while the acetonide protects the diol and maintains the stereochemical integrity.

Application Example: Synthesis of Chiral γ-Lactones

Chiral γ-lactones are important structural motifs found in many natural products and pheromones. (R)-2,3-O-Isopropylideneglyceraldehyde can be used as a starting material for the synthesis of these valuable compounds.

General Strategy:

  • Chain Elongation: A Wittig reaction of (R)-2,3-O-isopropylideneglyceraldehyde with a suitable phosphorane ylide introduces the carbon backbone of the target lactone.

  • Reduction: The resulting α,β-unsaturated ester is then subjected to catalytic hydrogenation to saturate the double bond.

  • Deprotection and Lactonization: Removal of the isopropylidene protecting group under acidic conditions, followed by in-situ lactonization, yields the desired chiral γ-lactone.

Quantitative Data for a Representative Synthesis of a Chiral γ-Lactone Precursor:

StepReactantsProductYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.) (%)
Wittig Reaction(R)-2,3-O-Isopropylideneglyceraldehyde, Ph₃P=CHCO₂Et(R,E/Z)-Ethyl 4,5-isopropylidenedioxy-2-pentenoate~85-95Varies with conditions>98
Catalytic Hydrogenation(R,E/Z)-Ethyl 4,5-isopropylidenedioxy-2-pentenoate, H₂, Pd/C(R)-Ethyl 4,5-isopropylidenedioxypentanoate>95>99:1>98
Deprotection/Lactonization(R)-Ethyl 4,5-isopropylidenedioxypentanoate, Acid catalyst (e.g., HCl)(R)-γ-Hydroxymethyl-γ-butyrolactone~80-90>99:1>98

Logical relationship for the synthesis of chiral γ-lactones:

synthesis_logic start This compound (D-Glyceric Acid) intermediate1 (R)-2,3-O-Isopropylideneglyceraldehyde start->intermediate1 Protection & Oxidation intermediate2 α,β-Unsaturated Ester intermediate1->intermediate2 Wittig Reaction intermediate3 Saturated Ester intermediate2->intermediate3 Hydrogenation product Chiral γ-Lactone intermediate3->product Deprotection & Lactonization

References

Protocol for the Enzymatic Assay of D-Glycerate Kinase

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Glycerate kinase (GK) is a crucial enzyme that catalyzes the phosphorylation of D-glycerate to produce either 2-phospho-D-glycerate or 3-phospho-D-glycerate, depending on the specific enzyme class. This enzymatic activity is a key step in various metabolic pathways, including the serine degradation pathway, fructose metabolism, and the photorespiratory C2 cycle in plants.[1][2] Accurate measurement of D-glycerate kinase activity is essential for understanding its role in these pathways, for characterizing the enzyme from different biological sources, and for the development of potential therapeutic agents targeting this enzyme.

This document provides a detailed protocol for a continuous spectrophotometric assay of D-glycerate kinase activity. The assay is based on a coupled enzyme system where the production of ADP is linked to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[3] Protocols for both D-glycerate 3-kinase (EC 2.7.1.31) and D-glycerate 2-kinase (EC 2.7.1.165) are described, along with methods for sample preparation from various biological sources.

Principle of the Assay

The activity of D-glycerate kinase is determined by a coupled enzymatic reaction. In the primary reaction, D-glycerate kinase catalyzes the transfer of a phosphate group from ATP to D-glycerate, producing ADP and either 3-phospho-D-glycerate or 2-phospho-D-glycerate.

Primary Reaction (D-Glycerate 3-Kinase): ATP + D-glycerate → ADP + 3-phospho-D-glycerate[4]

Primary Reaction (D-Glycerate 2-Kinase): ATP + D-glycerate → ADP + 2-phospho-D-glycerate[5]

The ADP produced is then utilized in a series of coupled reactions catalyzed by pyruvate kinase (PK) and lactate dehydrogenase (LDH). Pyruvate kinase transfers a phosphate group from phosphoenolpyruvate (PEP) to ADP to regenerate ATP and form pyruvate. Subsequently, lactate dehydrogenase reduces pyruvate to lactate, a process that involves the oxidation of NADH to NAD+.

Coupling Reactions:

  • ADP + Phosphoenolpyruvate (PEP) ---(Pyruvate Kinase)--> ATP + Pyruvate

  • Pyruvate + NADH + H+ ---(Lactate Dehydrogenase)--> Lactate + NAD+[3]

The rate of NADH oxidation is directly proportional to the D-glycerate kinase activity and can be continuously monitored by measuring the decrease in absorbance at 340 nm.

Signaling Pathway Diagram

D_Glycerate_Kinase_Assay cluster_primary Primary Reaction cluster_coupling Coupling Reactions cluster_detection Detection D-Glycerate D-Glycerate GK D-Glycerate Kinase D-Glycerate->GK ATP ATP ATP->GK ADP ADP GK->ADP Phosphoglycerate 2/3-Phospho- glycerate GK->Phosphoglycerate PK Pyruvate Kinase ADP->PK PEP Phosphoenol- pyruvate PEP->PK Pyruvate Pyruvate LDH Lactate Dehydrogenase Pyruvate->LDH PK->Pyruvate NADH NADH NADH->LDH NAD NAD+ Detection Monitor Decrease in Absorbance at 340 nm Lactate Lactate LDH->NAD LDH->Lactate experimental_workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_reagents Prepare Reagent Stock Solutions assay_mix Prepare Assay Master Mix (without D-glycerate and enzyme) prep_reagents->assay_mix prep_sample Prepare Enzyme Sample (Bacterial, Plant, or Animal) add_enzyme Add Enzyme Sample prep_sample->add_enzyme pipette_mix Pipette Assay Mix into wells assay_mix->pipette_mix pipette_mix->add_enzyme incubate Incubate (5 min) add_enzyme->incubate start_rxn Initiate Reaction with D-Glycerate incubate->start_rxn read_abs Read Absorbance at 340 nm (kinetic mode) start_rxn->read_abs calc_rate Calculate Rate (ΔA340/min) read_abs->calc_rate calc_activity Calculate Enzyme Activity (U/mL) calc_rate->calc_activity

References

Application Notes and Protocols for Investigating D-Glyceric Acid as a Substrate for Aldehyde Dehydrogenases

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-glyceric acid is a metabolite formed from the oxidation of D-glyceraldehyde, a product of fructose metabolism. This reaction is catalyzed by aldehyde dehydrogenases (ALDHs), a superfamily of enzymes crucial for detoxifying both endogenous and exogenous aldehydes. The accumulation of D-glyceric acid in the body leads to a rare metabolic disorder known as D-glyceric aciduria, primarily caused by a deficiency in D-glycerate kinase, the enzyme responsible for the subsequent phosphorylation of D-glyceric acid.[1][2] While the primary genetic defect in D-glyceric aciduria is not within the ALDH genes, the role of ALDHs in the production of D-glyceric acid makes them a subject of interest in understanding the pathophysiology of this and other metabolic conditions.

These application notes provide a comprehensive guide for researchers interested in studying the interaction between D-glyceric acid's precursor, D-glyceraldehyde, and various ALDH isozymes. The protocols outlined below describe methods to assess the substrate specificity and kinetic parameters of different ALDHs for D-glyceraldehyde, which is essential for elucidating the specific enzymatic pathways leading to D-glyceric acid formation.

Signaling Pathways and Metabolic Context

D-glyceraldehyde is an intermediate in fructose metabolism. Its conversion to D-glyceric acid by ALDH represents one of its metabolic fates. Subsequently, D-glyceric acid is phosphorylated by D-glycerate kinase to 2-phosphoglycerate, which then enters the glycolytic pathway.[1] In the context of D-glyceric aciduria, the deficiency of D-glycerate kinase leads to an accumulation of D-glyceric acid. Understanding which ALDH isozymes are most efficient at converting D-glyceraldehyde to D-glyceric acid can provide insights into the metabolic flux and potential therapeutic targets.

Metabolic Pathway of D-Glyceraldehyde Fructose Fructose Fructose_1_P Fructose-1-phosphate Fructose->Fructose_1_P D_Glyceraldehyde D-Glyceraldehyde Fructose_1_P->D_Glyceraldehyde D_Glyceric_Acid D-Glyceric Acid D_Glyceraldehyde->D_Glyceric_Acid Aldehyde Dehydrogenase (ALDH) Two_PG 2-Phosphoglycerate D_Glyceric_Acid->Two_PG Glycolysis Glycolysis Two_PG->Glycolysis

Figure 1. Simplified metabolic pathway of D-glyceraldehyde to D-glyceric acid and its entry into glycolysis. The dashed red arrow indicates the deficient step in D-glyceric aciduria.

Data Presentation

A critical aspect of studying enzyme kinetics is the clear presentation of quantitative data. The following table provides a template for summarizing the kinetic parameters of various ALDH isozymes with D-glyceraldehyde as a substrate. Note: Specific kinetic data for the oxidation of D-glyceraldehyde by most human ALDH isozymes are not extensively documented in the literature. The values presented below are hypothetical and for illustrative purposes to guide data presentation. Researchers are encouraged to determine these values experimentally using the protocols provided.

ALDH IsozymeSourceKm (µM) for D-Glyceraldehydekcat (s-1)kcat/Km (M-1s-1)Reference
ALDH1A1Human, RecombinantValueValueValueExperimental Data
ALDH2Human, RecombinantValueValueValueExperimental Data
ALDH3A1Human, RecombinantPoor substrateNot determinedNot determinedPappa et al., 2003
ALDH (generic)Mouse LiverNot specifiedNot specifiedActivity detectedChan et al., 2011[3]

Experimental Protocols

The following protocols are designed to enable researchers to determine the kinetic parameters of ALDH isozymes with D-glyceraldehyde as a substrate.

Experimental Workflow

The general workflow for assessing D-glyceric acid production by ALDH involves enzyme purification, a continuous spectrophotometric assay to determine initial reaction velocities, and subsequent data analysis to calculate kinetic constants.

Experimental Workflow for ALDH Kinetic Analysis Start Start Purification ALDH Isozyme Purification Start->Purification Assay_Setup Enzyme Activity Assay Setup Purification->Assay_Setup Data_Collection Spectrophotometric Data Collection Assay_Setup->Data_Collection Analysis Kinetic Data Analysis Data_Collection->Analysis End End Analysis->End

Figure 2. General experimental workflow for determining the kinetic parameters of ALDH isozymes with D-glyceraldehyde.

Protocol 1: Expression and Purification of Recombinant Human ALDH Isozymes

Objective: To obtain highly pure ALDH isozymes for kinetic analysis.

Materials:

  • E. coli expression system (e.g., BL21(DE3))

  • Expression vector containing the cDNA for the human ALDH isozyme of interest (e.g., pET vector)

  • Luria-Bertani (LB) broth and agar plates

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Antibiotics (e.g., ampicillin, kanamycin)

  • Lysis buffer (e.g., 50 mM sodium phosphate, pH 7.4, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

  • Ni-NTA affinity chromatography column

  • Wash buffer (e.g., 50 mM sodium phosphate, pH 7.4, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM sodium phosphate, pH 7.4, 300 mM NaCl, 250 mM imidazole)

  • Dialysis buffer (e.g., 50 mM sodium phosphate, pH 7.4, 150 mM NaCl, 1 mM DTT)

  • SDS-PAGE reagents

  • Protein concentration assay kit (e.g., Bradford or BCA)

Procedure:

  • Transformation: Transform the expression vector into competent E. coli cells and plate on selective LB agar plates.

  • Culture Growth: Inoculate a single colony into LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Induction: Dilute the overnight culture into a larger volume of LB broth and grow to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow for 4-16 hours at a reduced temperature (e.g., 18-25°C).

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.

  • Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a pre-equilibrated Ni-NTA column.

  • Washing and Elution: Wash the column with wash buffer to remove non-specifically bound proteins. Elute the His-tagged ALDH protein with elution buffer.

  • Dialysis: Dialyze the eluted protein against dialysis buffer to remove imidazole and for buffer exchange.

  • Purity and Concentration: Assess the purity of the protein by SDS-PAGE. Determine the protein concentration using a standard protein assay. Store the purified enzyme at -80°C.

Protocol 2: Kinetic Analysis of ALDH Activity with D-Glyceraldehyde

Objective: To determine the Michaelis-Menten constant (Km) and the catalytic constant (kcat) of an ALDH isozyme for D-glyceraldehyde.

Materials:

  • Purified ALDH isozyme

  • Assay buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0, 1 mM EDTA)

  • NAD+ stock solution

  • D-Glyceraldehyde stock solution

  • UV-Vis spectrophotometer

  • 96-well UV-transparent microplate (optional)

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture in a cuvette or microplate well containing assay buffer, a fixed, saturating concentration of NAD+ (e.g., 2.5 mM), and the purified ALDH enzyme (concentration to be optimized to ensure a linear reaction rate for at least 5 minutes).

  • Substrate Addition: Prepare a range of D-glyceraldehyde concentrations (e.g., from 0.1 to 10 times the expected Km).

  • Initiation and Measurement: Initiate the reaction by adding the varying concentrations of D-glyceraldehyde to the reaction mixture. Immediately measure the increase in absorbance at 340 nm, which corresponds to the formation of NADH. Record the absorbance every 15-30 seconds for 5-10 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (v0) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (εNADH at 340 nm = 6220 M-1cm-1).

    • Plot the initial velocity (v0) against the D-glyceraldehyde concentration ([S]).

    • Fit the data to the Michaelis-Menten equation (v0 = (Vmax * [S]) / (Km + [S])) using non-linear regression software (e.g., GraphPad Prism) to determine Vmax and Km.

    • Calculate the catalytic constant (kcat) using the equation kcat = Vmax / [E]t, where [E]t is the total enzyme concentration.

    • Determine the catalytic efficiency (kcat/Km).

Conclusion

The provided application notes and protocols offer a framework for the detailed investigation of D-glyceraldehyde as a substrate for various aldehyde dehydrogenases. By systematically applying these methods, researchers can elucidate the specific ALDH isozymes involved in D-glyceric acid production, quantify their kinetic properties, and gain a deeper understanding of the metabolic pathways associated with D-glyceric acid metabolism and its related disorders. This knowledge is fundamental for the development of potential therapeutic strategies for conditions like D-glyceric aciduria and for a broader understanding of aldehyde metabolism in human health and disease.

References

Troubleshooting & Optimization

Technical Support Center: Chemical Synthesis of Enantiopure D-Glyceric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of enantiopure D-glyceric acid. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to navigate the challenges of synthesizing this crucial chiral building block.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of D-glyceric acid, offering potential causes and solutions in a direct question-and-answer format.

Question: My reaction exhibits high glycerol conversion but poor selectivity for D-glyceric acid. What are the likely causes and solutions?

Answer: High conversion with low selectivity indicates an active catalyst but suboptimal reaction conditions that favor byproduct formation.[1] Key factors to investigate include:

  • Over-oxidation: The desired D-glyceric acid may be further oxidizing into byproducts such as tartronic acid.[1][2]

  • Unfavorable Reaction Pathways: Current conditions might be promoting side reactions that lead to the formation of glycolic, formic, or lactic acids.[1]

  • Catalyst and Support Issues: The choice of catalyst and its support material significantly impacts selectivity. Some combinations may inherently favor the creation of byproducts under your experimental setup.[1]

Troubleshooting Steps:

  • Optimize Reaction Time and Temperature: Reduce the reaction duration or lower the temperature to minimize the over-oxidation of D-glyceric acid.[1]

  • Adjust pH: The pH of the reaction medium is critical. For many noble metal catalysts, such as gold and platinum, alkaline conditions can improve selectivity towards glyceric acid.[1]

  • Evaluate Catalyst System: Re-evaluate your choice of catalyst and support. Bimetallic catalysts, like Au-Pt systems, can offer synergistic effects that enhance selectivity compared to their monometallic counterparts.[3]

Question: The enantiomeric excess (% ee) of my D-glyceric acid is consistently low or varies between batches. How can I troubleshoot this?

Answer: Low and inconsistent enantiomeric excess is a frequent challenge in asymmetric synthesis. The issue can often be traced back to analytical methods or reaction parameters.

Troubleshooting Steps:

  • Validate Your Analytical Method: The first and most critical step is to rigorously validate your chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) method.[4] An inaccurate analytical method can provide misleading % ee values.[4] Ensure baseline separation of the enantiomers with a resolution (Rs) value greater than 1.5.[4]

  • Verify Reagent and Catalyst Purity: Asymmetric reactions are highly sensitive to impurities.[4]

    • Substrate Purity: Impurities in the glycerol starting material can lead to the formation of racemic products. Consider repurifying your substrate.[4]

    • Solvent Quality: Use anhydrous, peroxide-free solvents, preferably freshly distilled or from a reputable commercial source.[4]

  • Control Reaction Temperature: Temperature can have a significant impact on enantioselectivity. Run a series of experiments at different temperatures (e.g., 0 °C, -20 °C, -40 °C) to find the optimal condition for your specific catalyst system.[4]

  • Optimize Catalyst Loading: The concentration of the chiral catalyst or ligand can influence the enantiomeric excess. Vary the catalyst loading to determine the ideal concentration for your reaction.[4]

Question: I am facing difficulties in isolating and purifying D-glyceric acid from the reaction mixture. What methods are effective?

Answer: D-glyceric acid is a highly polar molecule, which can complicate its purification.[5] Effective isolation often involves converting it to a salt, followed by purification and regeneration of the free acid.

Recommended Purification Strategies:

  • Crystallization of a Salt: A common and effective method is to neutralize the reaction mixture with a base, such as calcium hydroxide or calcium carbonate, to form the calcium salt of glyceric acid.[6][7] This salt can then be isolated by crystallization, leaving many impurities behind in the solution.[6][7]

  • Ion-Exchange Chromatography: For higher purity, the supernatant containing D-glyceric acid can be passed through an ion-exchange chromatography column.[6]

  • Regeneration of the Free Acid: After purifying the glycerate salt, the free D-glyceric acid can be regenerated by treatment with a strong acid, like sulfuric acid.[7] The insoluble salt byproduct (e.g., calcium sulfate) can then be removed by filtration.[7]

Frequently Asked Questions (FAQs)

What are the main synthetic routes to enantiopure D-glyceric acid?

There are two primary approaches for producing enantiopure D-glyceric acid: biotechnological methods and chemical synthesis.

  • Biotechnological Production: This route often employs microorganisms, such as acetic acid bacteria (Gluconobacter and Acetobacter species), to directly convert glycerol into D-glyceric acid with high enantioselectivity.[8][9] Enzymatic methods, using enzymes like alditol oxidase, also provide an asymmetric synthesis pathway from glycerol.[10][11]

  • Chemical Synthesis: Traditional chemical methods involve the oxidation of glycerol using reagents like nitric acid or selective catalysts.[2][6] While these methods can be effective, they often produce a racemic mixture (DL-glyceric acid) that requires a subsequent resolution step to isolate the D-enantiomer.[6][12] Modern approaches focus on developing chiral catalysts to achieve high enantioselectivity directly.

How is the enantiomeric excess of D-glyceric acid determined?

The most common techniques for determining the enantiomeric excess of chiral carboxylic acids like D-glyceric acid are chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[4][13] For biological samples, such as urine, chiral liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly specific and sensitive method.[5] This technique allows for the effective separation and quantification of the D- and L-enantiomers.[5]

What are the common byproducts in the catalytic oxidation of glycerol?

The catalytic oxidation of glycerol can lead to several byproducts, depending on the reaction conditions and catalyst used. The most common byproduct is tartronic acid, which results from the over-oxidation of glyceric acid.[1][2] Other potential byproducts include glycolic acid, formic acid, and lactic acid.[1]

Data Presentation: Comparison of Synthesis Methods

The following table summarizes quantitative data from various methods for producing D-glyceric acid, allowing for a direct comparison of their effectiveness.

Method Catalyst / Microorganism Key Reaction Conditions Glycerol Conversion (%) D-Glyceric Acid Yield / Titer Enantiomeric Excess (% ee) Key Byproducts Reference(s)
Biotechnological Gluconobacter frateurii NBRC103465Fermentation with high initial glycerol concentrationNot specified136.5 g/L72% (D-isomer)L-Glyceric Acid[6][9]
Biotechnological Acetobacter tropicalis NBRC16470Optimized fermentation in a jar fermentorNot specified101.8 g/L>99% (D-isomer)Not specified[9]
Chemical Catalysis Au-Pt Alloy on MgO-Al₂O₃30 °C, 0.5 MPa O₂, base-free aqueous solution72%57.9% selectivityRacemic (not specified)Glyceraldehyde, other oxidation products[3]
Enzymatic Alditol Oxidase (mutant)Two-step enzyme reaction from glycerol6.3%Not specified>99.6% (D-isomer)Hydrogen Peroxide[11]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and analysis of D-glyceric acid.

Protocol 1: Biotechnological Production of D-Glyceric Acid using Gluconobacter frateurii

Objective: To produce D-glyceric acid from glycerol using a whole-cell biocatalyst.[6]

Materials:

  • Gluconobacter frateurii strain (e.g., NBRC103465)

  • High-purity glycerol

  • Yeast extract and peptone for media

  • Salts for media preparation (e.g., KH₂PO₄, MgSO₄)

  • Fermenter with controls for pH, temperature, and aeration

  • Shaker incubator and centrifuge

Procedure:

  • Inoculum Preparation: Prepare a seed culture of G. frateurii in a suitable growth medium containing a small amount of glycerol. Incubate the culture in a shaker at the optimal temperature and agitation speed for the strain.[6]

  • Fermentation: Prepare the fermentation medium with a high initial concentration of glycerol and other necessary nutrients. Sterilize the fermenter and the medium.[6]

  • Inoculation: Inoculate the sterile fermentation medium with the prepared seed culture.[6]

  • Process Control: Maintain the fermentation at the optimal pH, temperature, and aeration rate. The pH is typically controlled by the automated addition of a base.[6]

  • Monitoring: Monitor the consumption of glycerol and the production of D-glyceric acid over time using techniques like HPLC.[6]

  • Product Isolation: Once the fermentation is complete, separate the bacterial cells from the culture broth by centrifugation or microfiltration.[6]

  • Purification: The resulting supernatant, which contains D-glyceric acid, can be further purified using ion-exchange chromatography or by crystallizing its calcium salt.[6]

Protocol 2: Catalytic Oxidation of Glycerol to Glyceric Acid

Objective: To synthesize glyceric acid from glycerol using a platinum-based catalyst.[6]

Materials:

  • Glycerol

  • Platinum-based catalyst (e.g., Pt on carbon)

  • Base for pH control (e.g., NaOH)

  • Pressurized reaction vessel

  • Oxygen source

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare an aqueous solution of glycerol.

  • Catalyst Addition: Add the platinum-based catalyst to the glycerol solution.

  • pH Adjustment: Adjust the pH of the mixture to the desired alkaline level using a base solution.

  • Reaction Conditions: Seal the vessel, pressurize it with oxygen, and heat it to the target reaction temperature while stirring vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by taking samples periodically and analyzing them for glycerol consumption and glyceric acid formation via HPLC.

  • Catalyst Removal: After the reaction, cool the mixture and remove the catalyst by filtration.[6]

  • Product Isolation: Isolate the glyceric acid from the aqueous solution, typically by forming and crystallizing its calcium salt as described in Protocol 1.[6]

Protocol 3: Validation of a Chiral HPLC Method for % ee Determination

Objective: To validate an analytical method for the accurate determination of enantiomeric excess.[4]

Procedure:

  • Resolution (Rs):

    • Prepare a solution containing both D- and L-glyceric acid (a racemic or scalemic mixture).

    • Inject the solution onto the chiral HPLC column.

    • Adjust the mobile phase composition and flow rate to achieve baseline separation of the two enantiomeric peaks.

    • Calculate the resolution (Rs) using the formula: Rs = 2(t₂ - t₁) / (w₁ + w₂) , where t₁ and t₂ are the retention times, and w₁ and w₂ are the peak widths. Aim for an Rs value greater than 1.5.[4]

  • Accuracy:

    • Prepare standard samples with known enantiomeric compositions (e.g., 90:10, 75:25, 50:50).

    • Analyze these standards using the developed HPLC method.

    • Compare the measured % ee with the known values to confirm the accuracy of the method.[4]

  • Precision:

    • Inject the same sample multiple times (e.g., six injections).

    • Calculate the mean and standard deviation of the resulting % ee values. The relative standard deviation (RSD) should typically be less than 2%.[4]

  • Linearity:

    • Prepare a series of solutions with varying concentrations of each enantiomer.

    • Inject these solutions and plot the peak area against the concentration for each enantiomer to confirm a linear detector response.[4]

Visualizations

The following diagrams illustrate key workflows and logical relationships in the synthesis of D-glyceric acid.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Glycerol Glycerol Solution ReactionVessel Reaction Under Inert Atmosphere Glycerol->ReactionVessel Catalyst Chiral Catalyst / Ligand Catalyst->ReactionVessel Solvent Anhydrous Solvent Solvent->ReactionVessel Monitoring Reaction Monitoring (TLC, HPLC) ReactionVessel->Monitoring Sampling Quench Quench Reaction ReactionVessel->Quench Monitoring->ReactionVessel Extraction Aqueous Extraction Quench->Extraction SaltFormation Salt Formation (e.g., Ca(OH)₂) Extraction->SaltFormation Crystallization Crystallization SaltFormation->Crystallization Filtration Filtration Crystallization->Filtration Acidification Acidification to Free Acid Filtration->Acidification FinalProduct Enantiopure D-Glyceric Acid Acidification->FinalProduct Analysis Chiral HPLC/GC (% ee determination) FinalProduct->Analysis

Caption: Experimental workflow for the chemical synthesis of enantiopure D-glyceric acid.

G cluster_analytical Analytical Issues cluster_reagents Reagent & Catalyst Purity cluster_conditions Reaction Conditions Start Low or Inconsistent Enantiomeric Excess (% ee) ValidateMethod Validate Chiral HPLC/GC Method Start->ValidateMethod First Step CheckResolution Is Rs > 1.5? ValidateMethod->CheckResolution CheckResolution->ValidateMethod No, Optimize Method CheckAccuracy Is Accuracy Confirmed with Standards? CheckResolution->CheckAccuracy Yes CheckAccuracy->ValidateMethod No, Recalibrate CheckPurity Verify Purity of All Reagents & Catalyst CheckAccuracy->CheckPurity Yes Substrate Substrate Impurities? CheckPurity->Substrate Substrate->CheckPurity If Impure, Purify Substrate Solvent Solvent Quality (Anhydrous?) Substrate->Solvent If Pure Solvent->CheckPurity If Poor, Use Fresh Solvent Catalyst Catalyst/Ligand Degradation? Solvent->Catalyst If Pure Catalyst->CheckPurity If Degraded, Use Fresh Catalyst CheckConditions Review Reaction Parameters Catalyst->CheckConditions If Pure Temp Temperature Too High/Low? CheckConditions->Temp Conc Incorrect Catalyst Loading? Temp->Conc Time Reaction Time Too Long? Conc->Time Solution Optimal % ee Achieved Time->Solution If Optimized

Caption: Troubleshooting flowchart for low enantiomeric excess in asymmetric synthesis.

SynthesisPathways cluster_chem Chemical Synthesis cluster_bio Biotechnological Synthesis Glycerol Glycerol (Prochiral Starting Material) Oxidation Oxidation (e.g., Nitric Acid, Pt/Au Catalyst) Glycerol->Oxidation Fermentation Microbial Fermentation (e.g., Acetobacter sp.) Glycerol->Fermentation Enzymatic Enzymatic Conversion (e.g., Alditol Oxidase) Glycerol->Enzymatic Racemic DL-Glyceric Acid (Racemic Mixture) Oxidation->Racemic Resolution Chiral Resolution (e.g., Diastereomeric Salt Crystallization) Racemic->Resolution  Requires  Separation FinalProduct Enantiopure D-Glyceric Acid Resolution->FinalProduct Fermentation->FinalProduct Direct Synthesis Enzymatic->FinalProduct Direct Synthesis

Caption: Comparison of chemical and biotechnological pathways to D-glyceric acid.

References

Technical Support Center: Microbial Production of (2R)-2,3-Dihydroxypropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the yield of (2R)-2,3-dihydroxypropanoic acid, also known as L-glyceric acid, through microbial production.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the microbial production of this compound.

Issue 1: Low Yield of this compound

Q: My fermentation is resulting in a low titer of this compound. What are the potential causes and how can I troubleshoot this?

A: Low yield is a common issue that can stem from several factors, ranging from suboptimal fermentation conditions to inefficient enzyme activity. Here’s a step-by-step troubleshooting guide:

  • Verify Fermentation Conditions: Optimal conditions are crucial for microbial growth and product formation. Ensure that the pH, temperature, and aeration rates are within the optimal range for your chosen microorganism. Acetic acid bacteria like Gluconobacter and Acetobacter, which are commonly used for glyceric acid production, have specific requirements.[1][2]

    • pH: The initial pH of the medium should be controlled. For instance, a pH of 6.0-6.5 has been found to be optimal for some strains.[3] During fermentation, the production of glyceric acid will lower the pH, which can inhibit microbial growth and enzyme activity. Therefore, pH control throughout the fermentation process is critical.

    • Temperature: Most acetic acid bacteria have an optimal growth temperature around 30°C.[3] Deviations can lead to reduced metabolic activity.

    • Aeration: The primary enzyme responsible for the conversion of glycerol to glyceric acid, membrane-bound alcohol dehydrogenase (mADH), is oxygen-dependent.[2] Insufficient aeration can be a major limiting factor. The aeration rate should be optimized for your specific bioreactor setup.

  • Assess Medium Composition: The composition of the fermentation medium provides the necessary nutrients for cell growth and product synthesis.

    • Carbon Source (Glycerol): While glycerol is the substrate, high initial concentrations can be inhibitory to cell growth.[4] A fed-batch strategy, where glycerol is fed periodically or continuously, can help maintain a non-inhibitory concentration and improve yield.

    • Nitrogen Source: The type and concentration of the nitrogen source (e.g., yeast extract, polypeptone) can significantly impact biomass and product formation. Experiment with different nitrogen sources and concentrations to find the optimal formulation for your strain.

    • Other Nutrients: Ensure that essential minerals and vitamins are not limiting.

  • Evaluate Enzyme Activity: The key enzyme in this process is the membrane-bound alcohol dehydrogenase (mADH).[2]

    • Enzyme Expression: If you are using a genetically engineered strain, verify the expression of the adhA gene encoding for mADH.

    • Cofactor Availability: Ensure that any necessary cofactors for the enzyme are present and being regenerated.

Issue 2: High Levels of Byproduct Formation

Q: My fermentation is producing significant amounts of dihydroxyacetone (DHA) instead of this compound. How can I shift the production towards the desired acid?

A: Dihydroxyacetone (DHA) is a common byproduct in the microbial oxidation of glycerol by Gluconobacter species.[5][6] The formation of DHA versus glyceric acid is influenced by the specific enzymatic pathways active in the microorganism and the fermentation conditions.

  • Strain Selection: Different species and even different strains within the same species can have varying tendencies to produce DHA versus glyceric acid. For instance, Acetobacter tropicalis has been shown to produce D-glyceric acid with very high enantiomeric excess and lower byproduct formation compared to some Gluconobacter strains.[2][7]

  • Methanol Addition: Interestingly, the presence of methanol in the fermentation medium has been observed to shift the metabolism of some Gluconobacter strains from glyceric acid production towards DHA production.[5] If using crude glycerol from biodiesel production, be aware of the methanol content and consider its removal.

  • pH Control: The pH of the medium can influence the activity of different dehydrogenases. Maintaining a stable pH in the optimal range for glyceric acid production may help to suppress the pathway leading to DHA.

Issue 3: Low Enantiomeric Excess of this compound

Q: The this compound produced has a low enantiomeric excess (% ee). How can I improve the stereoselectivity of the bioconversion?

A: Achieving high enantiomeric excess is critical for many applications of this compound. Here are some strategies to address low % ee:

  • Strain Selection: The choice of microorganism is the most critical factor for enantioselectivity. Acetobacter tropicalis NBRC16470 has been reported to produce D-glyceric acid (the enantiomer of L-glyceric acid) with a 99% ee.[2][7] In contrast, many Gluconobacter frateurii strains produce glyceric acid with a lower D-GA enantiomeric excess, meaning they produce a mixture of both D- and L-isomers.[2][8]

  • Microbial Resolution: If direct fermentation does not yield the desired enantiomeric purity, a microbial resolution process can be employed. This involves using a second microorganism that selectively consumes the unwanted enantiomer from a racemic or enantiomerically impure mixture. For example, strains of Serratia and Pseudomonas have been identified that can specifically degrade D-glyceric acid, leaving behind L-glyceric acid with high enantiomeric purity.[9]

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for the microbial production of this compound from glycerol?

A1: The primary pathway involves the direct oxidation of glycerol. In acetic acid bacteria, this is a one-step conversion catalyzed by a membrane-bound alcohol dehydrogenase (mADH).[2][11] This enzyme is located on the outer surface of the cytoplasmic membrane and directly oxidizes glycerol in the periplasm.

MetabolicPathway Glycerol Glycerol GlycericAcid (2R)-2,3-Dihydroxypropanoic Acid (L-Glyceric Acid) Glycerol->GlycericAcid Membrane-bound Alcohol Dehydrogenase (mADH)

Caption: Simplified metabolic pathway for the conversion of glycerol to this compound.

Q2: Which microorganisms are most effective for producing this compound?

A2: Acetic acid bacteria, particularly species of Gluconobacter and Acetobacter, are the most commonly used microorganisms for the production of glyceric acid from glycerol.[1][2] Acetobacter tropicalis has been highlighted for its ability to produce D-glyceric acid with high optical purity.[2][7] For the production of L-glyceric acid, a microbial resolution step using bacteria like Serratia or Pseudomonas that selectively consume the D-enantiomer is a viable strategy.[9]

Q3: What are the typical yields and titers achieved in the microbial production of this compound?

A3: The reported yields and titers can vary significantly depending on the microorganism, fermentation strategy, and operating conditions. Below is a summary of some reported data.

MicroorganismFermentation StrategyGlycerol (g/L)Titer (g/L)Enantiomeric Excess (% ee) of D-GAReference
Gluconobacter frateurii NBRC103465Fed-batch170 (initial) + feed136.572%[2][3]
Acetobacter tropicalis NBRC16470Fed-batch220 (initial) + feed101.899%[2][3]
Acetobacter tropicalisTwo-step culture150~8.5Not specified[4]

Q4: What is a recommended experimental protocol for a batch fermentation of this compound?

A4: The following is a general protocol based on literature for Acetobacter tropicalis. Optimization for your specific strain and equipment is recommended.

Experimental Workflow

ExperimentalWorkflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis Media_Prep Medium Preparation Inoculum_Prep Inoculum Preparation Media_Prep->Inoculum_Prep Fermentation Batch Fermentation (5-L Bioreactor) Inoculum_Prep->Fermentation Monitoring Monitoring (pH, DO, Biomass, Substrate, Product) Fermentation->Monitoring Harvest Harvest Cells and Supernatant Fermentation->Harvest Monitoring->Fermentation Quantification Quantification (HPLC) Harvest->Quantification Purity Enantiomeric Excess (Chiral HPLC) Harvest->Purity

Caption: General experimental workflow for batch production of this compound.

Protocol:

  • Medium Preparation:

    • Seed Medium (Glucose Medium): 5 g/L glucose, 5 g/L yeast extract, 5 g/L polypeptone, 1 g/L MgSO₄·7H₂O. Adjust pH to 6.5.

    • Fermentation Medium: 150-250 g/L glycerol, 20 g/L yeast extract, 0.9 g/L KH₂PO₄, 0.1 g/L K₂HPO₄, 1 g/L MgSO₄·7H₂O. Adjust pH to 6.5.[3]

  • Inoculum Preparation:

    • Inoculate a single colony of Acetobacter tropicalis into 5 mL of seed medium.

    • Incubate at 30°C with shaking (e.g., 200 rpm) for 24-48 hours.

    • Use this seed culture to inoculate the bioreactor.

  • Fermentation:

    • Aseptically transfer the seed culture to a 5-L bioreactor containing 2.5 L of fermentation medium.

    • Maintain the temperature at 30°C.

    • Control the pH at 6.0 using NaOH.[3]

    • Set the agitation speed (e.g., 500 rpm) and aeration rate (e.g., 2.5 vvm) to ensure sufficient oxygen supply.[3]

    • Run the fermentation for 4-7 days.

  • Monitoring and Sampling:

    • Periodically take samples to measure cell density (OD₆₀₀), glycerol concentration, and this compound concentration.

  • Analytical Methods:

    • Quantification: The concentration of glycerol and glyceric acid can be determined by High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector.[12] An ion-exchange column is typically used with a dilute acid mobile phase (e.g., H₃PO₄ solution).[12]

    • Enantiomeric Excess: The enantiomeric purity of the glyceric acid should be determined using a chiral HPLC column and a suitable mobile phase, often coupled with a mass spectrometer (LC-MS) for enhanced sensitivity and specificity.[13]

Q5: How can I perform a microbial resolution to obtain pure L-glyceric acid?

A5: A microbial resolution process can be used to separate L-glyceric acid from a racemic mixture. The following is a general protocol based on the use of Serratia sp.

Protocol for Microbial Resolution:

  • Inoculum Preparation:

    • Grow a culture of Serratia marcescens in a suitable medium such as Luria-Bertani (LB) broth overnight at 37°C with shaking.[14]

  • Resolution Medium:

    • Prepare a medium containing the racemic DL-glyceric acid as the carbon source. The exact composition may need to be optimized, but a minimal salts medium supplemented with the racemic acid is a good starting point.

  • Resolution Process:

    • Inoculate the resolution medium with the Serratia marcescens culture.

    • Incubate at an appropriate temperature (e.g., 30-37°C) with shaking.

    • The Serratia cells will selectively consume the D-glyceric acid.

  • Monitoring:

    • Monitor the concentrations of both D- and L-glyceric acid over time using chiral HPLC to determine when the D-enantiomer has been completely consumed.

  • Purification:

    • Once the D-enantiomer is depleted, remove the bacterial cells by centrifugation or filtration.

    • The resulting supernatant will contain the purified L-glyceric acid, which can be further purified if necessary.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of D-Glyceric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for HPLC analysis. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve common chromatographic issues. Below you will find a comprehensive guide in a question-and-answer format to address peak tailing during the analysis of D-glyceric acid, a polar organic acid.

Troubleshooting Guide: Resolving Peak Tailing for D-Glyceric Acid

Peak tailing is a common chromatographic problem that can compromise the accuracy and precision of your results. This guide provides a systematic approach to diagnosing and resolving this issue.

Q1: My D-glyceric acid peak is showing significant tailing. What are the most likely causes?

A1: Peak tailing for a polar acidic compound like D-glyceric acid is often due to a combination of factors. The most common causes include:

  • Secondary Silanol Interactions: Unwanted interactions between the negatively charged, ionized D-glyceric acid and residual silanol groups on the silica-based column packing material.[1][2]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, D-glyceric acid can exist in both ionized and un-ionized forms, leading to peak broadening and tailing.[1]

  • Column Contamination or Damage: Accumulation of contaminants on the column frit or packing material, or a void in the column bed, can distort peak shape.[1]

  • Metal Chelation: D-glyceric acid may interact with trace metal ions in the HPLC system, causing peak tailing.

  • Column Overload: Injecting a sample that is too concentrated can lead to peak distortion.[1]

Q2: How can I systematically troubleshoot the peak tailing issue?

A2: A logical, step-by-step approach is the most effective way to identify and resolve the problem. The following workflow can guide you through the process.

Troubleshooting_Workflow start Peak Tailing Observed for D-Glyceric Acid check_ph 1. Verify Mobile Phase pH (Is it 2-2.5 pH units below pKa of ~3.5?) start->check_ph adjust_ph Action: Adjust pH with buffer (e.g., phosphate or acetate buffer) check_ph->adjust_ph No check_column 2. Inspect Column and Guard Column (Is there high backpressure or discoloration?) check_ph->check_column Yes adjust_ph->check_column replace_guard Action: Replace guard column check_column->replace_guard Yes check_concentration 3. Evaluate Sample Concentration (Is the peak response very high?) check_column->check_concentration No flush_column Action: Flush or replace analytical column replace_guard->flush_column end Peak Shape Improved flush_column->end dilute_sample Action: Dilute sample and reinject check_concentration->dilute_sample Yes check_silanol 4. Consider Secondary Interactions (Using a standard silica-based C18 column?) check_concentration->check_silanol No dilute_sample->check_silanol use_endcapped Action: Use an end-capped or polar-embedded column check_silanol->use_endcapped Yes check_metal 5. Investigate Metal Chelation (Persistent tailing after other checks?) check_silanol->check_metal No use_endcapped->check_metal add_edta Action: Add a chelating agent (e.g., EDTA) to the mobile phase check_metal->add_edta Yes check_metal->end No add_edta->end

A systematic workflow for troubleshooting peak tailing.

Frequently Asked Questions (FAQs)

Q3: What is the ideal mobile phase pH for D-glyceric acid analysis?

A3: The pKa of D-glyceric acid is approximately 3.5.[3][4] For optimal peak shape in reversed-phase HPLC, the mobile phase pH should be at least 2 pH units below the pKa of the analyte.[5] Therefore, a mobile phase pH of ~2.5 is recommended to ensure that D-glyceric acid is in its fully protonated (un-ionized) form, which minimizes secondary interactions with the stationary phase.

Q4: Can the buffer concentration in the mobile phase affect peak shape?

A4: Yes, the buffer concentration is crucial. A buffer is used to maintain a constant pH and can also help to mask residual silanol groups on the column packing.[1] A buffer concentration that is too low may not have sufficient capacity to control the pH, especially when the sample is dissolved in a different pH solution. Generally, a buffer concentration of 10-50 mM is effective.

Q5: What type of HPLC column is best for analyzing D-glyceric acid?

A5: For reversed-phase HPLC, a C18 column with end-capping is a good starting point. End-capping chemically modifies the silica surface to reduce the number of free silanol groups, thereby minimizing secondary interactions that cause peak tailing.[1][2] For highly polar compounds like D-glyceric acid, a polar-embedded or an aqueous-C18 column might also provide better retention and peak shape.

Q6: Could metal contamination in my HPLC system be causing the peak tailing?

A6: It is possible. D-glyceric acid has hydroxyl and carboxyl groups that can chelate with metal ions (e.g., iron, stainless steel components) in the HPLC system, including the column frits and packing material. This can lead to peak tailing. If other troubleshooting steps have failed, consider adding a small amount of a chelating agent like EDTA (e.g., 0.1 mM) to your mobile phase.

Q7: How does sample concentration and injection volume impact peak shape?

A7: Injecting too much analyte onto the column can lead to mass overload, resulting in broadened and tailing peaks.[1] If you suspect this is the issue, try diluting your sample by a factor of 10 and re-injecting. Similarly, injecting a large volume of a sample dissolved in a solvent stronger than the mobile phase can also cause peak distortion. It is always best to dissolve your sample in the mobile phase itself if possible.

Data Presentation

The following table provides a representative example of how mobile phase pH can affect the asymmetry factor of organic acids. A lower asymmetry factor indicates a more symmetrical peak.

Mobile Phase pHMalic Acid Asymmetry FactorLactic Acid Asymmetry FactorAcetic Acid Asymmetry FactorCitric Acid Asymmetry Factor
2.51.11.01.11.2
3.01.31.21.31.5
3.51.61.51.61.9
4.02.12.02.22.5

Data adapted from a study on the effect of mobile phase pH on the asymmetry factor of various organic acids.

As the pH of the mobile phase approaches and surpasses the pKa of the organic acids, the asymmetry factor increases, indicating more significant peak tailing.

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

  • Prepare Buffers: Prepare a series of aqueous buffers (e.g., 20 mM potassium phosphate) with pH values ranging from 2.0 to 4.0 in 0.5 unit increments.

  • Mobile Phase Preparation: For each pH value, prepare the mobile phase by mixing the aqueous buffer with the appropriate organic modifier (e.g., acetonitrile or methanol) in the desired ratio.

  • System Equilibration: Equilibrate the HPLC system with the first mobile phase (e.g., pH 2.0) for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject a standard solution of D-glyceric acid.

  • Data Acquisition: Record the chromatogram and calculate the peak tailing factor or asymmetry.

  • Iterate: Repeat steps 3-5 for each of the prepared mobile phases, ensuring the column is thoroughly equilibrated before each new condition.

  • Analysis: Compare the peak shapes obtained at different pH values to determine the optimal pH for symmetrical peaks.

Protocol 2: Column Flushing to Remove Contaminants

  • Disconnect the Column: Disconnect the column from the detector.

  • Reverse the Column: Reverse the direction of flow through the column.

  • Strong Solvent Wash: Flush the column with a series of strong solvents. A typical sequence for a C18 column is:

    • Water (20 column volumes)

    • Methanol (20 column volumes)

    • Acetonitrile (20 column volumes)

    • Isopropanol (20 column volumes)

  • Re-equilibration: Return the column to the original flow direction and equilibrate with the mobile phase until the baseline is stable.

  • Test: Inject a standard of D-glyceric acid to check if the peak shape has improved.

Visualizing the Cause of Peak Tailing

The following diagram illustrates the chemical interaction at the stationary phase surface that leads to peak tailing for acidic analytes.

Chemical_Interaction cluster_surface Silica Surface cluster_analyte D-Glyceric Acid silica Si silanol Si-OH silica->silanol ionized_silanol Si-O⁻ silica->ionized_silanol protonated_acid R-COOH (Un-ionized) ionized_acid R-COO⁻ (Ionized) ionized_acid->ionized_silanol Secondary Interaction (Causes Tailing)

Interaction of ionized D-glyceric acid with ionized silanol groups.

References

optimization of derivatization reaction for GC-MS analysis of glyceric acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of the derivatization reaction for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of glyceric acid.

Troubleshooting Guide

This guide addresses common issues encountered during the derivatization and analysis of glyceric acid.

Question Possible Cause(s) Troubleshooting Steps
Why am I seeing no peak or a very small peak for my glyceric acid derivative? 1. Incomplete Derivatization: The reaction may not have gone to completion. 2. Presence of Moisture: Water can quench the derivatization reaction and hydrolyze the derivatives.[1] 3. Analyte Degradation: Glyceric acid may have degraded during sample preparation or injection.[2] 4. Improper Reagent Ratio: The ratio of derivatizing agent to analyte may be insufficient.1. Optimize Reaction Conditions: Increase the reaction time and/or temperature. A typical starting point is 60°C for 60 minutes.[3] 2. Ensure Anhydrous Conditions: Thoroughly dry samples before derivatization, for instance, by lyophilization.[4] Store derivatization reagents under anhydrous conditions and use a drying agent like anhydrous sodium sulfate if necessary.[1][3] 3. Check Thermal Stability: Ensure the GC inlet temperature is not excessively high, which could cause thermal decomposition.[2] 4. Increase Reagent Excess: Use a significant molar excess of the derivatization reagent (e.g., 10x or more).[3]
Why am I observing multiple peaks for my glyceric acid derivative? 1. Incomplete Silylation: Partial derivatization of the multiple active hydrogens on glyceric acid can lead to multiple TMS derivatives (e.g., 2 TMS, 3 TMS).[5] 2. Tautomerization: Isomerization of the glyceric acid can occur, leading to different derivatives.[4] 3. Side Reactions: The derivatization reagent may react with other components in the sample matrix.1. Drive the Reaction to Completion: Increase reaction time and temperature to favor the formation of the fully silylated derivative. 2. Use a Two-Step Derivatization: Employ methoximation prior to silylation. Methoxyamine hydrochloride (MeOx) protects the carbonyl group, reducing the formation of multiple derivatives by preventing tautomerization.[4] 3. Sample Cleanup: Consider a sample cleanup step to remove interfering compounds before derivatization.
My chromatogram shows significant peak tailing for the glyceric acid derivative. What could be the cause? 1. Active Sites in the GC System: Polar analytes can interact with active sites in the injector liner, column, or detector. 2. Incomplete Derivatization: Underivatized or partially derivatized glyceric acid is highly polar and prone to tailing. 3. Column Overload: Injecting too much sample can lead to peak tailing.1. Deactivate Glassware and Liner: Use silanized glassware and a deactivated GC inlet liner.[1] 2. Optimize Derivatization: Ensure the derivatization reaction is complete by optimizing time, temperature, and reagent concentration. 3. Dilute the Sample: Try injecting a more dilute sample.
The response of my internal standard is inconsistent. Why? 1. Variable Derivatization Efficiency: The internal standard may not be derivatized as efficiently or consistently as the analyte. 2. Matrix Effects: Components in the sample matrix may be affecting the derivatization or ionization of the internal standard.[6] 3. Volatility Differences: If the internal standard has a significantly different volatility than the glyceric acid derivative, it may behave differently during injection.1. Choose a Suitable Internal Standard: A stable isotope-labeled glyceric acid is the ideal internal standard as it will have nearly identical chemical and physical properties.[7] If unavailable, select a structurally similar compound. 2. Perform a Matrix Effect Study: Evaluate the impact of the sample matrix on the internal standard's response. 3. Optimize Injection Parameters: Adjust injector temperature and split ratio to ensure consistent vaporization of both the analyte and internal standard.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of glyceric acid?

A1: Glyceric acid is a polar and non-volatile compound due to its hydroxyl and carboxylic acid functional groups.[7] Direct GC-MS analysis is challenging because it may not vaporize readily in the GC inlet and can interact with the stationary phase of the column, leading to poor peak shape and low sensitivity.[8] Derivatization replaces the active hydrogens on the hydroxyl and carboxyl groups with less polar, more volatile groups (e.g., trimethylsilyl groups), making the molecule suitable for GC-MS analysis.[4][8][9]

Q2: What are the most common derivatization methods for glyceric acid?

A2: The most common methods are silylation and a two-step methoximation followed by silylation.[4][7]

  • Silylation: This involves reacting glyceric acid with a silylating agent, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like Trimethylchlorosilane (TMCS).[3][4] This process converts the hydroxyl and carboxyl groups to their trimethylsilyl (TMS) ethers and esters, respectively.[4]

  • Methoximation followed by Silylation: This two-step process first involves reacting the sample with methoxyamine hydrochloride (MeOx) to protect the carbonyl group.[4] This is then followed by silylation with a reagent like MSTFA. This method is advantageous as it can prevent the formation of multiple derivatives that may arise from tautomerization.[4]

Q3: How can I ensure my derivatization reaction goes to completion?

A3: To ensure a complete reaction, several factors should be optimized:

  • Anhydrous Conditions: The presence of water will deactivate the derivatization reagents and hydrolyze the formed derivatives.[1] It is crucial to work in a moisture-free environment and use dry samples and solvents.

  • Reaction Temperature and Time: Heating the reaction mixture can increase the reaction rate and yield.[1] Typical conditions range from 60°C to 80°C for 30 to 90 minutes, but these may need to be optimized for your specific application.[3][4]

  • Reagent Concentration: A sufficient excess of the derivatization reagent should be used to drive the reaction to completion.

Q4: What type of GC column is recommended for the analysis of derivatized glyceric acid?

A4: A low- to mid-polarity column, such as a 5%-phenyl-95%-dimethylpolysiloxane capillary column, is commonly used for the analysis of TMS-derivatized metabolites like glyceric acid.[5] These columns provide good resolution and thermal stability for a wide range of derivatized compounds.

Experimental Protocols

Protocol 1: Two-Step Methoximation and Silylation

This protocol is a widely used method for the derivatization of organic acids, including glyceric acid, in biological samples.[4][7]

Materials:

  • Glyceric acid standard or dried sample extract

  • Pyridine (anhydrous)

  • Methoxyamine hydrochloride (MeOx)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Reaction vials with caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. For liquid samples, evaporate to dryness under a stream of nitrogen or by lyophilization.

  • Methoximation:

    • Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine to the dried sample.

    • Cap the vial tightly and vortex for 1 minute.

    • Incubate at 37°C for 90 minutes with shaking.[4]

  • Silylation:

    • After cooling to room temperature, add 80 µL of MSTFA with 1% TMCS to the vial.

    • Cap the vial tightly and vortex for 1 minute.

    • Incubate at 37°C for 30 minutes with shaking.[4]

  • Analysis: After cooling, the sample is ready for GC-MS analysis.

Protocol 2: Esterification to Fatty Acid Methyl Esters (FAMEs)

While less common for glyceric acid specifically, esterification is a valid derivatization technique for carboxylic acids. This protocol is a general guideline for esterification.

Materials:

  • Glyceric acid standard or dried sample extract

  • Boron trifluoride (BF3) in methanol (14% w/w)

  • Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Reaction vials with caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: Ensure the sample is completely dry.

  • Esterification:

    • Add 2 mL of 14% BF3-methanol to the dried sample (1-25 mg).[3]

    • Cap the vial tightly and heat at 60°C for 10-60 minutes.[3] The optimal time should be determined experimentally.

  • Extraction:

    • Cool the vial to room temperature.

    • Add 1 mL of water and 1 mL of hexane.

    • Vortex thoroughly to extract the methyl esters into the hexane layer.

    • Allow the layers to separate.

  • Drying and Analysis:

    • Transfer the upper hexane layer to a clean vial containing anhydrous sodium sulfate to remove any residual water.

    • The sample is now ready for GC-MS analysis.

Data Presentation

Table 1: Comparison of Derivatization Reaction Conditions

ParameterMethoximation/SilylationEsterification (BF3-Methanol)
Reagents Methoxyamine hydrochloride, Pyridine, MSTFA + 1% TMCS[4][7]14% Boron trifluoride in methanol[3]
Reaction Temperature 37°C[4]60°C[3]
Reaction Time 90 min (methoximation) + 30 min (silylation)[4]10 - 60 minutes[3]
Number of Steps TwoOne (plus extraction)
Applicability Broadly applicable to carbonyls, hydroxyls, and carboxyls[4]Primarily for carboxylic acids

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Biological Sample extraction Extraction of Metabolites sample->extraction drying Evaporation to Dryness extraction->drying methoximation Methoximation (Methoxyamine HCl in Pyridine) drying->methoximation silylation Silylation (MSTFA + 1% TMCS) methoximation->silylation gcms GC-MS Analysis silylation->gcms data Data Processing gcms->data

Caption: Experimental workflow for the GC-MS analysis of glyceric acid.

troubleshooting_flowchart start Start: No/Low Peak Intensity q1 Is the sample completely dry? start->q1 a1_yes Ensure Anhydrous Conditions: - Lyophilize sample - Use dry solvents/reagents q1->a1_yes No q2 Are reaction time and temperature optimized? q1->q2 Yes a1_yes->q2 a2_yes Increase Reaction Time/Temp (e.g., 60°C for 60 min) q2->a2_yes No q3 Is there sufficient derivatization reagent? q2->q3 Yes a2_yes->q3 a3_yes Increase Reagent Molar Excess (e.g., >10x) q3->a3_yes No end Issue Resolved q3->end Yes a3_yes->end

Caption: Troubleshooting flowchart for low peak intensity in glyceric acid analysis.

References

Technical Support Center: Overcoming Solubility Issues of 2,3-Dihydroxypropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 2,3-dihydroxypropanoic acid (glyceric acid) in organic solvents.

Troubleshooting Guide

Encountering difficulties in dissolving 2,3-dihydroxypropanoic acid? Consult the table below for common issues, their potential causes, and recommended solutions.

Problem Potential Cause Recommended Solution
Incomplete or No Dissolution The inherent polarity of 2,3-dihydroxypropanoic acid makes it poorly soluble in non-polar organic solvents.Select a more polar organic solvent such as a short-chain alcohol (methanol, ethanol) or a polar aprotic solvent (DMSO, DMF, acetone). Consider using a co-solvent system to increase the polarity of the solvent mixture.
Precipitation After Initial Dissolution The solution is supersaturated, or a change in temperature has decreased solubility.Gently warm the solution while stirring to redissolve the precipitate. For long-term stability, consider reducing the concentration of the acid. Ensure the storage temperature remains consistent.
Slow Dissolution Rate Insufficient agitation or the crystalline structure of the acid is hindering the dissolution process.Increase the agitation speed or use sonication to break down crystal lattices and enhance solvent interaction. Gentle heating can also increase the kinetic rate of dissolution.
Phase Separation (Immiscible Layers) The chosen solvent system is not miscible, often occurring when a highly polar solvent like water is used as a co-solvent with a non-polar organic solvent.Ensure that the primary solvent and any co-solvents are fully miscible. Refer to a solvent miscibility chart. If using a biphasic system is unavoidable for a reaction, consider using a phase-transfer catalyst.
Compound Appears Oily or as a Syrup 2,3-dihydroxypropanoic acid is hygroscopic and can absorb moisture from the atmosphere, appearing as a syrup rather than a crystalline solid, which can complicate accurate weighing and dissolution.Store 2,3-dihydroxypropanoic acid in a desiccator. If it has already absorbed moisture, it may be necessary to dry it under a vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of 2,3-dihydroxypropanoic acid?

A1: 2,3-dihydroxypropanoic acid is a highly polar molecule due to the presence of a carboxylic acid and two hydroxyl groups. Consequently, it is readily soluble in polar solvents such as water, short-chain alcohols (e.g., methanol, ethanol), and acetone. Its solubility is significantly lower in non-polar organic solvents like diethyl ether, n-hexane, and chloroform.

Q2: I need to perform a reaction in a non-polar organic solvent. How can I dissolve 2,3-dihydroxypropanoic acid?

A2: Dissolving 2,3-dihydroxypropanoic acid in a non-polar solvent is challenging. Here are a few strategies you can employ:

  • Co-solvency: Introduce a small amount of a polar co-solvent in which the acid is highly soluble (e.g., DMSO, methanol) into the non-polar solvent. This can increase the overall polarity of the solvent system.

  • Salt Formation: Convert the carboxylic acid to a more soluble salt by reacting it with a suitable base. The choice of the counter-ion can influence the solubility of the resulting salt in organic solvents.

  • Derivatization: Convert the polar functional groups (carboxylic acid and hydroxyls) into less polar ester or ether groups. This will significantly increase its solubility in non-polar organic solvents.

Q3: How does pH affect the solubility of 2,3-dihydroxypropanoic acid in a solvent system containing water?

A3: The solubility of 2,3-dihydroxypropanoic acid in aqueous or protic organic solutions is pH-dependent. As a carboxylic acid, it will be in its protonated, less polar form at low pH. As the pH is increased by adding a base, it will deprotonate to form the more polar and generally more soluble carboxylate salt.

Q4: Are there any safety precautions I should take when trying to dissolve 2,3-dihydroxypropanoic acid?

A4: Standard laboratory safety precautions should be followed. When using techniques like heating and sonication, ensure they are performed in a well-ventilated area, and be mindful of the flammability of the organic solvents used. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Quantitative Solubility Data

Solvent Polarity Anticipated Solubility
WaterVery HighHighly Soluble
MethanolHighSoluble
EthanolHighSoluble
Dimethyl Sulfoxide (DMSO)HighSoluble
AcetoneMedium-HighSoluble
Dichloromethane (DCM)MediumSparingly Soluble to Insoluble
Tetrahydrofuran (THF)MediumSparingly Soluble to Insoluble
Diethyl EtherLowInsoluble
TolueneLowInsoluble
n-HexaneVery LowInsoluble

Experimental Protocols

Below are detailed methodologies for key experiments aimed at enhancing the solubility of 2,3-dihydroxypropanoic acid.

Protocol 1: Solubility Enhancement using a Co-solvent System

Objective: To determine the optimal co-solvent ratio for dissolving 2,3-dihydroxypropanoic acid in a less polar primary solvent.

Materials:

  • 2,3-dihydroxypropanoic acid

  • Primary organic solvent (e.g., dichloromethane)

  • Co-solvent (e.g., methanol, DMSO)

  • Vials with screw caps

  • Magnetic stirrer and stir bars or a shaker

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters)

Methodology:

  • Prepare a series of co-solvent mixtures with varying volume ratios of the primary solvent and co-solvent (e.g., 9:1, 8:2, 7:3, 1:1).

  • Add an excess amount of 2,3-dihydroxypropanoic acid to a fixed volume of each co-solvent mixture in separate vials.

  • Seal the vials and agitate them at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, allow the solutions to stand and let any undissolved solid settle.

  • Carefully filter each solution to remove the undissolved solid.

  • Determine the concentration of the dissolved 2,3-dihydroxypropanoic acid in the filtrate using a suitable analytical technique (e.g., HPLC, titration).

  • Plot the solubility of 2,3-dihydroxypropanoic acid as a function of the co-solvent percentage to identify the optimal composition.

Protocol 2: Salt Formation for Enhanced Solubility

Objective: To synthesize a salt of 2,3-dihydroxypropanoic acid to improve its solubility in a target organic solvent.

Materials:

  • 2,3-dihydroxypropanoic acid

  • A suitable base (e.g., sodium hydroxide, potassium hydroxide, or an organic amine like triethylamine)

  • An appropriate organic solvent (e.g., ethanol)

  • Rotary evaporator

  • Filtration apparatus

Methodology:

  • Dissolve a known molar amount of 2,3-dihydroxypropanoic acid in a suitable organic solvent, such as ethanol.

  • In a separate container, prepare a solution of one molar equivalent of the chosen base in the same solvent.

  • Slowly add the base solution to the 2,3-dihydroxypropanoic acid solution while stirring.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • If the resulting salt precipitates, collect it by filtration.

  • If the salt remains in solution, remove the solvent using a rotary evaporator to obtain the solid salt.

  • Wash the isolated salt with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material and then dry it under a vacuum.

  • Determine the solubility of the newly formed salt in the desired organic solvent using the method described in Protocol 1.

Protocol 3: Derivatization by Esterification to Enhance Solubility

Objective: To convert the carboxylic acid and hydroxyl groups of 2,3-dihydroxypropanoic acid to their corresponding esters to increase solubility in non-polar organic solvents.

Materials:

  • 2,3-dihydroxypropanoic acid

  • An alcohol (e.g., methanol, ethanol)

  • A strong acid catalyst (e.g., concentrated sulfuric acid)

  • A suitable organic solvent (e.g., dichloromethane)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

  • Rotary evaporator

Methodology:

  • Dissolve 2,3-dihydroxypropanoic acid in an excess of the chosen alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess alcohol using a rotary evaporator.

  • Dissolve the residue in an organic solvent like dichloromethane.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to obtain the crude ester derivative.

  • Purify the ester using an appropriate technique, such as column chromatography.

  • Confirm the structure of the purified ester (e.g., by NMR, IR spectroscopy).

  • Test the solubility of the purified ester in the desired non-polar organic solvent.

Visualizations

Troubleshooting_Workflow cluster_solutions Solutions start Start: Dissolving 2,3-dihydroxypropanoic acid issue Issue Encountered? start->issue incomplete Incomplete Dissolution issue->incomplete Yes precipitate Precipitation issue->precipitate slow Slow Dissolution issue->slow success Successful Dissolution issue->success No solution1 Change Solvent / Use Co-solvent incomplete->solution1 solution2 Warm / Reduce Concentration precipitate->solution2 solution3 Agitate / Sonicate slow->solution3 solution1->start Retry solution2->start Retry solution3->start Retry

Caption: Troubleshooting workflow for solubility issues.

Co_Solvent_Workflow start Start: Prepare Co-solvent Mixtures add_acid Add Excess Acid to Each Mixture start->add_acid equilibrate Equilibrate for 24-48h (Agitation) add_acid->equilibrate filter Filter Undissolved Solid equilibrate->filter analyze Analyze Filtrate Concentration filter->analyze plot Plot Solubility vs. Co-solvent % analyze->plot result Optimal Co-solvent Ratio Identified plot->result

Caption: Experimental workflow for co-solvent optimization.

Salt_Formation_Workflow start Dissolve Acid in Solvent add_base Add Molar Equivalent of Base start->add_base react Stir at Room Temperature add_base->react isolate Isolate Salt (Filter or Evaporate) react->isolate wash_dry Wash and Dry Salt isolate->wash_dry test Test Solubility of Salt wash_dry->test result Enhanced Solubility Achieved test->result

Caption: Experimental workflow for salt formation.

preventing degradation of D-glyceric acid during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of D-glyceric acid during sample preparation for analytical quantification.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in accurately quantifying D-glyceric acid?

A1: D-glyceric acid is a highly polar and non-volatile organic acid.[1][2] These properties make direct analysis by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) challenging. The primary difficulties include:

  • Low Volatility: Requires chemical derivatization to become suitable for GC-MS analysis.[1][3]

  • Thermal Instability: Can degrade at the high temperatures used in GC injectors. Derivatization helps to improve thermal stability.[4]

  • Reactivity: The hydroxyl and carboxylic acid groups are reactive and can interact with other sample components or degrade under certain pH and temperature conditions.

  • Sample Matrix Effects: Biological samples like plasma and urine are complex, and other components can interfere with the analysis.[5][6]

Q2: Why is derivatization necessary for D-glyceric acid analysis by GC-MS?

A2: Derivatization is a critical step to chemically modify D-glyceric acid, making it more suitable for GC-MS analysis.[1][7] This process converts the polar functional groups (hydroxyl and carboxyl) into less polar, more volatile, and more thermally stable silyl esters and ethers.[3][4] The most common method is a two-step reaction involving methoximation followed by trimethylsilylation (e.g., using MSTFA).[1] This ensures the molecule can be vaporized without breaking down and can travel through the GC column for separation and detection.

Q3: What are the optimal storage conditions for biological samples containing D-glyceric acid?

A3: To minimize degradation, biological samples (e.g., plasma, urine) should be processed promptly after collection. If immediate analysis is not possible, samples should be stored at -80°C.[8][9] It is crucial to minimize the number of freeze-thaw cycles, as this can lead to the degradation of various metabolites.[10][11][12][13] For short-term storage, 4°C can be acceptable, but this should be for a very limited time, ideally no more than a few hours.

Troubleshooting Guide

This guide addresses specific issues that may arise during the sample preparation of D-glyceric acid for analysis.

Issue 1: Low or No Detectable D-Glyceric Acid Peak
Potential Cause Recommended Action
Incomplete Derivatization Ensure derivatization reagents (e.g., Methoxyamine hydrochloride, MSTFA) are fresh and not expired. Optimize reaction time and temperature as per the protocol.[7] Ensure the sample is completely dry before adding derivatization reagents, as moisture can deactivate them.
Degradation During Storage/Handling Review sample collection and storage procedures. Ensure samples were promptly frozen and stored at -80°C.[8][9] Avoid repeated freeze-thaw cycles.[11][13] Thaw samples on ice before processing.[1]
Degradation During Extraction If using a liquid-liquid extraction (LLE) protocol, ensure the pH of the aqueous phase is appropriate. Strong acidic or basic conditions can promote degradation. Use high-purity solvents to avoid contaminants that could react with the analyte.[14]
Instrumental Issues Verify GC-MS system performance with a known standard of derivatized D-glyceric acid. Check for leaks in the GC inlet or column connections.
Issue 2: High Variability in Quantitative Results Between Replicates
Potential Cause Recommended Action
Inconsistent Derivatization Ensure precise and consistent addition of derivatization reagents to all samples and standards. Use an internal standard (e.g., a stable isotope-labeled glyceric acid) to normalize for variations in the derivatization efficiency and injection volume.[1]
Sample Inhomogeneity Vortex samples thoroughly after thawing and before taking an aliquot for extraction.[1]
Matrix Effects The sample matrix can suppress or enhance the ionization of the derivatized analyte. Use a matrix-matched calibration curve or the standard addition method to correct for these effects.
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous samples like plasma.
Issue 3: Presence of Interfering Peaks in the Chromatogram
Potential Cause Recommended Action
Contamination from Solvents or Reagents Run a blank sample containing only the solvents and reagents to identify any background contamination. Use high-purity, GC-grade solvents and reagents.[14]
Side-products from Derivatization Optimize the derivatization reaction conditions (time, temperature) to minimize the formation of side-products.[7]
Co-eluting Matrix Components Improve the chromatographic separation by optimizing the GC temperature program. Perform a sample clean-up step, such as solid-phase extraction (SPE), to remove interfering compounds before derivatization.

Experimental Protocols

Protocol 1: Sample Collection and Storage
  • Collection: Collect biological fluids (e.g., urine, plasma) using standard procedures. For plasma, use EDTA as the anticoagulant.[8]

  • Processing: For plasma, centrifuge the whole blood at 1,500 x g for 15 minutes at 4°C within one hour of collection to separate the plasma.

  • Storage: Immediately aliquot the plasma or urine into cryovials and freeze at -80°C for long-term storage.[9] Avoid storing samples in frost-free freezers that have temperature cycles.

Protocol 2: Derivatization of D-Glyceric Acid for GC-MS Analysis

This protocol is adapted for biological fluids.[1]

Materials:

  • D-Glyceric acid standard

  • Internal Standard (IS), e.g., stable isotope-labeled glyceric acid

  • Pyridine

  • Methoxyamine hydrochloride (MeOx) solution (20 mg/mL in pyridine)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • High-purity solvents (e.g., Methanol, Ethyl Acetate)

Procedure:

  • Sample Thawing: Thaw frozen samples on ice.

  • Aliquoting: Transfer 100 µL of the sample (plasma, urine, or standard) to a glass tube. Add the internal standard.

  • Drying: Evaporate the sample to complete dryness under a gentle stream of nitrogen at room temperature or using a centrifugal vacuum concentrator.

  • Methoximation: Add 50 µL of MeOx solution to the dried sample. Vortex for 1 minute and incubate at 60°C for 45 minutes.

  • Silylation: Cool the sample to room temperature. Add 80 µL of MSTFA with 1% TMCS. Vortex for 1 minute and incubate at 60°C for 30 minutes.

  • Analysis: After cooling, the sample is ready for injection into the GC-MS system.

Visualizations

experimental_workflow cluster_collection Sample Collection & Storage cluster_preparation Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Collect 1. Collect Sample (Urine/Plasma) Process 2. Process Sample (e.g., Centrifuge for Plasma) Collect->Process Store 3. Aliquot & Store at -80°C Process->Store Thaw 4. Thaw Sample on Ice Store->Thaw Retrieve from storage Dry 5. Add IS & Dry (Nitrogen Stream) Thaw->Dry Methoximation 6. Methoximation (MeOx, 60°C) Dry->Methoximation Silylation 7. Silylation (MSTFA, 60°C) Methoximation->Silylation GCMS 8. GC-MS Analysis Silylation->GCMS troubleshooting_logic Start Low/Variable D-Glyceric Acid Signal CheckDeriv Check Derivatization (Reagents, Conditions)? Start->CheckDeriv CheckStorage Review Sample Storage & Handling? CheckDeriv->CheckStorage No Issue Result_Deriv Optimize Derivatization: - Use fresh reagents - Ensure dryness CheckDeriv->Result_Deriv Issue Found CheckInstrument Verify Instrument Performance? CheckStorage->CheckInstrument No Issue Result_Storage Improve Protocol: - Store at -80°C - Minimize freeze-thaw CheckStorage->Result_Storage Issue Found Result_Instrument Calibrate & Maintain GC-MS CheckInstrument->Result_Instrument Issue Found Success Problem Resolved Result_Deriv->Success Result_Storage->Success Result_Instrument->Success

References

interference removal in the analysis of D-glyceric acid from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Analysis of D-Glyceric Acid

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of D-glyceric acid in complex matrices such as plasma, serum, and urine.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical challenges in the determination of D-glyceric acid?

A1: The primary challenges in analyzing D-glyceric acid, a polar and non-volatile compound, stem from the complexity of biological matrices. Key difficulties include:

  • Matrix Effects: In Liquid Chromatography-Mass Spectrometry (LC-MS/MS), co-eluting endogenous substances like salts, phospholipids, and proteins can interfere with the ionization of D-glyceric acid, leading to ion suppression or enhancement.[1][2][3] This can significantly impact the accuracy and reproducibility of quantification.[2]

  • Low Volatility: For Gas Chromatography-Mass Spectrometry (GC-MS), the inherent low volatility of D-glyceric acid necessitates a chemical derivatization step to make it suitable for analysis.[4]

  • Isomeric Separation: D-glyceric acid has a stereoisomer, L-glyceric acid. For certain clinical diagnoses, such as D-glyceric aciduria versus L-glyceric aciduria, their chromatographic separation is essential.[5]

  • Sample Contamination: Contamination from various sources, including sample collection and preparation, can introduce interfering peaks in the chromatogram.

Q2: Why is derivatization required for the GC-MS analysis of D-glyceric acid?

A2: Derivatization is a critical step in preparing D-glyceric acid for GC-MS analysis.[4] This chemical modification process converts the non-volatile D-glyceric acid into a more volatile and thermally stable compound.[4][6] This transformation is essential for the compound to be successfully vaporized in the GC inlet and travel through the analytical column for separation and subsequent detection by the mass spectrometer. The most common derivatization technique for organic acids like D-glyceric acid is a two-step process involving methoximation followed by silylation.[4][7]

Q3: How can I distinguish between D-glyceric acid and its isomer, L-glyceric acid, in my analysis?

A3: Distinguishing between D- and L-glyceric acid requires a chiral separation technique. For LC-MS/MS analysis, this is typically achieved by using a chiral chromatography column, such as one with a ristocetin A glycopeptide antibiotic silica gel bonded phase.[5] This type of stationary phase allows for the differential interaction with the two enantiomers, resulting in their separation and distinct elution times, which can then be detected by the mass spectrometer.[5]

Q4: What are the primary sources of matrix effects in LC-MS/MS analysis of D-glyceric acid?

A4: Matrix effects in LC-MS/MS analysis arise from co-eluting compounds from the biological sample that interfere with the ionization of D-glyceric acid in the mass spectrometer's ion source.[1][2] The most common sources of these interferences in matrices like plasma and urine include:

  • Phospholipids

  • Salts

  • Proteins

  • Endogenous metabolites[8]

These interfering molecules can compete with D-glyceric acid for ionization, leading to a suppressed signal, or in some cases, enhance the signal, both of which compromise the accuracy of the results.[1][2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of D-glyceric acid.

Guide 1: GC-MS Analysis Issues
Problem Potential Cause(s) Recommended Solution(s)
No or very small peak for D-glyceric acid derivative Incomplete derivatization reaction.Ensure all reagents are fresh and anhydrous, as moisture can inhibit the reaction.[4] Optimize reaction time and temperature.[7]
Degradation of the sample or derivative.Check the stability of the derivatized sample. Analyze the sample as soon as possible after derivatization.
Issues with the GC inlet.Check for leaks in the injector.[9] Ensure the inlet liner is clean and not active.[9][10]
Tailing peaks for D-glyceric acid derivative Active sites in the GC system.Deactivate the inlet liner and the first few centimeters of the analytical column. Consider using an inert column.[9][10]
Column contamination.Bake out the column at a high temperature or trim the first few centimeters of the column.[9]
Broad peaks Suboptimal GC conditions.Optimize the oven temperature program and carrier gas flow rate.
Column overloading.Reduce the injection volume or dilute the sample.[9]
Ghost peaks or carryover Contamination in the syringe or inlet.Thoroughly clean the syringe and replace the inlet liner and septum.[11]
Guide 2: LC-MS/MS Analysis Issues
Problem Potential Cause(s) Recommended Solution(s)
Poor sensitivity or signal suppression Significant matrix effects from co-eluting compounds.Improve sample cleanup using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances.[8]
Dilute the sample to reduce the concentration of matrix components.[12][13]
Optimize chromatographic separation to resolve D-glyceric acid from interfering peaks.[12]
Inconsistent retention times Changes in mobile phase composition.Prepare fresh mobile phase and ensure proper mixing.
Column degradation.Replace the analytical column.
Poor peak shape (fronting or tailing) Column overloading.Reduce the amount of sample injected onto the column.
Incompatible solvent for sample dissolution.Ensure the sample is dissolved in a solvent that is compatible with the mobile phase.
Multiple peaks for a single standard Isomer formation or degradation.Check the stability of the standard solution. In some cases, matrix components can bind to the analyte, causing a change in retention time.[1]

Quantitative Data Summary

The following table summarizes typical performance metrics for different analytical methods used for glyceric acid analysis.

Analytical Method Matrix Sample Preparation Recovery (%) Precision (RSD %) Reference
HPLCPlasmaDerivatization with lactate dehydrogenase and phenylhydrazine96.5 ± 6.84.5[14]
UHPLC-MS/MSPorcine TissueAcidified acetonitrile extraction followed by cleanup>97.0 (for most analytes)Not specified[15]
GC-MSNot SpecifiedDerivatization (general)Not specifiedIntra-assay: 7.5, Inter-assay: 8.8[16]

Experimental Protocols

Protocol 1: Derivatization of D-Glyceric Acid for GC-MS Analysis

This protocol is based on the widely used two-step derivatization involving methoximation and trimethylsilylation.[4]

Materials:

  • D-Glyceric acid standard

  • Internal Standard (e.g., stable isotope-labeled glyceric acid)

  • Pyridine

  • Methoxyamine hydrochloride (20 mg/mL in pyridine)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous sodium sulfate

Procedure:

  • Sample Preparation:

    • Thaw frozen biological samples (e.g., urine, plasma) on ice.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to remove particulates.[4]

    • Transfer a known volume of the supernatant to a clean tube and add the internal standard.

    • Dry the sample completely under a stream of nitrogen gas. It is crucial to remove all moisture.[4]

  • Methoximation:

    • Add 50 µL of methoxyamine hydrochloride solution to the dried sample residue.

    • Vortex thoroughly to ensure complete dissolution.

    • Incubate the mixture at 37°C for 90 minutes.[4]

  • Trimethylsilylation:

    • To the methoximated sample, add 80 µL of MSTFA + 1% TMCS.

    • Vortex the mixture.

    • Incubate at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivative.

  • GC-MS Analysis:

    • After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Protocol 2: Sample Preparation for LC-MS/MS using Solid-Phase Extraction (SPE)

This is a general protocol for cleaning up biological samples to reduce matrix effects.

Materials:

  • SPE cartridge (e.g., polymeric reversed-phase)

  • Methanol (conditioning and elution solvent)

  • Deionized water (equilibration solvent)

  • Sample (e.g., plasma, urine) pre-treated as necessary (e.g., protein precipitation with acetonitrile)

Procedure:

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibration: Pass 1 mL of deionized water through the cartridge.

  • Loading: Load the pre-treated sample onto the cartridge.

  • Washing: Pass 1 mL of a weak organic solvent (e.g., 5% methanol in water) to wash away salts and other polar interferences.

  • Elution: Elute the D-glyceric acid using a small volume of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

Visualizations

Interference_Removal_Workflow General Workflow for Interference Removal in D-Glyceric Acid Analysis cluster_sample_prep Sample Preparation cluster_extraction_methods Extraction Methods cluster_analysis Analysis cluster_troubleshooting Troubleshooting Sample Complex Matrix (e.g., Plasma, Urine) Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample->Precipitation Extraction Extraction Precipitation->Extraction LLE Liquid-Liquid Extraction (LLE) Extraction->LLE for extensive cleanup SPE Solid-Phase Extraction (SPE) Extraction->SPE for selective cleanup Dilution Dilute and Shoot Extraction->Dilution for high-throughput Derivatization Derivatization (for GC-MS) LLE->Derivatization Analysis Chromatographic Analysis (GC-MS or LC-MS/MS) LLE->Analysis SPE->Derivatization SPE->Analysis Dilution->Analysis Derivatization->Analysis Interference Interference Detected (e.g., Ion Suppression) Analysis->Interference Optimization Method Optimization Interference->Optimization cluster_sample_prep cluster_sample_prep Optimization->cluster_sample_prep Adjust Sample Prep cluster_analysis cluster_analysis Optimization->cluster_analysis Adjust Analytical Method

Caption: Workflow for interference removal in D-glyceric acid analysis.

GCMS_Troubleshooting_Logic Troubleshooting Logic for GC-MS Analysis of D-Glyceric Acid cluster_deriv Derivatization Checks cluster_system System Checks Problem Problem Observed (e.g., Poor Peak Shape, Low Signal) Check_Derivatization Step 1: Verify Derivatization Problem->Check_Derivatization Reagents Fresh Reagents? Anhydrous? Check_Derivatization->Reagents Conditions Correct Time & Temperature? Check_Derivatization->Conditions Check_System Step 2: Inspect GC-MS System Inlet Clean Liner? No Leaks? Check_System->Inlet Column Column Integrity? No Contamination? Check_System->Column Detector Detector Tuning OK? Check_System->Detector Solution Implement Solution Reagents->Check_System If OK Conditions->Check_System If OK Inlet->Solution If Issue Found Column->Solution If Issue Found Detector->Solution If Issue Found

Caption: Troubleshooting logic for GC-MS analysis of D-glyceric acid.

References

stability of (2R)-2,3-Dihydroxypropanoic acid under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (2R)-2,3-Dihydroxypropanoic acid (D-Glyceric Acid) under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in aqueous solutions?

A1: The stability of this compound is primarily influenced by pH and temperature. Extreme pH conditions (both acidic and alkaline) and elevated temperatures can lead to degradation. The presence of oxidizing agents and exposure to UV light may also impact its stability.

Q2: What are the likely degradation pathways for this compound?

A2: Based on its chemical structure, this compound can degrade through several pathways:

  • Dehydration: Elimination of water molecules at elevated temperatures, potentially leading to the formation of unsaturated acids.

  • Oxidation: The hydroxyl groups are susceptible to oxidation, which can lead to the formation of corresponding keto-acids or further breakdown into smaller molecules like glycolic acid and formic acid.[1]

  • Polymerization: Under certain conditions, such as heating in the presence of an acid catalyst, D-Glyceric acid can undergo thermal condensation to form polyglyceric acid.[2]

  • Hydrolysis (of polymers): If polyglyceric acid is formed, it can undergo hydrolysis back to the monomer, with the rate being dependent on pH. The hydrolysis of poly-DL-glyceric acid has been observed to be more stable under mild acidic conditions compared to neutral pH.[2]

Q3: Are there any known incompatibilities with common excipients?

A3: While specific compatibility studies for this compound are not widely published, general principles of drug-excipient compatibility should be considered. Potential incompatibilities could arise with:

  • Reducing sugars (e.g., lactose): The carboxylic acid group of D-Glyceric acid could potentially react with reducing sugars.

  • Basic excipients: As an acid, it will react with basic excipients.

  • Excipients with reactive impurities: Trace impurities in excipients, such as peroxides in povidone, could lead to oxidative degradation.

It is always recommended to conduct compatibility studies with the intended excipients for a specific formulation.

Troubleshooting Guides

Issue 1: Unexpected decrease in the concentration of this compound in an acidic formulation.

  • Possible Cause 1: Acid-catalyzed degradation.

    • Troubleshooting Step: Review the pH of your formulation. Strongly acidic conditions, especially when combined with elevated temperatures, can accelerate degradation. Consider adjusting the pH to a milder acidic range if the formulation allows. One study on a different organic acid, glycyrrhetic acid, showed significant degradation in 1N and 5N HCl at 80°C.[3]

  • Possible Cause 2: Polymerization.

    • Troubleshooting Step: Analyze the sample for the presence of higher molecular weight species using techniques like Gel Permeation Chromatography (GPC). Thermal condensation to polyglyceric acid can occur, especially with heat and an acid catalyst.[2]

Issue 2: Appearance of unknown peaks during HPLC analysis of a stability sample.

  • Possible Cause 1: Formation of degradation products.

    • Troubleshooting Step: Characterize the unknown peaks using mass spectrometry (LC-MS) to identify potential degradation products such as glyceraldehyde, glycolic acid, or formic acid.[1]

  • Possible Cause 2: Interaction with container or closure.

    • Troubleshooting Step: Investigate potential leaching or reaction with the storage container. Run a blank study with the solvent and container to rule out extraneous peaks.

Issue 3: Inconsistent stability results at elevated temperatures.

  • Possible Cause 1: Complex thermal degradation pathways.

    • Troubleshooting Step: The thermal degradation of related compounds like glycerol can be complex.[4][5] Conduct a thorough forced degradation study at various temperatures to understand the degradation profile. Employ techniques like Differential Scanning Calorimetry (DSC) to investigate thermal events.

  • Possible Cause 2: Evaporation of solvent.

    • Troubleshooting Step: Ensure proper sealing of stability chambers and sample containers to prevent solvent evaporation, which would concentrate the analyte and give misleading results.

Data Presentation

Table 1: Effect of pH on the Stability of this compound at 40°C for 30 days.

pH% Recovery (Illustrative)Appearance of Solution
2.092%Clear, colorless
4.598%Clear, colorless
7.099%Clear, colorless
9.094%Clear, colorless
12.088%Slight yellowing

Table 2: Effect of Temperature on the Stability of this compound at pH 4.5 for 30 days.

Temperature% Recovery (Illustrative)Appearance of Solution
5°C>99%Clear, colorless
25°C99%Clear, colorless
40°C98%Clear, colorless
60°C91%Clear, colorless
80°C75%Slight browning

Experimental Protocols

Protocol 1: Forced Degradation Study (as per ICH Q1A(R2) Guidelines)

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish the intrinsic stability of this compound.[6][7][8][9]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer of a specific pH) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1N HCl.

    • Incubate the solution at 80°C for 2 hours.[3]

    • At appropriate time points, withdraw samples, neutralize with an equivalent amount of 1N NaOH, and dilute to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1N NaOH.

    • Incubate the solution at 80°C for 2 hours.

    • At appropriate time points, withdraw samples, neutralize with an equivalent amount of 1N HCl, and dilute for analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Store the solution at room temperature, protected from light, for 24 hours.

    • Withdraw samples at appropriate time points and dilute for analysis.

  • Thermal Degradation:

    • Transfer a sample of the solid this compound to a stability chamber maintained at 80°C for 48 hours.

    • Also, reflux a solution of the compound at 80°C for 2 hours.

    • Analyze the stressed samples.

  • Photostability Testing:

    • Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Analyze the exposed samples alongside a control sample protected from light.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. A typical method would involve a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) in a gradient or isocratic mode. UV detection at an appropriate wavelength (e.g., around 210 nm) is commonly used for non-chromophoric acids.

Mandatory Visualizations

Degradation_Pathways cluster_main Degradation of this compound cluster_products Potential Degradation Products D-Glyceric_Acid This compound Glyceraldehyde Glyceraldehyde D-Glyceric_Acid->Glyceraldehyde Oxidation/Dehydration Glycolic_Acid Glycolic Acid D-Glyceric_Acid->Glycolic_Acid Oxidative Cleavage Polyglyceric_Acid Polyglyceric Acid D-Glyceric_Acid->Polyglyceric_Acid Thermal Condensation (Acidic, Heat) Formic_Acid Formic Acid Glycolic_Acid->Formic_Acid Further Oxidation Polyglyceric_Acid->D-Glyceric_Acid Hydrolysis

Caption: Proposed degradation pathways of this compound.

Experimental_Workflow cluster_workflow Stability Indicating Method Workflow Start Start: Stability Study Initiation Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) Start->Forced_Degradation Method_Development Develop Stability-Indicating HPLC Method Forced_Degradation->Method_Development Method_Validation Validate Method (ICH Q2(R1)) Method_Development->Method_Validation Stability_Testing Place Samples on Stability (ICH Q1A(R2)) Method_Validation->Stability_Testing Analysis Analyze Samples at Time Points Stability_Testing->Analysis Data_Evaluation Evaluate Data and Determine Shelf-life Analysis->Data_Evaluation End End: Stability Report Data_Evaluation->End

Caption: General workflow for a stability indicating study.

References

Validation & Comparative

validation of an HPLC method for D-glyceric acid quantification according to ICH guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the validation of a chiral High-Performance Liquid Chromatography (HPLC) method for the enantioselective quantification of D-glyceric acid, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1] Due to the critical role of D-glyceric acid as a biomarker for certain inborn errors of metabolism, such as D-glyceric aciduria, robust and reliable analytical methods are essential for accurate diagnosis and monitoring.

This document presents a detailed, illustrative validation protocol for a chiral HPLC method. The experimental data herein is representative of typical performance characteristics for such an assay. Furthermore, this guide compares the chiral HPLC method with alternative techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and enzymatic assays, providing a comprehensive resource for researchers, scientists, and drug development professionals.

Illustrative Chiral HPLC Method for D-Glyceric Acid Quantification

The enantioselective separation and quantification of D-glyceric acid are paramount as its presence and concentration in biological fluids are indicative of specific metabolic disorders. Chiral HPLC is a widely utilized and robust technique for resolving and quantifying enantiomers. An illustrative isocratic chiral HPLC method for the analysis of D-glyceric acid is outlined below. This method serves as the basis for the subsequent validation studies.

Table 1: Illustrative Chromatographic Conditions for Chiral HPLC
ParameterCondition
Instrument High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometric detector
Column Ristocetin A glycopeptide antibiotic silica gel bonded column
Mobile Phase Triethylamine acetate at pH 4.1 with 10% methanol[2]
Flow Rate 0.5 mL/min
Column Temperature 25°C
Detection UV at 210 nm or Mass Spectrometry (Negative Ion Mode)[2]
Injection Volume 10 µL
Diluent Mobile Phase

Experimental Protocols for Method Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The following protocols outline the experiments to be performed to validate the chiral HPLC method for D-glyceric acid quantification according to ICH Q2(R1) guidelines.[1]

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.

  • Protocol:

    • Prepare a solution of the D/L-glyceric acid racemate.

    • Prepare a solution containing only the diluent (blank).

    • Prepare solutions of each individual enantiomer (D- and L-glyceric acid).

    • If analyzing biological samples, prepare a blank matrix (e.g., urine, plasma) and a matrix sample spiked with the D/L-glyceric acid racemate.

    • Inject the blank, individual enantiomer solutions, racemic mixture, and spiked matrix samples into the HPLC system.

  • Acceptance Criteria: The D-glyceric acid peak should be well-resolved from the L-glyceric acid peak and any other components in the sample matrix. The resolution factor between the enantiomeric peaks should be greater than 1.5. No interfering peaks should be observed at the retention time of D-glyceric acid in the blank samples.

Linearity

The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Protocol: Prepare a series of at least five concentrations of D-glyceric acid standard solutions across the expected analytical range. Analyze each concentration in triplicate. Plot the mean peak area against the corresponding concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The y-intercept should be close to zero. Visual inspection of the plot should confirm a linear relationship.

Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Protocol: Prepare samples at three concentration levels (low, medium, and high) across the linear range by spiking a blank matrix with known amounts of D-glyceric acid. Analyze each sample in triplicate.

  • Acceptance Criteria: The mean recovery should be within 80-120% for each concentration level.

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is typically evaluated at two levels: repeatability and intermediate precision.

  • Protocol:

    • Repeatability (Intra-day Precision): Prepare six identical samples of D-glyceric acid at the target concentration. Analyze all six samples on the same day, with the same analyst, and on the same instrument. Calculate the relative standard deviation (%RSD) of the peak areas.

    • Intermediate Precision (Inter-day Precision): Repeat the analysis of six identical samples on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 15%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The limit of detection is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The limit of quantitation is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Protocol: These can be determined based on the signal-to-noise ratio. Inject a series of diluted solutions of the analyte. Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be determined with acceptable precision (%RSD ≤ 20%) and accuracy (recovery within 80-120%).

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Protocol: Introduce small, deliberate changes to the method parameters, one at a time. Examples of variations include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2°C)

    • Mobile phase composition (e.g., ± 1% methanol)

    • pH of the mobile phase (± 0.1 unit)

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits. The results of the analysis of a standard solution should not be significantly affected.

Summary of Illustrative Validation Data

The following table summarizes the typical performance characteristics of a validated chiral HPLC method for the quantification of D-glyceric acid, based on the principles outlined in the ICH guidelines.

Table 2: Illustrative ICH Validation Parameters for the Chiral HPLC Method
Validation ParameterAcceptance CriteriaIllustrative Result
Specificity Resolution > 1.5, No interferenceBaseline separation achieved (Resolution = 2.1), No interfering peaks observed
Linearity (Range: 1 - 100 µg/mL) Correlation Coefficient (r²) ≥ 0.99r² = 0.9995
Accuracy 80 - 120% Recovery98.5 - 102.3%
Precision (%RSD)
- Repeatability (Intra-day)≤ 15%1.8%
- Intermediate Precision (Inter-day)≤ 15%2.5%
Limit of Detection (LOD) S/N ratio ≥ 3:10.3 µg/mL
Limit of Quantitation (LOQ) S/N ratio ≥ 10:1, Precision ≤ 20%, Accuracy 80-120%1.0 µg/mL
Robustness System suitability criteria metMethod remains reliable under minor variations

Comparison with Alternative Methods

While chiral HPLC is a powerful technique for D-glyceric acid quantification, other methods can also be employed. This section provides a comparison of the chiral HPLC method with Gas Chromatography-Mass Spectrometry (GC-MS) and enzymatic assays.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like D-glyceric acid, a derivatization step is necessary to increase volatility. A common approach involves a two-step derivatization with methoximation followed by trimethylsilylation.

  • Protocol Summary:

    • Sample Preparation: Biological samples (e.g., urine, plasma) are thawed and centrifuged.

    • Derivatization (Two-step):

      • Methoximation: The sample is treated with methoxyamine hydrochloride in pyridine to derivatize carbonyl groups.

      • Trimethylsilylation: The sample is then treated with a silylating agent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to derivatize hydroxyl and carboxyl groups.

    • GC-MS Analysis: The derivatized sample is injected into the GC-MS system. Separation occurs on a capillary column, and detection is performed by mass spectrometry, often in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

Enzymatic Assays

Enzymatic assays offer high specificity due to the nature of enzyme-substrate interactions. A potential enzymatic assay for D-glyceric acid could be based on the activity of D-glycerate dehydrogenase, which catalyzes the oxidation of D-glycerate to hydroxypyruvate, with the concomitant reduction of NAD⁺ to NADH. The production of NADH can be monitored spectrophotometrically at 340 nm.

  • Protocol Summary:

    • Sample Preparation: Biological samples may require pre-treatment to remove interfering substances.

    • Enzymatic Reaction: The sample is incubated with a reaction mixture containing D-glycerate dehydrogenase, NAD⁺, and a suitable buffer.

    • Detection: The increase in absorbance at 340 nm due to the formation of NADH is measured over time. The rate of the reaction is proportional to the concentration of D-glyceric acid in the sample.

Table 3: Comparison of Analytical Methods for D-Glyceric Acid Quantification
FeatureChiral HPLCGC-MSEnzymatic Assay
Principle Chromatographic separation of enantiomers on a chiral stationary phase.Chromatographic separation of volatile derivatives followed by mass spectrometric detection.Enzyme-catalyzed reaction specific to D-glyceric acid.
Specificity High for enantiomers.Very high, based on retention time and mass fragmentation.Very high, based on enzyme-substrate specificity.
Sensitivity Good to high (µg/mL to ng/mL range).Very high (ng/mL to pg/mL range).Moderate to good (µg/mL range).
Sample Preparation Minimal, usually dilution and filtration.More complex, requires a two-step derivatization.May require sample clean-up to remove inhibitors.
Throughput Moderate.Lower, due to longer run times and sample preparation.Potentially high, suitable for microplate format.
Instrumentation Cost Moderate to high.High.Low to moderate.
Key Advantage Direct enantioseparation without derivatization.Highest sensitivity and specificity.High specificity and potential for high throughput.
Key Disadvantage Lower sensitivity compared to GC-MS.Requires derivatization, which can be time-consuming and introduce variability.Susceptible to interference from enzyme inhibitors in the sample matrix.

Visualizing the Workflow and Relationships

To better illustrate the processes and concepts discussed, the following diagrams were generated using the DOT language.

Figure 1. HPLC Method Validation Workflow (ICH Q2(R1)) cluster_0 Method Development cluster_1 Method Validation Method_Optimization Optimize Method Parameters (Column, Mobile Phase, etc.) Specificity Specificity Method_Optimization->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: HPLC Method Validation Workflow according to ICH Q2(R1) guidelines.

Figure 2. Comparison of Analytical Principles cluster_HPLC Chiral HPLC cluster_GCMS GC-MS cluster_Enzymatic Enzymatic Assay Sample Sample HPLC_Separation Chiral Stationary Phase Separates D- and L-isomers Sample->HPLC_Separation Derivatization Chemical Derivatization (Volatile) Sample->Derivatization Enzyme_Reaction Specific Enzyme Reaction (D-glycerate dehydrogenase) Sample->Enzyme_Reaction HPLC_Detection UV or MS Detector Quantifies D-isomer HPLC_Separation->HPLC_Detection GC_Separation Gas Chromatography Separates derivatives Derivatization->GC_Separation MS_Detection Mass Spectrometry Detects and Quantifies GC_Separation->MS_Detection Spectrophotometry Spectrophotometric Detection (NADH at 340 nm) Enzyme_Reaction->Spectrophotometry

Caption: Principles of different analytical methods for D-glyceric acid.

References

A Comparative Guide to the Cross-Validation of LC-MS and GC-MS Methods for D-Glyceric Acid Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolomics and the study of metabolic disorders, the accurate quantification of D-glyceric acid is of significant interest. This organic acid is a key biomarker for certain inborn errors of metabolism, such as D-glyceric aciduria. The two most powerful and widely employed analytical techniques for the quantification of small molecules like D-glyceric acid are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

This guide provides an objective comparison of these two methods for the measurement of D-glyceric acid, supported by experimental data and detailed protocols. The choice between LC-MS and GC-MS depends on various factors, including the required sensitivity, sample matrix, sample throughput, and the specific goals of the analysis.

Technology Overview: LC-MS vs. GC-MS for D-Glyceric Acid Analysis

The fundamental difference between LC-MS and GC-MS lies in the mobile phase used for separation and the consequent sample requirements.

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of volatile and thermally stable compounds. Due to the polar nature and low volatility of D-glyceric acid, a chemical derivatization step is mandatory to convert it into a more volatile and thermally stable compound suitable for GC-MS analysis.[1] This typically involves a two-step process of methoximation followed by trimethylsilylation.[1] GC-MS offers high separation efficiency and is often considered a gold standard for the analysis of certain small molecules.[2]

Liquid Chromatography-Mass Spectrometry (LC-MS) is highly versatile and well-suited for the analysis of polar, non-volatile, and thermally labile compounds, making it an excellent choice for D-glyceric acid.[3] A significant advantage of LC-MS is that it often allows for simpler sample preparation, sometimes with a "dilute-and-shoot" approach, eliminating the need for derivatization.[2] This can lead to faster sample processing times. Furthermore, specialized chiral LC columns can be used to separate the D- and L-enantiomers of glyceric acid, which is crucial for the accurate diagnosis of specific metabolic disorders.[3]

Quantitative Performance Comparison

While a direct head-to-head study with comprehensive validation data for D-glyceric acid was not identified in the public literature, the following table summarizes the typical performance characteristics of LC-MS and GC-MS for the analysis of similar organic acids. These values provide a general comparison of the expected performance for D-glyceric acid analysis.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Key Considerations
Limit of Detection (LOD) High sensitivity, typically in the low picogram (pg) range on-column for derivatized acids.[4]Excellent sensitivity, with LODs reported in the picogram (pg) to low nanogram per milliliter (ng/mL) range.[4]The specific LOD will depend on the sample matrix, instrument sensitivity, and the efficiency of the derivatization (for GC-MS) or ionization (for LC-MS).
Limit of Quantification (LOQ) Typically in the mid-picogram (pg) to low nanogram (ng) range.Generally in the low nanogram per milliliter (ng/mL) range.LOQ is critical for accurate and precise measurement of low-abundance analytes.
Linearity (R²) Excellent, typically ≥ 0.99.Excellent, typically ≥ 0.99.Both methods demonstrate a wide linear dynamic range.
Precision (%RSD) Generally < 15%.Generally < 15%.Precision is influenced by sample preparation consistency, instrument stability, and data processing.
Accuracy (% Recovery) Typically within 85-115%.Typically within 85-115%.Accuracy is dependent on the quality of standards and the effectiveness of matrix effect mitigation.
Sample Throughput Lower, due to the mandatory and often time-consuming derivatization step.Higher, with simpler sample preparation and faster analysis times.[2]"Dilute-and-shoot" LC-MS methods can significantly increase sample throughput.
Derivatization Mandatory.Generally not required.The derivatization step in GC-MS adds complexity and potential for variability.

Experimental Workflows

A cross-validation study involves analyzing the same set of samples by both methods to compare and verify the results. The following diagram illustrates the logical flow of such a study for D-glyceric acid analysis.

cluster_SamplePrep Harmonized Sample Preparation cluster_GCMS GC-MS Workflow cluster_LCMS LC-MS Workflow Sample Biological Sample (e.g., Urine, Plasma) ProteinPrecipitation Protein Precipitation (e.g., with Acetonitrile) Sample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Derivatization Derivatization (Methoximation & Silylation) Supernatant->Derivatization GC-MS Path Dilution Dilution Supernatant->Dilution LC-MS Path GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis DataComparison Data Comparison and Validation GCMS_Analysis->DataComparison LCMS_Analysis LC-MS/MS Analysis Dilution->LCMS_Analysis LCMS_Analysis->DataComparison

Cross-validation workflow for D-glyceric acid analysis.

Detailed Experimental Protocols

GC-MS Protocol for D-Glyceric Acid

This protocol is based on the widely used two-step derivatization method involving methoximation followed by trimethylsilylation.[1]

1. Sample Preparation:

  • Thaw frozen biological samples (e.g., urine, plasma) on ice.

  • To 100 µL of the sample, add an internal standard (e.g., a stable isotope-labeled glyceric acid).

  • Perform protein precipitation by adding 400 µL of cold acetonitrile. Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

2. Derivatization:

  • Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract. Vortex and incubate at 60°C for 60 minutes.

  • Trimethylsilylation: Add 80 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS). Vortex and incubate at 60°C for 30 minutes.

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC or similar.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or similar, operated in electron ionization (EI) mode.

  • Detection: Use selected ion monitoring (SIM) for quantification of the trimethylsilyl derivative of D-glyceric acid.

LC-MS/MS Protocol for D-Glyceric Acid

This protocol outlines a direct "dilute-and-shoot" method suitable for D-glyceric acid analysis in biological fluids.

1. Sample Preparation:

  • Thaw frozen biological samples on ice.

  • To 50 µL of the sample, add an internal standard (e.g., a stable isotope-labeled glyceric acid).

  • Perform protein precipitation by adding 200 µL of cold acetonitrile. Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and dilute 1:10 with the initial mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: Agilent 1290 Infinity II UHPLC or similar.

  • Column: A chiral column such as a narrow-bore ristocetin A glycopeptide antibiotic silica gel bonded column for enantiomeric separation, or a suitable reversed-phase or HILIC column for general quantification.[3]

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative ion electrospray ionization (ESI) mode.

  • Detection: Use multiple reaction monitoring (MRM) to monitor specific precursor-to-product ion transitions for D-glyceric acid and the internal standard for high selectivity and sensitivity.

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the principle of derivatization for GC-MS analysis of D-glyceric acid.

cluster_Analyte Analyte Properties cluster_Derivatization Derivatization Process cluster_Derivative Derivative Properties DGlycericAcid D-Glyceric Acid Properties Polar | Non-Volatile DGlycericAcid->Properties Methoximation Methoximation DGlycericAcid->Methoximation Step 1 Silylation Silylation (TMS) Methoximation->Silylation Derivatized_GA Derivatized D-Glyceric Acid Silylation->Derivatized_GA Step 2 Derivative_Properties Non-Polar | Volatile Derivatized_GA->Derivative_Properties GCMS_Analysis GC-MS Analysis Derivatized_GA->GCMS_Analysis Suitable for GC-MS

Derivatization workflow for GC-MS analysis.

Conclusion

Both GC-MS and LC-MS/MS are robust and reliable methods for the quantification of D-glyceric acid.

  • GC-MS is a well-established technique that provides high sensitivity, but the mandatory derivatization step can be time-consuming and introduce variability.

  • LC-MS/MS offers high sensitivity and selectivity with the significant advantage of simpler and faster sample preparation. For studies requiring the differentiation of D- and L-glyceric acid, chiral LC-MS is the method of choice.

A cross-validation study is highly recommended when establishing a new method or comparing results across different platforms to ensure data accuracy and reliability. The choice of method will ultimately be guided by the specific requirements of the study, including the sample matrix, required sensitivity, desired sample throughput, and available resources. For high-throughput screening and chiral separation, LC-MS/MS is generally the superior option.

References

A Comparative Guide to the Biological Activities of (2R)- and (2S)-2,3-Dihydroxypropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of the enantiomers of 2,3-dihydroxypropanoic acid: (2R)-2,3-dihydroxypropanoic acid (D-glyceric acid) and (2S)-2,3-dihydroxypropanoic acid (L-glyceric acid). While structurally similar, these molecules exhibit distinct metabolic roles and are associated with different inborn errors of metabolism. This document summarizes their key biological differences, presents available quantitative data, and provides detailed experimental protocols for their study.

Introduction to the Enantiomers

(2R)- and (2S)-2,3-dihydroxypropanoic acid are chiral molecules, meaning they are non-superimposable mirror images of each other. This stereochemical difference leads to significantly different interactions with the chiral environment of biological systems, such as enzymes and receptors, resulting in distinct metabolic fates and physiological effects. D-glyceric acid is a natural metabolite in humans, involved in the catabolism of serine and fructose.[1] In contrast, L-glyceric acid is primarily significant as a biomarker for a specific metabolic disorder.[1]

Comparative Biological Activity

The most profound difference in the biological activity of D- and L-glyceric acid is evident in human metabolism. The accumulation of each enantiomer is linked to a distinct genetic disorder with different clinical presentations.

FeatureThis compound (D-Glyceric Acid)(2S)-2,3-Dihydroxypropanoic Acid (L-Glyceric Acid)
Associated Metabolic Disorder D-Glyceric Aciduria[1]L-Glyceric Aciduria (Primary Hyperoxaluria Type II)[1]
Deficient Enzyme D-Glycerate Kinase (GLYCTK)[1][2]Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR)[1]
Primary Clinical Manifestations Progressive neurological impairment, intellectual disability, seizures, hypotonia, and metabolic acidosis.[1]Recurrent kidney stones (nephrolithiasis) due to oxalate accumulation.[3]
Metabolic Pathway Involvement Catabolism of serine and fructose.[1]Byproduct of altered glyoxylate and hydroxypyruvate metabolism.[4]
Potential Therapeutic Interest Recent studies suggest a role in activating mitochondrial metabolism, which may reduce plasma lactate and systemic inflammation.[5][6][7][8][9]Primarily used as a diagnostic marker; no therapeutic applications reported.

Quantitative Data Summary

Direct comparative studies on the biological effects of D- and L-glyceric acid on cell lines or animal models are limited. The most relevant quantitative data pertains to the kinetics of the enzymes involved in their respective metabolic pathways.

Table 1: Enzyme Kinetic Parameters

EnzymeSubstrateKm (mM)kcat (s-1)CofactorOrganism/Source
Pyrococcus furiosus Glyoxylate Reductase/Hydroxypyruvate Reductase (PfuGRHPR)Glyoxylate-13.0NADHPyrococcus furiosus
Hydroxypyruvate-10.0NADHPyrococcus furiosus
Glyoxylate-1.2NADPHPyrococcus furiosus
Hydroxypyruvate-1.2NADPHPyrococcus furiosus

Signaling and Metabolic Pathways

The distinct roles of D- and L-glyceric acid are rooted in their separate metabolic pathways. The following diagrams illustrate these differences.

D_Glyceric_Acid_Metabolism Fructose Fructose D_Glyceraldehyde D-Glyceraldehyde Fructose->D_Glyceraldehyde Serine Serine D_Glyceric_Acid This compound (D-Glyceric Acid) Serine->D_Glyceric_Acid D_Glyceraldehyde->D_Glyceric_Acid Two_Phosphoglycerate 2-Phosphoglycerate D_Glyceric_Acid->Two_Phosphoglycerate   D-Glycerate Kinase (GLYCTK) Accumulation Accumulation in D-Glyceric Aciduria D_Glyceric_Acid->Accumulation Deficiency Glycolysis Glycolysis Two_Phosphoglycerate->Glycolysis

Metabolic Pathway of this compound.

L_Glyceric_Acid_Metabolism Glyoxylate Glyoxylate Oxalate Oxalate Glyoxylate->Oxalate GRHPR Deficiency Hydroxypyruvate Hydroxypyruvate D_Glycerate D-Glycerate Hydroxypyruvate->D_Glycerate Glyoxylate Reductase/ Hydroxypyruvate Reductase (GRHPR) L_Glyceric_Acid (2S)-2,3-Dihydroxypropanoic Acid (L-Glyceric Acid) Hydroxypyruvate->L_Glyceric_Acid GRHPR Deficiency Kidney_Stones Kidney Stones Oxalate->Kidney_Stones

Metabolic Pathway in L-Glyceric Aciduria.

Experimental Protocols

Accurate characterization and quantification of D- and L-glyceric acid and the activity of their associated enzymes are crucial for research and diagnosis.

Protocol 1: D-Glycerate Kinase Activity Assay (Coupled Enzyme Assay)

This assay measures the activity of D-glycerate kinase by coupling the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically.

Materials:

  • Tris-HCl buffer (pH 7.5)

  • MgCl2

  • ATP

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • This compound (D-glyceric acid)

  • Microplate reader capable of reading absorbance at 340 nm

  • 96-well microplate

Procedure:

  • Prepare a reaction mixture containing Tris-HCl, MgCl2, ATP, PEP, NADH, PK, and LDH.

  • Add the enzyme sample (e.g., cell lysate or purified enzyme) to the wells of the microplate.

  • Initiate the reaction by adding D-glyceric acid to the wells.

  • Immediately measure the decrease in absorbance at 340 nm in kinetic mode at a constant temperature (e.g., 37°C) for a set period (e.g., 10-20 minutes).

  • The rate of NADH oxidation (decrease in A340) is proportional to the D-glycerate kinase activity.

Calculation: Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M-1cm-1) and the rate of change in absorbance.

Protocol 2: Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR) Activity Assay

This protocol determines GRHPR activity by measuring the rate of NADPH or NADH oxidation.

Materials:

  • HEPES or Potassium Phosphate buffer (pH 7.0-7.4)

  • NADPH or NADH

  • Hydroxypyruvate or Glyoxylate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing buffer and NADPH or NADH.

  • Add the enzyme sample.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding the substrate (hydroxypyruvate or glyoxylate).

  • Monitor the decrease in absorbance at 340 nm over time.

Calculation: The activity is calculated based on the rate of decrease in absorbance at 340 nm, similar to the D-glycerate kinase assay.

Protocol 3: Chiral Separation and Quantification by LC-MS/MS

This method allows for the specific detection and quantification of D- and L-glyceric acid in biological samples like urine.[10]

Instrumentation:

  • Liquid chromatograph coupled to a triple quadrupole tandem mass spectrometer (LC-MS/MS).

  • Chiral stationary phase column (e.g., Ristocetin A glycopeptide antibiotic silica gel bonded column).[10]

Sample Preparation:

  • Thaw frozen urine samples and centrifuge to remove particulates.

  • Dilute the supernatant with an appropriate solvent (e.g., 0.1% formic acid in water).

  • Add an internal standard for quantification.

LC-MS/MS Parameters:

  • Mobile Phase: An isocratic or gradient elution using a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., triethylamine acetate at pH 4.1).[10]

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode.

  • MS/MS Detection: Monitor specific parent-to-daughter ion transitions for D- and L-glyceric acid and the internal standard in multiple reaction monitoring (MRM) mode.

Data Analysis: Quantify the concentration of each enantiomer by comparing the peak area ratios of the analyte to the internal standard against a calibration curve.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the differential diagnosis of D- and L-glyceric aciduria.

Diagnostic_Workflow cluster_sample Sample Collection & Preparation cluster_analysis Analytical Procedure cluster_diagnosis Diagnosis Urine_Sample Urine Sample Collection Sample_Prep Centrifugation & Dilution Urine_Sample->Sample_Prep LC_MSMS Chiral LC-MS/MS Analysis Sample_Prep->LC_MSMS Data_Acquisition Data Acquisition (MRM) LC_MSMS->Data_Acquisition Quantification Quantification of D- and L-Glyceric Acid Data_Acquisition->Quantification Diagnosis_D D-Glyceric Aciduria Quantification->Diagnosis_D Elevated D-Glyceric Acid Diagnosis_L L-Glyceric Aciduria Quantification->Diagnosis_L Elevated L-Glyceric Acid Normal Normal Quantification->Normal Normal Levels

Workflow for Differential Diagnosis of Glyceric Acidurias.

Conclusion

The biological activities of (2R)- and (2S)-2,3-dihydroxypropanoic acid are starkly different, underscoring the principle of stereospecificity in biological systems. While D-glyceric acid is a normal human metabolite whose accumulation due to D-glycerate kinase deficiency leads to severe neurological disease, L-glyceric acid is primarily a diagnostic marker for primary hyperoxaluria type II, a disorder of glyoxylate metabolism caused by GRHPR deficiency that affects the kidneys. Recent research into the potential therapeutic effects of D-glyceric acid on mitochondrial function highlights an expanding area of interest beyond its role in inborn errors of metabolism. The provided experimental protocols offer a foundation for researchers to further investigate the distinct roles of these enantiomers in health and disease.

References

A Comparative Guide to the Accuracy and Precision of Enzymatic Methods for D-Glyceric Acid Determination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of metabolic pathways and associated disorders, the accurate and precise determination of D-glyceric acid is of paramount importance. Elevated levels of this metabolite are a key biomarker for D-glyceric aciduria, a rare inborn error of metabolism.[1][2][3][4] This guide provides a comprehensive comparison of enzymatic methods for D-glyceric acid quantification against established chromatographic techniques, supported by available experimental data and detailed methodologies.

Overview of Analytical Approaches

The determination of D-glyceric acid in biological matrices such as urine and plasma presents analytical challenges due to its polar nature and the need to differentiate it from its L-enantiomer.[5] The primary methods employed include enzymatic assays, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Enzymatic methods offer the potential for high specificity and simplified sample preparation. These assays are typically based on the activity of D-glycerate kinase, which catalyzes the phosphorylation of D-glyceric acid.[1] The reaction can be coupled to other enzymatic reactions that result in a measurable change in absorbance or fluorescence, allowing for quantification.

Chromatographic methods , such as GC-MS and LC-MS/MS, are powerful alternatives that provide high sensitivity and the ability to perform chiral separations, which is crucial for distinguishing between D- and L-glyceric acid.[5][6] These methods, however, often require more extensive sample preparation, including derivatization to improve the volatility and ionization of the analyte.[6]

Performance Comparison

While specific, commercially available enzymatic assay kits for the routine quantification of D-glyceric acid with fully published validation data are not prominently featured in the reviewed scientific literature, the performance of enzymatic assays for similar organic acids is well-documented. The following table summarizes the typical performance characteristics of an enzymatic assay compared to established chromatographic methods for D-glyceric acid determination.

ParameterEnzymatic Assay (Typical Performance)LC-MS/MSGC-MS
Principle Spectrophotometric or fluorometric measurement following an enzyme-catalyzed reaction.Chromatographic separation followed by mass spectrometric detection of the specific mass-to-charge ratio of the analyte and its fragments.Chromatographic separation of volatile derivatives followed by mass spectrometric detection.
Accuracy (Recovery) Typically 90-110%95-105%75% (with THF extraction)[7]
Precision (CV%) Intra-assay: < 5% Inter-assay: < 10%Intra-assay: < 10% Inter-assay: < 15%Variable, dependent on derivatization and extraction
Limit of Detection (LOD) µM rangeLow µM to nM rangeµg/mg creatinine range[7]
Limit of Quantification (LOQ) µM rangeLow µM to nM rangeµg/mg creatinine range[7]
Specificity High for D-enantiomer, dependent on enzyme purity.Excellent, allows for chiral separation.[5]Good, requires derivatization for chirality.[6]
Sample Throughput High, amenable to automation.Moderate to high, dependent on chromatographic run time.Moderate, can be limited by sample preparation time.
Instrumentation Spectrophotometer or fluorometer.LC system coupled with a tandem mass spectrometer.GC system coupled with a mass spectrometer.

Experimental Protocols

Enzymatic D-Glyceric Acid Determination (Generalized Protocol)

This protocol is a generalized representation of a coupled enzymatic assay for D-glyceric acid based on the D-glycerate kinase reaction.

1. Principle: D-glyceric acid is phosphorylated by D-glycerate kinase (GLYCTK) in the presence of ATP. The resulting ADP is then used in a series of coupled enzymatic reactions that lead to the oxidation of a chromophore or fluorophore, which can be measured.

2. Reagents:

  • Tris-HCl buffer (pH 7.5-8.5)

  • ATP solution

  • Magnesium chloride (MgCl₂)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • D-Glycerate kinase (GLYCTK)

  • D-Glyceric acid standard solutions

  • Deproteinization agent (e.g., perchloric acid)

  • Neutralizing agent (e.g., potassium carbonate)

3. Sample Preparation:

  • For urine or plasma samples, perform a deproteinization step by adding a deproteinization agent and centrifuging to remove precipitated proteins.

  • Neutralize the supernatant with a suitable neutralizing agent.

  • Dilute the sample as necessary to fall within the linear range of the assay.

4. Assay Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, PEP, and NADH in a microplate well.

  • Add the prepared sample or D-glyceric acid standard to the wells.

  • Initiate the reaction by adding a mixture of PK and LDH and incubate for a short period to convert any endogenous pyruvate.

  • Start the specific reaction by adding D-glycerate kinase.

  • Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) in a kinetic or endpoint mode using a microplate reader.

5. Calculation: Calculate the D-glyceric acid concentration based on the change in absorbance compared to the standard curve.

Alternative Method: Chiral LC-MS/MS for D- and L-Glyceric Acid

1. Principle: This method utilizes a chiral stationary phase in a liquid chromatography system to separate the D- and L-enantiomers of glyceric acid. The separated enantiomers are then detected and quantified by tandem mass spectrometry.[5]

2. Reagents and Materials:

  • Chiral HPLC column (e.g., ristocetin A glycopeptide antibiotic silica gel bonded column)[5]

  • Mobile phase: e.g., Triethylamine acetate at pH 4.1 with 10% methanol[5]

  • D- and L-glyceric acid standards

  • Internal standard (e.g., isotopically labeled glyceric acid)

  • Solvents for sample extraction (e.g., ethyl acetate)

3. Sample Preparation:

  • Acidify the urine sample.

  • Perform liquid-liquid extraction with an organic solvent like ethyl acetate.

  • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

4. LC-MS/MS Analysis:

  • Inject the prepared sample into the LC-MS/MS system.

  • Perform chromatographic separation on the chiral column.

  • Detect the enantiomers using a triple quadrupole mass spectrometer in negative ion mode, monitoring specific precursor-to-product ion transitions.[5]

5. Quantification: Quantify the D- and L-glyceric acid concentrations based on the peak areas relative to the internal standard and the calibration curves.

Visualizing the Methodologies

To further elucidate the experimental workflows, the following diagrams are provided.

Enzymatic_Assay_Workflow cluster_sample_prep Sample Preparation cluster_assay Enzymatic Reaction cluster_data_analysis Data Analysis Sample Biological Sample (Urine/Plasma) Deproteinization Deproteinization Sample->Deproteinization Neutralization Neutralization Deproteinization->Neutralization Dilution Dilution Neutralization->Dilution Add_Sample Add Prepared Sample Dilution->Add_Sample Reaction_Setup Prepare Reaction Mix (Buffer, ATP, PEP, NADH) Reaction_Setup->Add_Sample Reaction_Initiation Add Enzymes (PK/LDH, then GLYCTK) Add_Sample->Reaction_Initiation Measurement Measure Absorbance Change (340 nm) Reaction_Initiation->Measurement Calculation Calculate D-Glyceric Acid Concentration Measurement->Calculation Standard_Curve Generate Standard Curve Standard_Curve->Calculation

Caption: Workflow of a typical enzymatic assay for D-glyceric acid determination.

D_Glyceric_Acid_Metabolic_Pathway Serine Serine Hydroxypyruvate Hydroxypyruvate Serine->Hydroxypyruvate D_Glyceric_Acid D-Glyceric Acid Hydroxypyruvate->D_Glyceric_Acid Phosphoglycerate 2-Phosphoglycerate D_Glyceric_Acid->Phosphoglycerate D-Glycerate Kinase (GLYCTK) Deficiency Deficiency in D-Glycerate Kinase leads to D-Glyceric Aciduria D_Glyceric_Acid->Deficiency Glycolysis Glycolysis Phosphoglycerate->Glycolysis Fructose Fructose Metabolism Fructose->D_Glyceric_Acid

Caption: Simplified metabolic pathway involving D-glyceric acid.

References

A Comparative Guide to the Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ) for D-Glyceric Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the determination of D-glyceric acid, a key biomarker in certain inborn errors of metabolism. We present a detailed comparison of three common analytical platforms: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This guide includes a summary of reported Limit of Detection (LOD) and Limit of Quantification (LOQ) values, detailed experimental protocols, and workflow diagrams to assist researchers in selecting the most appropriate method for their specific needs.

Introduction to LOD and LOQ

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, though not necessarily quantified with acceptable precision and accuracy. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be measured with an acceptable level of precision and accuracy. The determination of these parameters is crucial for the validation of analytical methods.

Several approaches are used to determine LOD and LOQ, with the most common being:

  • Visual Evaluation: The LOD is determined by the analysis of samples with known concentrations of the analyte and by establishing the minimum level at which the analyte can be reliably detected.

  • Signal-to-Noise Ratio: This method compares the signal from samples with known low concentrations of the analyte with those of blank samples. A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD, and a ratio of 10:1 is used for the LOQ.

  • Standard Deviation of the Response and the Slope of the Calibration Curve: The LOD and LOQ are calculated using the following equations:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the response (often the standard deviation of the y-intercept of the regression line) and S is the slope of the calibration curve.

Comparison of Analytical Methods for D-Glyceric Acid

The selection of an analytical method for D-glyceric acid quantification depends on factors such as required sensitivity, sample matrix, and available instrumentation. The following table summarizes the performance of GC-MS, LC-MS/MS, and HPLC-UV for this purpose.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Key AdvantagesKey Disadvantages
GC-MS 0.04 - 0.42 µmol/L (for a panel of organic acids)[1]Not explicitly stated for D-glyceric acidHigh chromatographic resolution, established libraries for compound identification.[2][3]Requires derivatization, which is time-consuming.[2][4]
LC-MS/MS Not explicitly statedSensitivity in the low nanomolar range has been reported for other organic acids.High sensitivity and specificity, minimal sample preparation.[2]Matrix effects can influence accuracy.
HPLC-UV with RI detection Not explicitly stated0.033 mg/mL (for glyceric acid)[5]Simple, robust, and cost-effective.Lower sensitivity compared to MS-based methods, potential for co-elution with interfering compounds.[5]

Experimental Protocols

Detailed experimental protocols for the analysis of D-glyceric acid using GC-MS, LC-MS/MS, and HPLC-UV are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to its polar nature and low volatility, D-glyceric acid requires a derivatization step to become amenable to GC-MS analysis.[6] A common method involves a two-step process of methoximation followed by trimethylsilylation.[6]

Sample Preparation and Derivatization:

  • To a urine sample normalized to contain 1 µmole of creatinine, add internal standards (e.g., tropic acid and 2-ketocaproic acid).[4]

  • Treat the sample with hydroxylamine to form oxime derivatives of any ketoacids present.[4]

  • Acidify the mixture and extract the organic acids with ethyl acetate.[4]

  • Evaporate the organic extract to dryness.[4]

  • Reconstitute the residue in a solution of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine to form the trimethylsilyl (TMS) derivatives.[4][7]

GC-MS Analysis:

  • Column: 5%-phenyl-95%-dimethylpolysiloxane capillary column.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium.

  • Oven Temperature Program: An initial temperature of 100°C, ramped to 300°C.

  • Mass Spectrometer: Operated in full scan mode (e.g., 50-550 amu).[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the direct analysis of D-glyceric acid in biological fluids, often with minimal sample preparation. Chiral chromatography can be employed to separate D- and L-glyceric acid enantiomers.[5]

Sample Preparation:

  • For urine samples, a simple dilution with a suitable buffer is often sufficient. For plasma or serum, a protein precipitation step using a solvent like acetonitrile is typically required.

LC-MS/MS Analysis:

  • Column: A chiral column, such as a narrow-bore ristocetin A glycopeptide antibiotic silica gel bonded column, is used for enantiomeric separation.[5]

  • Mobile Phase: A typical mobile phase consists of triethylamine acetate at pH 4.1 with 10% methanol.[5]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative ion mode with multiple reaction monitoring (MRM) is commonly used. Specific parent-to-daughter ion transitions are monitored for the detection and quantification of each enantiomer.[5]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a more accessible technique for the analysis of organic acids. For compounds like glyceric acid that lack a strong chromophore, indirect detection methods or derivatization may be necessary to enhance sensitivity.

Sample Preparation:

  • Similar to LC-MS/MS, urine samples may only require dilution, while plasma or serum will need protein precipitation.

HPLC-UV Analysis:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: An isocratic mobile phase of dilute sulfuric acid (e.g., 3 mM) is often employed.[5]

  • Detection: UV detection is typically performed at a low wavelength, such as 210 nm, where carboxylic acids exhibit some absorbance. A refractive index (RI) detector can also be used in series for compounds that do not have a UV chromophore.[5]

Workflow Diagrams

The following diagrams illustrate the experimental workflows for the determination of LOD and LOQ for D-glyceric acid analysis using the three described analytical techniques.

GC_MS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_lod_loq LOD/LOQ Determination start Biological Sample (Urine/Plasma) norm Normalization (e.g., to Creatinine) start->norm is_add Add Internal Standard norm->is_add deriv1 Methoximation is_add->deriv1 deriv2 Trimethylsilylation deriv1->deriv2 end_prep Derivatized Sample deriv2->end_prep injection Inject into GC-MS end_prep->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection cal_curve Prepare Calibration Curve (Low Concentrations) analysis Analyze Blanks & Calibrators cal_curve->analysis calc Calculate LOD & LOQ (e.g., 3.3σ/S and 10σ/S) analysis->calc validation Experimental Validation calc->validation

GC-MS Workflow for D-Glyceric Acid Analysis and LOD/LOQ Determination.

LC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_lod_loq LOD/LOQ Determination start Biological Sample (Urine/Plasma) dilution Dilution / Protein Precipitation start->dilution is_add Add Internal Standard dilution->is_add end_prep Prepared Sample is_add->end_prep injection Inject into LC-MS/MS end_prep->injection separation Chiral Chromatographic Separation injection->separation detection Tandem Mass Spectrometric Detection (MRM) separation->detection cal_curve Prepare Calibration Curve (Low Concentrations) analysis Analyze Blanks & Calibrators cal_curve->analysis calc Calculate LOD & LOQ (e.g., S/N Ratio) analysis->calc validation Experimental Validation calc->validation

LC-MS/MS Workflow for D-Glyceric Acid Analysis and LOD/LOQ Determination.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_lod_loq LOD/LOQ Determination start Biological Sample (Urine/Plasma) dilution Dilution / Protein Precipitation start->dilution end_prep Prepared Sample dilution->end_prep injection Inject into HPLC end_prep->injection separation Reversed-Phase Separation injection->separation detection UV/RI Detection separation->detection cal_curve Prepare Calibration Curve (Low Concentrations) analysis Analyze Blanks & Calibrators cal_curve->analysis calc Calculate LOD & LOQ (e.g., Visual Evaluation or S/N) analysis->calc validation Experimental Validation calc->validation

HPLC-UV Workflow for D-Glyceric Acid Analysis and LOD/LOQ Determination.

References

inter-laboratory comparison of D-glyceric acid measurement

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-laboratory Comparison of D-Glyceric Acid Measurement: A Guide to Best Practices

This guide provides a framework for conducting an inter-laboratory comparison (ILC) of D-glyceric acid quantification. D-glyceric acid is a key metabolite in serine and fructose metabolism, and its accurate measurement is crucial for the diagnosis and monitoring of the rare genetic disorder D-glyceric aciduria.[1][2] This document is intended for researchers, clinical chemists, and laboratory professionals involved in the analysis of small molecule metabolites.

Introduction to Inter-laboratory Comparisons

Inter-laboratory comparisons, also known as proficiency testing (PT), are essential for assessing the competence of laboratories to perform specific measurements.[3] They provide an objective means of evaluating a laboratory's performance against that of its peers and a reference value.[3][4] Participation in ILCs is a critical component of a laboratory's quality assurance program and is often a requirement for accreditation.[5]

The primary objectives of an ILC for D-glyceric acid measurement are to:

  • Assess the accuracy and comparability of results among different laboratories.

  • Identify potential analytical issues and areas for methodological improvement.

  • Provide confidence in the reliability of D-glyceric acid measurements for clinical and research purposes.

Analytical Methodologies for D-Glyceric Acid Quantification

Several analytical techniques can be employed for the quantification of D-glyceric acid in biological matrices such as plasma and urine. The most common and robust methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). An enzymatic assay can also be utilized for high-throughput analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of volatile and thermally stable compounds. Due to the polar nature of D-glyceric acid, a derivatization step is necessary to increase its volatility.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the quantification of D-glyceric acid without the need for derivatization. Chiral chromatography is essential to separate D- and L-glyceric acid enantiomers, which is crucial for the differential diagnosis of D-glyceric aciduria and primary hyperoxaluria type II.[6]

Enzymatic Assay

An enzymatic assay can be a high-throughput and cost-effective method for D-glyceric acid quantification. This method typically involves the use of D-glycerate kinase, which specifically phosphorylates D-glyceric acid.[7][8] The reaction can be coupled to a dehydrogenase to produce a spectrophotometrically detectable product.[7][9]

Proposed Inter-laboratory Comparison Protocol

This section outlines a proposed protocol for conducting an ILC for D-glyceric acid measurement.

Study Design

A centralized study design is recommended, where a coordinating laboratory prepares and distributes identical sets of samples to all participating laboratories. The sample set should include:

  • Calibration Standards: A set of standards at varying concentrations of D-glyceric acid in a synthetic matrix.

  • Quality Control (QC) Samples: At least three levels of QC samples (low, medium, and high concentrations) in a biological matrix (e.g., pooled human plasma or urine).

  • Blinded Samples: A set of samples with unknown D-glyceric acid concentrations to assess laboratory performance.

Sample Preparation and Distribution

The coordinating laboratory will be responsible for:

  • Sourcing or preparing a bulk pool of human plasma or urine.

  • Spiking the matrix with known concentrations of D-glyceric acid to create the QC and blinded samples.

  • Aliquoting the samples into appropriately labeled and sealed vials.

  • Ensuring the homogeneity and stability of the samples throughout the study.

  • Shipping the samples to participating laboratories under controlled temperature conditions (e.g., on dry ice).

Experimental Protocols

Participating laboratories should adhere to the following standardized protocols to ensure comparability of results.

GC-MS Protocol

Sample Preparation and Derivatization:

  • Internal Standard Addition: Add a known amount of a suitable internal standard (e.g., ¹³C₃-D-glyceric acid) to each sample, calibrator, and QC.

  • Protein Precipitation (for plasma/serum): Precipitate proteins by adding a cold organic solvent (e.g., methanol or acetonitrile). Centrifuge and collect the supernatant.

  • Drying: Evaporate the supernatant to dryness under a stream of nitrogen.

  • Oximation: Add a solution of methoxyamine hydrochloride in pyridine and incubate to protect the keto group.

  • Silylation: Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and incubate to derivatize the hydroxyl and carboxyl groups.

GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Injection Mode: Splitless.

  • Oven Temperature Program: A gradient program to ensure separation of the analyte from matrix components.

  • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for quantification of characteristic ions of the D-glyceric acid derivative and the internal standard.

LC-MS/MS Protocol

Sample Preparation:

  • Internal Standard Addition: Add a known amount of a suitable internal standard (e.g., ¹³C₃-D-glyceric acid) to each sample, calibrator, and QC.

  • Protein Precipitation (for plasma/serum): Precipitate proteins with a cold organic solvent (e.g., methanol or acetonitrile). Centrifuge and collect the supernatant.

  • Dilution: Dilute the supernatant with the initial mobile phase.

LC-MS/MS Conditions:

  • Column: A chiral column (e.g., based on a cyclodextrin or vancomycin) for enantiomeric separation.[6]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., methanol or acetonitrile).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode. Monitor at least two transitions for D-glyceric acid and one for the internal standard.

  • Ionization: Electrospray ionization (ESI) in negative mode.

Enzymatic Assay Protocol

This protocol is based on the activity of D-glycerate kinase coupled with pyruvate kinase and lactate dehydrogenase.[7][9][10]

Reagents:

  • Assay Buffer: (e.g., Tris-HCl buffer, pH 7.8)

  • ATP solution

  • Phosphoenolpyruvate (PEP) solution

  • NADH solution

  • Magnesium chloride (MgCl₂)

  • Potassium chloride (KCl)

  • D-glycerate kinase

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

Procedure:

  • Prepare a reaction mixture containing assay buffer, ATP, PEP, NADH, MgCl₂, KCl, PK, and LDH.

  • Add the sample (plasma or urine, appropriately diluted) to a microplate well.

  • Add the reaction mixture to each well.

  • Initiate the reaction by adding D-glycerate kinase.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Quantify the D-glyceric acid concentration using a calibration curve.

Data Analysis and Performance Evaluation

Participating laboratories should report their quantitative results for all samples to the coordinating laboratory. The performance of each laboratory will be evaluated using z-scores.[4][11]

The z-score is calculated as: z = (x - X) / σ

where:

  • x is the result from the participating laboratory.

  • X is the assigned value (the consensus mean or a reference value).[4]

  • σ is the standard deviation for proficiency assessment.[4]

Interpretation of z-scores:

  • |z| ≤ 2: Satisfactory performance[12]

  • 2 < |z| < 3: Questionable performance[12]

  • |z| ≥ 3: Unsatisfactory performance[12]

Data Presentation

The following tables summarize the expected performance characteristics for the analytical methods described. These values are based on typical performance for similar small molecule assays and should be confirmed in the inter-laboratory study.

Table 1: Comparison of Analytical Methods for D-Glyceric Acid Quantification

ParameterGC-MSLC-MS/MSEnzymatic Assay
Principle Chromatographic separation of derivatized analyte followed by mass spectrometric detection.Chromatographic separation of native analyte followed by tandem mass spectrometric detection.Specific enzymatic conversion followed by spectrophotometric detection.
Sample Throughput ModerateHighHigh
Specificity High (with appropriate SIM ions)Very High (with MRM transitions)High (dependent on enzyme specificity)
Chiral Separation Possible with chiral columnYes (with chiral column)No
Instrumentation Cost HighVery HighLow

Table 2: Expected Performance Characteristics

ParameterGC-MSLC-MS/MSEnzymatic Assay
Linearity (r²) > 0.99> 0.99> 0.98
Limit of Quantification (LOQ) 0.1 - 1 µM0.01 - 0.1 µM1 - 10 µM
Accuracy (% Recovery) 90 - 110%95 - 105%85 - 115%
Precision (%RSD) < 15%< 10%< 20%

Visualizations

experimental_workflow cluster_coordinator Coordinating Laboratory cluster_participants Participating Laboratories (n) cluster_analysis Data Analysis prep Sample Preparation (Spiking, Aliquoting) dist Sample Distribution prep->dist receipt Sample Receipt dist->receipt analysis Sample Analysis (GC-MS, LC-MS/MS, Enzymatic) receipt->analysis reporting Data Reporting analysis->reporting stats Statistical Analysis (z-score calculation) reporting->stats report Final Report Generation stats->report

Caption: Workflow for the proposed .

data_analysis_logic cluster_data_input Data Input cluster_calculation Calculation cluster_evaluation Performance Evaluation lab_results Participant Results (x) z_score_calc z = (x - X) / σ lab_results->z_score_calc ref_value Assigned Value (X) ref_value->z_score_calc std_dev Proficiency SD (σ) std_dev->z_score_calc satisfactory Satisfactory |z| <= 2 z_score_calc->satisfactory questionable Questionable 2 < |z| < 3 z_score_calc->questionable unsatisfactory Unsatisfactory |z| >= 3 z_score_calc->unsatisfactory d_glyceric_acid_pathway serine Serine hydroxypyruvate Hydroxypyruvate serine->hydroxypyruvate Transamination d_glycerate D-Glyceric Acid hydroxypyruvate->d_glycerate Glycerate Dehydrogenase phosphoglycerate 2-Phosphoglycerate d_glycerate->phosphoglycerate D-Glycerate Kinase glycolysis Glycolysis phosphoglycerate->glycolysis fructose Fructose f1p Fructose-1-Phosphate fructose->f1p glyceraldehyde Glyceraldehyde f1p->glyceraldehyde glyceraldehyde->d_glycerate Aldehyde Dehydrogenase

References

A Comparative Guide to the Cellular Metabolic Profiles Induced by D-glyceric and L-glyceric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-glyceric acid and L-glyceric acid are enantiomers that play distinct roles in cellular metabolism. Their accumulation due to genetic enzymatic deficiencies leads to the rare metabolic disorders D-glyceric aciduria and L-glyceric aciduria, respectively, each with a unique clinical presentation. D-glyceric aciduria primarily manifests with neurological symptoms, while L-glyceric aciduria is characterized by renal complications.[1][2] Recent studies have also highlighted the potential for exogenous D-glyceric acid to modulate mitochondrial metabolism in healthy individuals.[3][4] Understanding the differential impact of these enantiomers on cellular metabolism is crucial for research into these disorders and for exploring their potential therapeutic applications.

Comparative Metabolic Pathways

The metabolic pathways of D-glyceric acid and L-glyceric acid are distinct, influencing different aspects of cellular metabolism.

D-Glyceric Acid Metabolism: D-glyceric acid is an intermediate in the catabolism of serine and fructose.[5][6] It is phosphorylated by the enzyme glycerate kinase (GLYCTK) to 2-phosphoglycerate, which then enters the glycolytic pathway.[7][8] An accumulation of D-glyceric acid, as seen in D-glyceric aciduria, suggests a disruption in this conversion, leading to its buildup.[5][7]

L-Glyceric Acid Metabolism: L-glyceric acid is involved in the metabolism of glyoxylate and hydroxypyruvate.[9] It is produced from hydroxypyruvate by the action of glyoxylate reductase/hydroxypyruvate reductase (GRHPR).[7][9] In L-glyceric aciduria, a deficiency in GRHPR leads to the accumulation of L-glyceric acid and glyoxylate, with the latter being converted to oxalate, resulting in hyperoxaluria.[9][10]

cluster_D D-Glyceric Acid Metabolism cluster_L L-Glyceric Acid Metabolism Serine Serine D_Glyceraldehyde D_Glyceraldehyde Serine->D_Glyceraldehyde multiple steps D_Glyceric_Acid D_Glyceric_Acid D_Glyceraldehyde->D_Glyceric_Acid Aldehyde dehydrogenase Fructose Fructose Fructose->D_Glyceraldehyde Two_Phosphoglycerate Two_Phosphoglycerate D_Glyceric_Acid->Two_Phosphoglycerate Glycerate Kinase (GLYCTK) Glycolysis Glycolysis Two_Phosphoglycerate->Glycolysis Hydroxypyruvate Hydroxypyruvate L_Glyceric_Acid L_Glyceric_Acid Hydroxypyruvate->L_Glyceric_Acid Glyoxylate Reductase/ Hydroxypyruvate Reductase (GRHPR) Glyoxylate Glyoxylate Hydroxypyruvate->Glyoxylate Oxalate Oxalate Glyoxylate->Oxalate

Figure 1: Simplified metabolic pathways of D-glyceric and L-glyceric acid.

Expected Comparative Metabolic Profiles

Based on the known metabolic roles and the consequences of their accumulation, treatment of cells with D-glyceric acid versus L-glyceric acid is expected to induce distinct metabolic shifts. The following table summarizes these anticipated changes.

Metabolic ParameterExpected Effect of D-Glyceric Acid TreatmentExpected Effect of L-Glyceric Acid TreatmentRationale
Glycolysis Potential entry into lower glycolysis as 2-phosphoglycerate.No direct effect expected.D-glyceric acid can be converted to a glycolytic intermediate.[7]
Mitochondrial Respiration Increased.[3][4]No direct evidence of impact.Studies on healthy humans show D-glyceric acid activates mitochondrial metabolism.[3][4]
Plasma Lactate Decreased.[3][4]No direct effect expected.D-glyceric acid administration in humans leads to a reduction in plasma lactate.[3][4]
Oxalate Production No direct effect expected.Increased.[9][10]L-glyceric acid accumulation is associated with increased glyoxylate and subsequent oxalate production.[9][10]
Serine Metabolism Potential feedback inhibition.No direct effect expected.D-glyceric acid is a downstream product of serine catabolism.[5]
Systemic Inflammation Decreased.[3][4]No direct effect expected.Human studies indicate a reduction in systemic inflammation with D-glyceric acid.[3][4]

Experimental Protocols

To perform a direct comparative metabolic profiling of cells treated with D-glyceric acid versus L-glyceric acid, the following experimental workflow is proposed.

cluster_workflow Comparative Metabolomics Workflow A Cell Culture (e.g., HepG2, SH-SY5Y) B Treatment Groups: 1. Vehicle Control 2. D-Glyceric Acid 3. L-Glyceric Acid A->B C Metabolite Extraction (e.g., with cold methanol) B->C D Metabolomic Analysis (LC-MS/MS or GC-MS) C->D E Data Processing and Statistical Analysis D->E F Pathway Analysis and Biological Interpretation E->F

Figure 2: Proposed experimental workflow for comparative metabolic profiling.

Key Experimental Methodologies
  • Cell Culture and Treatment:

    • Select a cell line relevant to the metabolic effects of interest (e.g., hepatocytes like HepG2 for general metabolism, or neuronal cells like SH-SY5Y for neurological aspects).

    • Culture cells to a consistent confluency before treatment.

    • Treat cells with equimolar concentrations of D-glyceric acid, L-glyceric acid, or a vehicle control for a predetermined time course.

  • Metabolite Extraction:

    • Rapidly quench metabolic activity by washing cells with ice-cold saline.

    • Extract metabolites using a cold solvent system, such as 80% methanol, to precipitate proteins and macromolecules.

    • Centrifuge to pellet debris and collect the supernatant containing the metabolites.

  • Metabolomic Analysis:

    • Analyze the extracted metabolites using a high-resolution mass spectrometry platform, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).

    • LC-MS/MS is well-suited for the analysis of polar metabolites, including organic acids.

    • GC-MS can also be used, often requiring derivatization of the analytes.

  • Data Analysis:

    • Process the raw data to identify and quantify metabolites.

    • Perform statistical analysis (e.g., t-tests, ANOVA) to identify metabolites that are significantly altered between the treatment groups.

    • Utilize pathway analysis software to map the altered metabolites to specific metabolic pathways and gain biological insights.

Conclusion

The available evidence strongly suggests that D-glyceric acid and L-glyceric acid have divergent effects on cellular metabolism. D-glyceric acid appears to promote mitochondrial activity and may have anti-inflammatory effects, while L-glyceric acid is linked to the production of the metabolic end-product oxalate. Further direct comparative studies are warranted to fully elucidate their distinct metabolic reprogramming capabilities, which could inform the development of novel therapeutic strategies for related metabolic disorders and other conditions.

References

evaluation of different chiral stationary phases for the separation of glyceric acid enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Chiral Stationary Phases for the Enantioseparation of Glyceric Acid

For Researchers, Scientists, and Drug Development Professionals

The accurate separation and quantification of glyceric acid enantiomers, D-glyceric acid (D-GA) and L-glyceric acid (L-GA), are critical in various fields, from the diagnosis of metabolic disorders to the quality control of pharmaceuticals. The choice of the chiral stationary phase (CSP) is paramount for achieving baseline resolution and accurate analysis. This guide provides a comparative evaluation of different CSPs that have been successfully employed for the enantioseparation of glyceric acid, supported by experimental data to aid in method development and selection.

Performance of Chiral Stationary Phases for Glyceric Acid Enantiomer Separation

The following table summarizes the quantitative data for the separation of glyceric acid enantiomers on two distinct types of chiral stationary phases: a macrocyclic antibiotic-based CSP and an anion-exchange CSP.

Chiral Stationary Phase (CSP) TypeColumn NameMobile PhaseFlow Rate (mL/min)Temperature (°C)DetectionRetention Time (t R1 ) (min)Retention Time (t R2 ) (min)Separation Factor (α)Resolution (R s )Reference
Macrocyclic Antibiotic Ristocetin A glycopeptide antibiotic silica gel bonded columnTriethylamine acetate (pH 4.1) with 10% methanolNot SpecifiedNot SpecifiedTandem Mass Spectrometry (MS/MS)3.6 (D-GA)4.5 (L-GA)1.25Satisfactory[1]
Anion-Exchange CHIRALPAK® QN-AXMethanol/Acetic Acid/Ammonium Acetate (98:2:0.5, v/v/w)1.025Not SpecifiedSee NoteSee NoteSee NoteSee Note[2][3][4]

*Note on CHIRALPAK® QN-AX: While the direct application for glyceric acid has been cited, specific quantitative data (retention times, α, and Rs) was detailed for the analogous compound, lactic acid. On a similar quinine carbamate column (QN AX), D- and L-lactic acid were separated with distinct retention times, demonstrating the column's suitability for small α-hydroxy acids[5].

Detailed Experimental Protocols

Method Using Ristocetin A Glycopeptide Antibiotic CSP

This method is particularly useful for the analysis of glyceric acid enantiomers in biological matrices, such as urine, due to its compatibility with mass spectrometry.

  • Column: Narrow-bore ristocetin A glycopeptide antibiotic silica gel bonded column.

  • Mobile Phase: Triethylamine acetate buffer at pH 4.1 containing 10% methanol.[1]

  • Sample Preparation: Urine samples can be analyzed with minimal pretreatment.[1]

  • Detection: The column is directly interfaced with a triple quadrupole tandem mass spectrometer operating in negative ion mode.[1]

  • Results: This method successfully separated the D- and L-enantiomers of glyceric acid, with retention times of 3.6 and 4.5 minutes, respectively, allowing for the diagnosis of D-glyceric and L-glyceric acidurias.[1]

Method Using Anion-Exchange CSP (CHIRALPAK® QN-AX)

Anion-exchange CSPs are specifically designed for the enantioseparation of acidic compounds and offer excellent selectivity.

  • Column: CHIRALPAK® QN-AX, packed with a quinine derivative immobilized on silica gel.[6]

  • Mobile Phase: A common starting mobile phase for screening is a mixture of methanol, acetic acid, and ammonium acetate (e.g., 98:2:0.5, v/v/w). The ratio of the acidic and basic additives can be adjusted to optimize retention and selectivity.[2][4]

  • Principle: The separation mechanism is based on the ionic interaction between the protonated tertiary nitrogen of the chiral selector (quinine) and the anionic glyceric acid analytes.[3][7]

  • Versatility: These columns are compatible with a wide range of polar organic solvents and can be used in both polar organic and reversed-phase modes.[4] For LC-MS applications, volatile buffers like ammonium acetate or ammonium formate are suitable.[3][4]

Visualizing the Chiral Separation Workflow

The following diagram illustrates the typical workflow for the chiral separation of glyceric acid enantiomers using HPLC.

G Workflow for Chiral Separation of Glyceric Acid cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Racemic Glyceric Acid Sample Dissolution Dissolution in Mobile Phase Sample->Dissolution Injector Injector Dissolution->Injector Inject Sample CSP Chiral Stationary Phase (e.g., Ristocetin A, QN-AX) Injector->CSP Pump HPLC Pump Pump->CSP Mobile Phase Flow Detector Detector (MS or UV) CSP->Detector Separated Enantiomers Chromatogram Chromatogram Generation Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: A flowchart of the experimental workflow for the chiral HPLC separation of glyceric acid enantiomers.

Discussion and Further Considerations

The selection of a chiral stationary phase is a critical step in developing a robust method for the enantioseparation of glyceric acid.

  • Macrocyclic Antibiotic CSPs (e.g., Ristocetin A): These phases offer a broad enantioselectivity and are particularly well-suited for LC-MS applications due to their compatibility with volatile mobile phases. The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole, and steric interactions, within the complex three-dimensional structure of the antibiotic.

  • Anion-Exchange CSPs (e.g., CHIRALPAK® QN-AX): These are highly effective for acidic compounds like glyceric acid. The primary interaction is ionic, which often leads to strong retention and high selectivity. The elution order of the enantiomers can typically be reversed by using the pseudo-enantiomeric quinidine-based column (CHIRALPAK® QD-AX), which can be advantageous for quantifying a minor enantiomer in the presence of a major one.

  • Other Potential CSPs:

    • Polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC): Derivatives of cellulose and amylose are widely used for their versatility in separating a broad range of chiral compounds, including acids. They can be operated in normal-phase, polar organic, and reversed-phase modes.

    • Cyclodextrin-based CSPs: These phases separate enantiomers based on the formation of inclusion complexes. The hydrophobic cavity of the cyclodextrin and interactions with the hydroxyl groups on its rim contribute to chiral recognition. They are often used in reversed-phase mode.

For researchers initiating method development for glyceric acid enantioseparation, starting with either a macrocyclic antibiotic or an anion-exchange CSP is recommended based on the documented success. If these do not provide the desired resolution or are not compatible with specific analytical requirements, exploring polysaccharide- or cyclodextrin-based columns would be a logical next step.

References

A Comparative Guide to the Quantitative Analysis of (2R)-2,3-Dihydroxypropanoic Acid: Assessing Linearity and Range

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of (2R)-2,3-dihydroxypropanoic acid, also known as D-glyceric acid, is crucial for various applications, including inborn errors of metabolism research and drug development. This guide provides an objective comparison of three common analytical techniques for this purpose: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The performance of these methods in terms of linearity and analytical range is supported by detailed experimental protocols.

The selection of an appropriate analytical method hinges on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. This guide aims to provide the necessary information to make an informed decision for your specific research needs.

Comparison of Analytical Methods

The following table summarizes the typical performance characteristics for the quantification of this compound using HPLC-UV, GC-MS, and LC-MS/MS. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterHPLC-UVGC-MS (with Derivatization)LC-MS/MS
Linearity (R²) > 0.999> 0.998> 0.999
Linear Range 1 - 1000 µg/mL0.1 - 100 µg/mL0.01 - 10 µg/mL
Limit of Quantification (LOQ) ~1 µg/mL~0.1 µg/mL~0.01 µg/mL
Limit of Detection (LOD) ~0.3 µg/mL~0.03 µg/mL~0.003 µg/mL
Sample Preparation Simple (dilution, protein precipitation)Complex (extraction, derivatization)Moderate (protein precipitation, dilution)
Chiral Separation Possible with chiral columnPossible with chiral columnPossible with chiral column
Throughput HighLow to MediumHigh
Selectivity ModerateHighVery High
Cost LowMediumHigh

Experimental Workflows and Logical Relationships

A fundamental aspect of quantitative analysis is the establishment of a linear relationship between the analyte concentration and the instrument response. This is typically achieved by generating a calibration curve.

General Workflow for Linearity and Range Assessment A Prepare Stock Solution of this compound B Prepare a Series of Calibration Standards by Serial Dilution A->B D Sample Preparation (e.g., Protein Precipitation, Derivatization) B->D C Prepare Quality Control (QC) Samples (Low, Mid, High) C->D E Instrumental Analysis (HPLC-UV, GC-MS, or LC-MS/MS) D->E F Generate Calibration Curve (Response vs. Concentration) E->F G Perform Linear Regression Analysis F->G H Determine Linearity (R²) and Analytical Range (LOQ to ULOQ) G->H

General workflow for assessing the linearity and range of a quantitative assay.

This compound is a key metabolite in several metabolic pathways. Understanding its biological context is essential for interpreting quantitative data. The following diagram illustrates its involvement in D-glyceric aciduria, an inborn error of metabolism.

Metabolic Pathway of D-Glyceric Aciduria Fructose Fructose Glyceraldehyde D-Glyceraldehyde Fructose->Glyceraldehyde Serine Serine Hydroxypyruvate Hydroxypyruvate Serine->Hydroxypyruvate GlycericAcid This compound (D-Glyceric Acid) Glyceraldehyde->GlycericAcid Hydroxypyruvate->GlycericAcid Phosphoglycerate 2-Phosphoglycerate GlycericAcid->Phosphoglycerate Glycerate Kinase EnzymeDeficiency Glycerate Kinase Deficiency GlycericAcid->EnzymeDeficiency Glycolysis Glycolysis Phosphoglycerate->Glycolysis EnzymeDeficiency->GlycericAcid Accumulation

Simplified metabolic pathway illustrating the role of D-glyceric acid.

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results and comparing assay performance.

HPLC-UV Method

This method is often favored for its simplicity and high throughput.

Sample Preparation (Plasma):

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic Conditions:

  • Column: Chiral stationary phase column (e.g., Astec CHIROBIOTIC V, 250 x 4.6 mm, 5 µm) for enantiomeric separation, or a standard C18 column for total D,L-glyceric acid.

  • Mobile Phase: Isocratic elution with 10 mM potassium phosphate buffer (pH 2.5).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 20 µL.

Linearity and Range Assessment:

  • Prepare a stock solution of this compound in the mobile phase.

  • Prepare a series of calibration standards ranging from 1 µg/mL to 1000 µg/mL.

  • Inject each standard in triplicate and plot the peak area against the concentration.

  • Perform a linear regression analysis to determine the R² value.

  • The linear range is defined as the concentration range over which the assay is precise, accurate, and linear.

GC-MS Method (with Derivatization)

GC-MS offers high sensitivity and selectivity, particularly for complex matrices, but requires derivatization to make the analyte volatile.

Sample Preparation and Derivatization:

  • Perform a liquid-liquid extraction of the sample with a suitable organic solvent (e.g., ethyl acetate).

  • Evaporate the organic layer to dryness.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.

  • Evaporate the derivatization reagents and reconstitute the residue in hexane.

GC-MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a chiral GC column.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • MS Detection: Electron ionization (EI) in selected ion monitoring (SIM) mode.

Linearity and Range Assessment:

  • Prepare derivatized calibration standards ranging from 0.1 µg/mL to 100 µg/mL.

  • Analyze each standard in triplicate and construct a calibration curve by plotting the peak area ratio of the analyte to an internal standard against concentration.

  • Determine the linearity (R²) and the linear range.

LC-MS/MS Method

LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it the gold standard for many bioanalytical applications.

Sample Preparation (Plasma):

  • To 50 µL of plasma, add 150 µL of methanol containing an internal standard (e.g., ¹³C₃-D-glyceric acid).

  • Vortex and centrifuge to precipitate proteins.

  • Dilute the supernatant with water prior to injection.

LC-MS/MS Conditions:

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) or a chiral column.

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

Linearity and Range Assessment:

  • Prepare calibration standards in a blank matrix (e.g., surrogate plasma) ranging from 0.01 µg/mL to 10 µg/mL.

  • Analyze the standards and construct a calibration curve based on the peak area ratios.

  • Evaluate the linearity and define the analytical range.

Conclusion

The choice of the most suitable quantitative assay for this compound depends on the specific requirements of the study.

  • HPLC-UV is a cost-effective and high-throughput method suitable for applications where high sensitivity is not a primary concern.

  • GC-MS provides excellent sensitivity and selectivity but involves a more laborious sample preparation process.

  • LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for the analysis of low-level analytes in complex biological matrices.

By carefully considering the performance characteristics and experimental protocols outlined in this guide, researchers can select and implement the most appropriate method to achieve reliable and accurate quantification of this compound.

Safety Operating Guide

Proper Disposal Procedures for (2R)-2,3-Dihydroxypropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed guidance for the safe and compliant disposal of (2R)-2,3-dihydroxypropanoic acid, also known as D-glyceric acid, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure minimal environmental impact and maintain a safe laboratory environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). While this compound is not classified as a hazardous substance, prudent laboratory practices should always be followed.

Required Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene, to prevent skin contact.[1][2]

  • Eye Protection: Use safety goggles to protect against potential splashes.[1][3] A face shield should be worn in addition to goggles when handling larger quantities or during procedures with a higher risk of splashing.[1][4]

  • Body Protection: A standard laboratory coat is required to protect clothing and skin.[1][3][5]

  • Footwear: Closed-toe shoes must be worn to protect the feet.[3]

All disposal activities involving neutralization should be performed in a well-ventilated area, preferably within a chemical fume hood, as the process can generate heat and vapors.[1][6]

Disposal Decision Workflow

The appropriate disposal method for this compound depends on the quantity of the waste. The following workflow provides a clear decision-making process to ensure safe and compliant disposal.

DisposalWorkflow Disposal Workflow for this compound start Start: Assess Quantity of Waste Acid small_quantity Small Quantity? (e.g., < 1 Liter) start->small_quantity large_quantity Large Quantity? (e.g., >= 1 Liter) small_quantity->large_quantity No neutralize Neutralize with a Weak Base (e.g., Sodium Bicarbonate) small_quantity->neutralize Yes contact_ehs Contact Environmental Health & Safety (EHS) large_quantity->contact_ehs Yes check_ph Check pH (Target: 5.5 - 9.5) neutralize->check_ph sewer_disposal Dispose via Sanitary Sewer with Copious Water check_ph->sewer_disposal In Range adjust_ph Adjust pH check_ph->adjust_ph Out of Range end End sewer_disposal->end adjust_ph->check_ph ehs_pickup Arrange for Hazardous Waste Pickup contact_ehs->ehs_pickup ehs_pickup->end

Caption: Disposal decision workflow for this compound.

Experimental Protocol: Neutralization of Small Quantities

For small quantities (generally considered to be less than 1 liter), this compound can be neutralized and disposed of down the sanitary sewer. This procedure should not be used for solutions containing heavy metals or other hazardous substances.[6][7]

Materials:

  • This compound waste solution

  • Weak base (e.g., sodium bicarbonate or 5-10% sodium carbonate solution)[1]

  • Large container (e.g., a polyethylene bucket)[6]

  • Stir bar and stir plate

  • pH paper or a calibrated pH meter

Procedure:

  • Dilution: In a chemical fume hood, slowly add the acid to a large volume of cold water. A 1:10 ratio of acid to water is a common guideline.[1] Always add acid to water, never the reverse , to dissipate heat safely.[1]

  • Neutralization: While stirring the diluted acid solution, slowly add the weak base in small increments. Be aware that this reaction may generate carbon dioxide gas if using carbonates, so effervescence is expected.[1]

  • pH Monitoring: Periodically check the pH of the solution using pH paper or a pH meter. Continue to add the base until the pH is within the acceptable range for sewer disposal (typically 5.5 to 9.5).[6]

  • Final Disposal: Once the pH is confirmed to be within the neutral range, the solution can be poured down the sanitary sewer, followed by flushing with a copious amount of water (at least 20 parts water to 1 part neutralized solution).[7][8]

Disposal of Large Quantities

For large quantities (1 liter or more), it is recommended to contact your institution's Environmental Health & Safety (EHS) department for guidance.[7] EHS will provide instructions for collection and disposal, which may include arranging for a hazardous waste pickup. Do not attempt to neutralize large volumes of acid without specific training and equipment, as the reaction can generate significant heat.

Spill Management

In the event of a spill, follow these steps:

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and EHS.

  • Containment: For small spills, create a dike around the spill using an absorbent material like vermiculite or a commercial spill pillow.[9][10]

  • Neutralization: Apply a weak base, such as sodium bicarbonate, to the spilled acid, working from the outside in.[10][11]

  • Cleanup: Once the acid is neutralized (as confirmed with pH paper), the residue can be absorbed with an inert material, scooped up, and placed in a sealed container for disposal.[9]

  • Decontamination: Clean the spill area with soap and water.

  • Waste Disposal: All spill cleanup materials must be disposed of as hazardous waste. Contact EHS for pickup.[3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the safe disposal of this compound.

ParameterValue/RangeNotes
Acceptable pH for Sewer Disposal 5.5 - 9.5This is a common range; however, always consult your local regulations and institutional policies.[6]
Acid-to-Water Dilution Ratio 1:10A general guideline for the initial dilution step before neutralization. Always add acid to water.[1]
Post-Neutralization Flush Ratio 20:1 (Water:Neutralized Solution)The minimum recommended volume of water to flush down the drain after disposing of the neutralized solution.[7][8]

References

Comprehensive Safety and Handling Guide for (2R)-2,3-Dihydroxypropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of (2R)-2,3-Dihydroxypropanoic acid (CAS No. 6000-40-4), also known as D-Glyceric acid.[1][2] Adherence to these protocols is critical to ensure a safe laboratory environment. While this substance is not classified as hazardous, its toxicological properties have not been thoroughly investigated, warranting careful handling.[3]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment to be used when handling this compound.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesWear appropriate protective eyeglasses or chemical safety goggles as described by OSHA.[3]
Hand Protection Chemical-resistant GlovesWear compatible chemical-resistant gloves to prevent skin exposure.[3]
Respiratory Protection RespiratorIn case of insufficient ventilation, wear a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]
Body Protection Protective ClothingWear appropriate protective clothing to prevent exposure.[3]

Operational Plan: Handling and Storage

Proper handling and storage procedures are crucial to maintain the integrity of the compound and ensure the safety of laboratory personnel.

Engineering Controls:

  • A mechanical exhaust system is required.[3]

  • Ensure the availability of a safety shower and eye wash station.[3]

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[3]

  • Avoid ingestion and inhalation of the substance.[3]

  • Prevent prolonged or repeated exposure.[3]

  • Wash hands thoroughly after handling.[3]

  • Remove and wash contaminated clothing before reuse.[3]

Storage Procedures:

  • Keep the container tightly closed and in an upright position to prevent leakage.[3]

  • The substance is hygroscopic; therefore, keep the container tightly closed when not in use.[3]

  • Store away from incompatible substances.[3]

Emergency First Aid Procedures

In the event of exposure, follow these first aid measures:

  • Inhalation: Move the individual to fresh air. If breathing is irregular or has stopped, administer artificial respiration and seek medical attention.[3]

  • Skin Contact: Immediately wash the affected area with plenty of water and soap for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of flowing water for 10 to 15 minutes, holding eyelids apart. Consult an ophthalmologist.[3]

  • Ingestion: If the person is conscious, wash out their mouth with water. Seek medical attention.[3]

Disposal Plan

Dispose of this compound in accordance with all applicable local, state, and federal regulations.

Waste Disposal Method:

  • Dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Collect waste in closed and suitable containers for disposal.[3]

  • Do not allow the substance to enter drains or soil.[3]

Experimental Workflow: Safe Handling of this compound

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_emergency Emergency Response prep_ppe Don Personal Protective Equipment (PPE) - Safety Goggles - Chemical-resistant Gloves - Lab Coat prep_setup Prepare Workspace - Ensure proper ventilation - Verify access to safety shower and eyewash station prep_ppe->prep_setup handling_weigh Weighing and Measuring - Use a chemical fume hood or ventilated enclosure prep_setup->handling_weigh handling_exp Performing Experiment - Avoid direct contact and inhalation handling_weigh->handling_exp cleanup_decon Decontamination - Clean work surfaces - Wash hands thoroughly handling_exp->cleanup_decon cleanup_disposal Waste Disposal - Collect in a labeled, sealed container - Follow institutional disposal protocols cleanup_decon->cleanup_disposal cleanup_ppe Doff PPE - Remove gloves and lab coat cleanup_disposal->cleanup_ppe emergency_spill Spill - Evacuate area - Follow spill cleanup procedures emergency_exposure Exposure - Use safety shower/eyewash - Seek immediate medical attention

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R)-2,3-Dihydroxypropanoic acid
Reactant of Route 2
(2R)-2,3-Dihydroxypropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.